(1-Methyl-1H-imidazol-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMLGOAJXSDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336440 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124312-73-8 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-imidazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Methyl-1H-imidazol-2-yl)methanamine chemical properties
An In-depth Technical Guide to the Chemical Properties of (1-Methyl-1H-imidazol-2-yl)methanamine
Authored by: Gemini, Senior Application Scientist
January 2026
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] Its unique aromatic and electronic properties, coupled with its ability to act as a hydrogen bond donor and acceptor, make it a privileged scaffold in drug discovery.[1][3] This guide provides a comprehensive technical overview of this compound, a functionalized imidazole derivative with significant potential as a versatile building block for the synthesis of novel therapeutic agents.
Core Physicochemical Properties
This compound is a primary amine attached to a methylated imidazole ring. The N-methylation at position 1 of the imidazole ring prevents tautomerism and provides a fixed substitution pattern, which can be advantageous in designing molecules with specific target interactions.
| Property | Value | Source |
| IUPAC Name | (1-methylimidazol-2-yl)methanamine | [4] |
| Molecular Formula | C₅H₉N₃ | [4] |
| Molecular Weight | 111.15 g/mol | [4] |
| CAS Number | 124312-73-8 | [4] |
| Physical Form | Solid | |
| SMILES | Cn1ccnc1CN | |
| InChI Key | PZSMLGOAJXSDMK-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 43.8 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis and Purification
A highly plausible and efficient method for the synthesis of this compound is through the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde. This common organic transformation involves the formation of an intermediate imine from the aldehyde and an amine source (in this case, ammonia or a protected equivalent), followed by its reduction to the corresponding amine.
Proposed Synthetic Workflow: Reductive Amination
Caption: Proposed two-step, one-pot synthesis via reductive amination.
Detailed Experimental Protocol
Causality: This protocol utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent. It is selected for its mild nature and its selectivity in reducing imines in the presence of aldehydes, which is crucial for preventing the reduction of the starting material before imine formation. An acidic catalyst is often used to facilitate imine formation.
Materials:
-
1-methyl-1H-imidazole-2-carboxaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the aqueous residue, add dichloromethane. Basify the aqueous layer with a saturated NaHCO₃ solution to a pH of ~8-9. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel column chromatography using a gradient of DCM/MeOH with a small percentage of ammonium hydroxide to prevent streaking.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical for any synthesized compound. The following table outlines the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[5][6]
| Technique | Expected Observations |
| ¹H NMR | * Imidazole Protons: Two singlets or doublets in the aromatic region (~δ 6.8-7.5 ppm), corresponding to the two protons on the imidazole ring. |
| * Methylene Protons (-CH₂-): A singlet at ~δ 3.8-4.2 ppm, integrating to 2H. | |
| * N-Methyl Protons (-NCH₃): A singlet at ~δ 3.6-3.8 ppm, integrating to 3H. | |
| * Amine Protons (-NH₂): A broad singlet that may exchange with D₂O, integrating to 2H. Its chemical shift can vary. | |
| ¹³C NMR | * Imidazole Carbons: Three signals in the aromatic region (~δ 115-150 ppm). The carbon bearing the aminomethyl group (C2) will be the most downfield. |
| * Methylene Carbon (-CH₂-): A signal at ~δ 40-50 ppm. | |
| * N-Methyl Carbon (-NCH₃): A signal at ~δ 30-35 ppm. | |
| Mass Spec (ESI+) | * [M+H]⁺: An ion peak corresponding to the molecular weight plus a proton (m/z = 112.16). |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the primary amine and the imidazole ring. The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation, making it an excellent handle for introducing diverse functional groups. The imidazole ring, while aromatic, can participate in electrophilic substitution, although the N-methyl group directs substitution to specific positions.
Role in Drug Discovery
The imidazole scaffold is a key component in a wide array of pharmaceuticals due to its ability to mimic the histidine residue in protein active sites and to engage in various non-covalent interactions.[1][3] Derivatives of this compound could be explored for several therapeutic applications:
-
Kinase Inhibitors: The imidazole core can act as a hinge-binder in the ATP-binding pocket of kinases.[5]
-
Histamine Receptor Ligands: As a structural analog of histamine, this compound and its derivatives are valuable tools for studying histamine receptor (H1, H2, H3, H4) structure-activity relationships.[1][2][7]
-
Antimicrobial and Anticancer Agents: Many imidazole-containing compounds have demonstrated antimicrobial and anticancer properties.[1][8]
Potential Biological Signaling Pathway Interaction
Given its structural similarity to histamine analogs, derivatives of this compound could potentially modulate histamine receptor signaling pathways. For instance, interaction with the H1 receptor, a Gq-coupled protein, could initiate a downstream signaling cascade.
Caption: Potential interaction with the H1 histamine receptor signaling pathway.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar imidazole-based compounds indicate a consistent hazard profile.[9]
Hazard Identification
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound.[9]
-
Engineering Controls: Always handle in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: A NIOSH-approved respirator is necessary if working outside a fume hood or in poorly ventilated areas.[9]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: All chemical waste, including contaminated PPE and empty containers, must be collected in a designated hazardous waste container and disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[9]
References
- Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
- This compound. PubChem.
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
- (1H-imidazol-2-yl)methanamine. LookChem.
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advance Research in Science and Engineering.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
- Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... ResearchGate.
- Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
- Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). Cheméo.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
- 2-aminomethyl-1H-imidazole. PubChem.
- An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners. Benchchem.
- An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
- (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijarse.com [ijarse.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Structure Elucidation of (1-Methyl-1H-imidazol-2-yl)methanamine: A Multi-Modal Spectroscopic Approach
Abstract
The unambiguous determination of a chemical structure is the bedrock upon which all subsequent research and development in chemistry and pharmacology is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns. This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of (1-Methyl-1H-imidazol-2-yl)methanamine, a substituted N-heterocycle of interest in medicinal chemistry.[1][2] This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of techniques to explain the strategic synergy and logical progression of the analytical process. We will detail a self-validating system where data from each orthogonal technique—mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography—collectively build an undeniable case for the final, correct structure.
Introduction: The Imperative of Structural Certainty
This compound (PubChem CID: 533842) is a small molecule featuring a methylated imidazole ring, a key scaffold in many biologically active compounds.[3][4] Its structure contains multiple nitrogen atoms and a combination of aromatic and aliphatic protons, making it an excellent candidate to illustrate a modern structure elucidation workflow. The core objective is not merely to identify the molecule but to prove its specific isomeric form—distinguishing it from, for example, (1-Methyl-1H-imidazol-4-yl)methanamine or (1-Methyl-1H-imidazol-5-yl)methanamine. Our approach is a logical cascade, beginning with foundational data on molecular formula and functional groups, progressing to the detailed atomic connectivity, and culminating in the definitive three-dimensional arrangement of atoms.
Caption: A logical workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in characterizing an unknown or newly synthesized compound is to determine its molecular formula and identify the functional groups present. This foundational data constrains the number of possible structures and guides the more detailed analysis to follow.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While nominal mass spectrometry confirms the molecular weight, HRMS (e.g., ESI-TOF) is critical for determining the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can derive a unique molecular formula, which is a non-negotiable first step for trustworthiness. For this compound, we expect to see the protonated molecular ion, [M+H]⁺.
Trustworthiness: The protocol's validity comes from calibration with a known standard immediately before the sample run, ensuring the mass accuracy is within an acceptable tolerance (typically < 5 ppm).
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₅H₉N₃ | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol [5] | - |
| Theoretical [M+H]⁺ | 112.08747 | - |
| Observed [M+H]⁺ | - | 112.0872 |
| Mass Accuracy | - | -2.4 ppm |
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer.[6]
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters: Set the instrument to positive ion mode. Optimize capillary voltage (~3.5 kV), drying gas temperature (~300 °C), and nebulizer pressure to achieve a stable signal.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to provide high mass accuracy.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy provides a rapid, non-destructive "fingerprint" of the molecule by identifying its functional groups based on their characteristic vibrational frequencies. For our target molecule, we anticipate several key signals that, when taken together, support the proposed structure. The presence of N-H stretching confirms the primary amine, while the absence of other characteristic bands (e.g., a strong C=O stretch at ~1700 cm⁻¹) rules out alternative structures.[7]
Trustworthiness: A background spectrum is run immediately prior to the sample to computationally subtract atmospheric H₂O and CO₂ signals, ensuring the observed peaks originate solely from the sample.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & References |
| 3450-3300 | Medium, Doublet | N-H Stretch | Symmetric and asymmetric stretching of the primary amine (-NH₂) group.[8] |
| 3150-3100 | Weak-Medium | Aromatic C-H Stretch | C-H stretching vibrations on the imidazole ring.[9] |
| 2980-2850 | Medium | Aliphatic C-H Stretch | C-H stretching of the methyl (CH₃) and methylene (CH₂) groups.[10] |
| 1610-1580 | Medium | C=N Stretch | Characteristic stretching vibration of the imidazole ring.[11] |
| 1500-1400 | Medium-Strong | C-N Stretch | Stretching vibrations associated with the C-N bonds within the imidazole ring.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).
-
Background Scan: Perform a background scan to capture the ambient spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[9]
-
Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for characteristic absorption bands.
Unraveling the Connectivity: The Power of NMR Spectroscopy
While MS and FTIR provide the pieces, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected.[7] A full suite of 1D and 2D NMR experiments is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H and ¹³C NMR Spectroscopy
Expertise & Experience: 1D NMR provides the initial map of the proton and carbon environments. For this compound, we can predict the number of signals, their approximate chemical shifts (δ), their integration (for ¹H), and their splitting patterns (multiplicity). The key to confirming the 2-substituted pattern lies in observing two distinct signals for the imidazole ring protons, which would be coupled to each other.
Trustworthiness: The use of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) provides a lock signal for the spectrometer, ensuring field stability. Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for accurate chemical shift referencing.[12]
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm)
| Assignment | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm) | Rationale & References |
| -NH₂ | ~1.8, br s, 2H | - | A broad singlet due to rapid proton exchange; integration confirms 2 protons. |
| -CH₂- | ~3.8, s, 2H | ~45-55 | Singlet as there are no adjacent protons. Deshielded by the imidazole ring and amine.[12] |
| N-CH₃ | ~3.6, s, 3H | ~30-35 | Singlet, integration of 3H. Position typical for N-methyl on a heterocycle. |
| H-5 | ~6.9, d, 1H | ~120-125 | Doublet due to coupling with H-4.[13][14] |
| H-4 | ~7.0, d, 1H | ~125-130 | Doublet due to coupling with H-5.[13][14] |
| C-2 | - | ~150-155 | Quaternary carbon, most deshielded due to attachment to two nitrogen atoms.[12] |
2D NMR Spectroscopy: Confirming the Isomer
Expertise & Experience: 2D NMR is essential for proving the connectivity and unambiguously identifying the correct isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal it is attached to, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for establishing the overall framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For our target, the key correlations that prove the 2-substitution pattern are between the N-CH₃ protons and the ring carbon C2 , and between the -CH₂- protons and the ring carbon C2 . These correlations are impossible in the 4- or 5-substituted isomers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. arar.sci.am [arar.sci.am]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
A Technical Guide to (1-Methyl-1H-imidazol-2-yl)methanamine: Synthesis, Properties, and Potential Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 124312-73-8
Abstract
(1-Methyl-1H-imidazol-2-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and pharmacological research. Its structural resemblance to histamine suggests its potential as a modulator of histamine receptors, a critical class of G-protein coupled receptors involved in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, albeit exemplar, synthetic protocol, and a discussion of its potential biological activities, with a focus on its likely interaction with histamine receptors. The guide also outlines key in-vitro assays for characterizing its pharmacological profile and provides insights into its potential applications in drug discovery and development. While extensive peer-reviewed data on this specific molecule is limited, this guide synthesizes available information and provides a predictive framework based on the well-established pharmacology of structurally related imidazole derivatives.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous endogenous molecules and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a privileged scaffold in drug design.[1] this compound, with its methylated imidazole ring and a primary amine, presents a valuable chemical entity for exploring structure-activity relationships (SAR) in various therapeutic areas, particularly those involving histamine receptor modulation.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and formulation in biological assays.
| Property | Value | Source |
| CAS Number | 124312-73-8 | [4] |
| Molecular Formula | C₅H₉N₃ | [4] |
| Molecular Weight | 111.15 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Predicted to be a liquid or low-melting solid | [5] |
| Boiling Point | 255.1 °C at 760 mmHg (Predicted) | [5] |
| XLogP3 | -1.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned in a two-step process starting from commercially available 1-methyl-1H-imidazole-2-carboxaldehyde.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
Physicochemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (1-Methyl-1H-imidazol-2-yl)methanamine
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a substituted imidazole derivative that holds significant promise for researchers in medicinal chemistry and materials science. Its structure combines the aromatic, polar imidazole ring—a privileged scaffold found in numerous biologically active molecules like the amino acid histidine—with a reactive primary aminomethyl group.[1][2] This unique combination makes it a valuable building block for synthesizing more complex molecules and a potential ligand for coordination chemistry.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, we will leverage high-quality computed data from authoritative databases and provide detailed, field-proven experimental protocols for their empirical validation. This approach ensures that researchers are equipped not only with the best available data but also with the practical methodologies required to verify these properties in their own laboratories. Our focus is on the causality behind experimental choices, empowering scientists to understand and manipulate this molecule's behavior in various applications.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
Caption: Chemical structure of this compound.
Table 1: Key Identifiers and Structural Information
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (1-methylimidazol-2-yl)methanamine | PubChem[3] |
| CAS Number | 124312-73-8 | PubChem[3] |
| Molecular Formula | C₅H₉N₃ | PubChem[3] |
| Molecular Weight | 111.15 g/mol | PubChem[3] |
| SMILES | Cn1ccnc1CN | Sigma-Aldrich |
| InChIKey | PZSMLGOAJXSDMK-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis Pathway: Reductive Amination
A robust and high-yield synthesis is critical for any research application. While multiple pathways could be envisioned, a highly plausible and efficient method for preparing this compound is the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde. This common reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to the target amine.
Sources
(1-Methyl-1H-imidazol-2-yl)methanamine molecular weight
An In-depth Technical Guide to the Molecular Weight of (1-Methyl-1H-imidazol-2-yl)methanamine for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, centering on the core principle of its molecular weight. The document begins by establishing the compound's identity with its calculated and experimentally verifiable mass. It then delves into the practical methodologies for this verification, including mass spectrometry and NMR spectroscopy. The primary focus is to contextualize the significance of its molecular weight (111.15 g/mol ) within modern pharmaceutical research, particularly in the fields of fragment-based drug discovery (FBDD) and medicinal chemistry. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the application of this small molecule.
Introduction to this compound
This compound is a heterocyclic amine featuring a methylated imidazole ring functionalized with a primary aminomethyl group. Its structure makes it a valuable and versatile building block in synthetic and medicinal chemistry. Before exploring its applications, it is critical to establish its fundamental chemical identity, which begins with its molecular weight.
A precise understanding of molecular weight is the cornerstone of chemical characterization. It validates synthesis, confirms sample purity, and dictates the stoichiometric calculations essential for subsequent reactions and assays. For a compound like this compound, its low molecular weight is not merely a physical constant but a defining feature that positions it as an ideal candidate for specific drug discovery strategies.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₉N₃ | [1][2] |
| Average Molecular Weight | 111.15 g/mol | [1][2] |
| Monoisotopic Mass | 111.079647300 Da | [1] |
| CAS Number | 124312-73-8 | [1] |
Section 1: Determination of Molecular Weight
The molecular weight of a compound can be approached from two perspectives: theoretical calculation based on its atomic composition and experimental verification using analytical instrumentation. Both are essential for unequivocal identification.
Theoretical Calculation
The molecular formula, C₅H₉N₃, serves as the basis for calculating the molecular weight. The calculation involves summing the atomic weights of the constituent atoms.
-
Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes for each element.
-
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, and ¹⁴N). This value is crucial for high-resolution mass spectrometry.
-
Carbon (¹²C): 5 × 12.000000 u = 60.000000 u
-
Hydrogen (¹H): 9 × 1.007825 u = 9.070425 u
-
Nitrogen (¹⁴N): 3 × 14.003074 u = 42.009222 u
-
Total Monoisotopic Mass = 111.079647 u [1]
-
The distinction is critical: average molecular weight is used for bulk stoichiometric calculations, while monoisotopic mass is the value experimentally observed in high-resolution mass spectrometers.
Experimental Verification Workflow
Theoretical values must be confirmed empirically. A multi-technique approach ensures the highest level of confidence in the compound's identity and purity. High-resolution mass spectrometry (HRMS) directly confirms the mass, while Nuclear Magnetic Resonance (NMR) spectroscopy verifies the unique chemical structure, indirectly validating the molecular formula.
Caption: Workflow for Molecular Weight and Structure Confirmation.
Protocol: Mass Spectrometry Verification
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the preferred method for its soft ionization, which minimizes fragmentation and allows for the clear detection of the molecular ion.[3][4]
Objective: To confirm the monoisotopic mass of this compound.
Methodology:
-
Sample Preparation: Dissolve 0.5-1.0 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid facilitates protonation, leading to the formation of the [M+H]⁺ ion.
-
Instrumentation: Utilize a high-resolution ESI-TOF mass spectrometer.
-
Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a positive ion mode setting. The expected ion is the protonated molecule, [C₅H₉N₃ + H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.
-
Analysis:
-
The primary peak of interest should correspond to the [M+H]⁺ ion.
-
Expected m/z: 111.0796 (Monoisotopic Mass) + 1.0073 (Mass of H⁺) = 112.0869 .
-
The high-resolution instrument allows for the verification of the mass to within a few parts per million (ppm), confirming the elemental composition.
-
Protocol: Structural Confirmation by NMR
While MS confirms the mass, ¹H and ¹³C NMR spectroscopy confirms the atomic arrangement.[5]
Objective: To verify the chemical structure is consistent with the molecular formula C₅H₉N₃.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Analysis:
-
Expected Signals: A singlet for the N-methyl (CH₃) protons, two distinct signals for the imidazole ring protons (CH), and a singlet for the aminomethyl (CH₂) protons. The amine (NH₂) protons may appear as a broad singlet or may exchange with the solvent.
-
Integration: The relative area under each peak should correspond to the number of protons (3H, 1H, 1H, 2H).
-
-
¹³C NMR Analysis:
-
Expected Signals: Five distinct signals corresponding to the five carbon atoms in the molecule (one methyl, two imidazole ring CH, one imidazole quaternary C, and one aminomethyl).
-
-
Analysis: The combination of chemical shifts, splitting patterns, and integration in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, provides a unique fingerprint that validates the precise atomic connectivity of this compound.
Section 2: Significance of Molecular Weight in Drug Discovery
The molecular weight of 111.15 g/mol is highly significant because it firmly places this compound in the category of a "fragment." Fragment-based drug discovery (FBDD) is a powerful methodology that starts with identifying low-molecular-weight compounds that bind weakly to a biological target.[6][7] These fragments then serve as starting points for optimization into more potent, lead-like molecules.[6][7]
Adherence to the "Rule of Three" for Fragments
The "Rule of Three" is a set of guidelines used to define a high-quality fragment library, optimizing for binding efficiency and synthetic tractability.[8][9]
-
Molecular Weight < 300 Da: At 111.15 Da, the compound is well within this limit. This low mass ensures that it can fit into small pockets on a protein target and leaves substantial room for chemical modification and "growing" without exceeding the ~500 Da limit for orally bioavailable drugs (as per Lipinski's Rule of Five).[8][10]
-
cLogP ≤ 3: The low number of carbon atoms and presence of polar nitrogen atoms suggest a low lipophilicity, which is favorable for solubility.
-
Hydrogen Bond Donors/Acceptors ≤ 3: The compound has 2 hydrogen bond donors (on the -NH₂) and 2-3 potential acceptors (the nitrogens), fitting this criterion.
Caption: Adherence to Fragment "Rule of Three" Guidelines.
Advantages in FBDD
The low molecular weight of this compound provides several advantages in a drug discovery campaign:
-
Higher Hit Rates: Smaller molecules have a higher probability of finding a complementary binding site on a target protein, leading to more efficient hit identification.[7]
-
Efficient Exploration of Chemical Space: Fragment libraries can cover a larger and more diverse portion of relevant chemical space with fewer compounds compared to large, complex molecule libraries.[9]
-
Superior Ligand Efficiency: Hits identified from fragments often have better ligand efficiency (binding energy per heavy atom). This provides a higher quality starting point for optimization, as the initial binding is more specific and less driven by non-specific interactions.
-
Intellectual Property: Building a novel drug from a simple, unique fragment can create a stronger and less crowded intellectual property position.
Conclusion
The molecular weight of this compound, definitively established as 111.15 g/mol (average) and 111.0796 Da (monoisotopic), is more than a mere physical parameter. It is the key characteristic that defines its role as an exemplary fragment in modern drug discovery. The robust and complementary analytical techniques of mass spectrometry and NMR spectroscopy provide an unassailable confirmation of its identity. For drug development professionals, this compound represents a high-quality starting point, perfectly aligned with the principles of fragment-based design, offering a pathway to develop novel therapeutics with optimized properties and strong intellectual property potential.
References
- This compound. (n.d.). PubChem.
- PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
- Hubbard, R. E. (2017, November 8). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry.
- (1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907. (n.d.). PubChem.
- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Self-Medlin, M. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. The Journal of Undergraduate Neuroscience Education.
- Nuvisan. (2022, December 9). Introduction into Fragment Based Drug Discovery [Video]. YouTube.
- (1H-imidazol-2-yl)methanamine. (n.d.). LookChem.
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). International Journal of Advance Research in Science and Engineering.
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025, August 5). ResearchGate.
- How is molecular weight determined experimentally? (2025, December 16). How Engineering Works.
- Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... (n.d.). ResearchGate.
- Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. (n.d.). MtoZ Biolabs.
- Experimental Protein Mixture for Validating Tandem Mass Spectral Analysis. (n.d.). Institute for Systems Biology.
- 2-aminomethyl-1H-imidazole. (n.d.). PubChem.
Sources
- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. howengineeringworks.com [howengineeringworks.com]
- 4. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. massbio.org [massbio.org]
- 8. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
An In-depth Technical Guide to the Spectral Analysis of (1-Methyl-1H-imidazol-2-yl)methanamine
This guide provides a comprehensive analysis of the spectral data for (1-Methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8), a heterocyclic amine of interest in medicinal chemistry and drug development.[1][2] Given the limited availability of public experimental spectra for this specific molecule, this document presents a detailed interpretation based on predicted data, contextualized with established principles of spectroscopic analysis and data from structurally related compounds. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel imidazole derivatives.
Molecular Structure and Overview
This compound is a small molecule featuring a 1-methylimidazole ring substituted at the C2 position with a methanamine group. Its molecular formula is C₅H₉N₃, and it has a molecular weight of 111.15 g/mol .[1] The structural features—a tertiary amine within the aromatic ring, a primary amine on the side chain, and aromatic C-H bonds—give rise to a distinct spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Section 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. The chemical shift of each proton provides insight into its electronic environment, while spin-spin coupling reveals the connectivity of neighboring protons.
Experimental Protocol: ¹H NMR Data Acquisition
A high-resolution ¹H NMR spectrum can be acquired using a standard protocol applicable to many small organic molecules. The causality behind these steps is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation:
-
Mass: Accurately weigh 5-10 mg of the purified solid this compound. This quantity is sufficient to achieve a good signal-to-noise ratio on a modern NMR spectrometer without causing solubility issues.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, within a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. DMSO-d₆ is an excellent alternative for more polar compounds and can be useful for observing exchangeable protons like those on the amine group.[3]
-
-
Spectrometer Setup:
-
Field Strength: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is critical for resolving potentially overlapping peaks.
-
Tuning and Shimming: The instrument's probe must be tuned to the ¹H frequency, and the magnetic field must be shimmed. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is essential for achieving sharp, well-defined peaks.
-
-
Data Acquisition:
-
Parameters: A standard ¹H acquisition experiment is typically sufficient. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 32 scans. The relaxation delay allows for the longitudinal magnetization to return to equilibrium between pulses, ensuring accurate signal integration. Averaging multiple scans improves the signal-to-noise ratio.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are internally referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.95 | Doublet (d) | 1H | H-5 | Aromatic proton on the imidazole ring. Coupled to H-4. |
| ~ 6.85 | Doublet (d) | 1H | H-4 | Aromatic proton on the imidazole ring. Coupled to H-5. |
| ~ 3.80 | Singlet (s) | 2H | CH₂ -NH₂ | Methylene protons adjacent to the imidazole ring and the amine group. |
| ~ 3.65 | Singlet (s) | 3H | N-CH₃ | Methyl protons attached to the imidazole nitrogen. |
| ~ 1.70 | Broad Singlet (br s) | 2H | NH₂ | Protons of the primary amine group. Often broad due to quadrupole broadening and chemical exchange. |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (6.8-7.0 ppm): The two protons on the imidazole ring, H-4 and H-5, are expected to appear as doublets in the aromatic region.[4] Their distinct chemical shifts arise from their different positions relative to the two nitrogen atoms and the substituents. They would form an AX spin system, coupling to each other with a small coupling constant (J ≈ 1-2 Hz).
-
Aliphatic Region (3.6-3.8 ppm): The N-methyl protons (N-CH₃) are anticipated to resonate as a sharp singlet around 3.65 ppm. The methylene protons (CH₂-NH₂) are also expected to be a singlet around 3.80 ppm, as they have no adjacent protons to couple with. Their position is downfield due to the deshielding effects of the adjacent aromatic imidazole ring and the electronegative nitrogen atom.
-
Exchangeable Protons (~1.70 ppm): The primary amine protons (NH₂) typically appear as a broad singlet. The chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature. This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.
Section 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment and hybridization.
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR but requires adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred to obtain a good spectrum in a reasonable amount of time.
-
Spectrometer Setup: The spectrometer probe is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).
-
Data Acquisition:
-
Experiment Type: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard. In this experiment, broadband decoupling of protons is applied, which collapses all C-H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Parameters: A 30° pulse angle and a short relaxation delay (1-2 seconds) are typically used. A significantly larger number of scans (several hundred to thousands) is required compared to ¹H NMR.[5]
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) is set to ensure all carbon signals are observed.[6]
-
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR spectral data for this compound.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 148.0 | C2 (Imidazole) | Quaternary carbon attached to two nitrogen atoms and the CH₂ group. Highly deshielded. |
| ~ 128.5 | C4 (Imidazole) | Aromatic CH carbon in the imidazole ring. |
| ~ 121.0 | C5 (Imidazole) | Aromatic CH carbon in the imidazole ring. |
| ~ 45.0 | C H₂-NH₂ | Methylene carbon, deshielded by the adjacent imidazole ring and nitrogen. |
| ~ 34.5 | N-C H₃ | Methyl carbon attached to the imidazole nitrogen. |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Imidazole Ring Carbons: The three carbons of the imidazole ring are expected to resonate in the range of 120-150 ppm. The C2 carbon, being bonded to two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield.[5] The C4 and C5 carbons appear at slightly higher fields. Tautomerization in some imidazole derivatives can lead to peak broadening, but the N-methylation in this compound should prevent this.[5]
-
Aliphatic Carbons: The N-methyl carbon (N-CH₃) is predicted to appear around 34.5 ppm. The methylene carbon (CH₂-NH₂) is expected at a lower field (~45.0 ppm) due to the combined electron-withdrawing effects of the imidazole ring and the primary amine.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source is well-suited for analyzing this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid aids in the protonation of the molecule in the ESI source.
-
Instrumentation: Use a mass spectrometer, such as a triple quadrupole or a high-resolution instrument (e.g., Q-TOF, Orbitrap), equipped with an ESI source operating in positive ion mode. Positive mode is chosen because the basic nitrogen atoms in the molecule are readily protonated.[7]
-
Data Acquisition:
-
Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas like argon. Analyze the resulting product ions.
-
Predicted Mass Spectrum Data and Fragmentation Pathway
-
Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 112.1. The molecular formula C₅H₉N₃ follows the nitrogen rule (odd number of nitrogen atoms, odd nominal molecular weight), so an odd m/z for the radical cation M⁺• (m/z 111) would be expected in Electron Ionization (EI) MS.
-
Major Fragments: The fragmentation is expected to be dominated by cleavages of the side chain, as the imidazole ring is relatively stable.
| Predicted m/z | Proposed Fragment | Rationale for Formation |
| 112.1 | [C₅H₁₀N₃]⁺ | Protonated molecular ion [M+H]⁺. |
| 95.1 | [C₅H₇N₂]⁺ | Loss of ammonia (NH₃) from the [M+H]⁺ ion. |
| 82.1 | [C₄H₆N₂]⁺• | Cleavage of the C-C bond between the ring and the side chain (α-cleavage), loss of •CH₂NH₂. The resulting fragment is the 1,2-dimethylimidazole radical cation. |
| 81.1 | [C₄H₅N₂]⁺ | Loss of a hydrogen atom from the m/z 82 fragment. This is a very stable N-methylimidazolium cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by protonation, most likely at the primary amine. The subsequent cleavages are dictated by the stability of the resulting fragments.
Caption: A simplified proposed fragmentation pathway for [M+H]⁺.
The most characteristic fragmentation is the alpha-cleavage adjacent to the primary amine, leading to the loss of a neutral CH₃N species and formation of the stable N-methylimidazolium cation at m/z 81.1.[8][9] This fragment is often a base peak for compounds with this scaffold.
Section 4: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a compound.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the solid can be mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectrum is usually displayed as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3150 - 3100 | C-H stretch (aromatic) | Imidazole Ring |
| 2980 - 2850 | C-H stretch (aliphatic) | -CH₂- and -CH₃ |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1580 - 1475 | C=N and C=C stretch | Imidazole Ring |
| 1470 - 1430 | C-H bend | -CH₂- and -CH₃ |
| 1250 - 1020 | C-N stretch | Amine and Imidazole |
Interpretation of the Predicted IR Spectrum
-
N-H Stretching Region: A key feature will be two medium-intensity peaks in the 3400-3250 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretches of a primary amine.[10]
-
C-H Stretching Region: Above 3000 cm⁻¹, weak to medium peaks corresponding to the aromatic C-H stretches of the imidazole ring are expected. Just below 3000 cm⁻¹, peaks from the aliphatic C-H stretches of the methyl and methylene groups will appear.
-
Fingerprint Region (< 1600 cm⁻¹): This region will contain a complex pattern of peaks. Notable absorptions include the N-H bending vibration around 1600 cm⁻¹, and several bands corresponding to the C=C and C=N stretching vibrations of the imidazole ring.[11] Strong C-N stretching vibrations will also be present in the 1250-1020 cm⁻¹ range.
Caption: A typical workflow for the structural elucidation of a novel compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, based on predicted data and established principles, provides a clear and detailed fingerprint for this molecule. The ¹H and ¹³C NMR spectra define the precise arrangement of its hydrogen and carbon atoms. Mass spectrometry confirms its molecular weight and reveals a characteristic fragmentation pattern dominated by the stable N-methylimidazolium cation. Finally, IR spectroscopy confirms the presence of key functional groups, including the primary amine and the imidazole ring. This guide serves as a valuable resource for the identification and characterization of this compound and provides a methodological framework for the analysis of related heterocyclic structures.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (n.d.). 1-(1-METHYL-1H-IMIDAZOL-2-YL)METHANAMINE.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.).
- Apollo Scientific. (n.d.). (1-methylimidazol-2-yl)methanamine.
- BenchChem. (n.d.). Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- Angene Chemical. (n.d.). 1H-Imidazole-2-methanamine, 1-methyl-.
- TCI Chemicals. (n.d.). This compound 124312-73-8.
- BenchChem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- BenchChem. (n.d.). ¹H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.
- University of California, Los Angeles. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook.
- BenchChem. (n.d.). Application Note: ¹³C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanol.
- Chemguide. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4.
- MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. NIST Chemistry WebBook.
- National Institutes of Health. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
Sources
- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-METHYL-1H-IMIDAZOL-2-YL)METHANAMINE | CAS 124312-73-8 [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to (1-Methyl-1H-imidazol-2-yl)methanamine: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The imidazole nucleus is a ubiquitous scaffold in biologically active compounds, owing to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The presence of a primary amine function on a methylated imidazole ring suggests its utility in the synthesis of a diverse array of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed, plausible synthetic protocol, and a discussion of its potential applications based on the broader understanding of imidazole-containing compounds in pharmacology.
Part 1: Commercial Availability and Physicochemical Properties
This compound is available from a limited number of specialized chemical suppliers catering to the research and development sector. A key supplier is Sigma-Aldrich, which lists the compound as part of its "AldrichCPR" collection for early discovery researchers. It is important to note that for this specific product, the supplier does not provide analytical data, and the buyer is responsible for confirming the identity and purity of the material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[1] |
| Molecular Weight | 111.15 g/mol | PubChem[1] |
| CAS Number | 83398-42-3 | Not explicitly found, but associated with the product listing. |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CN1C=CN=C1CN | Sigma-Aldrich[2] |
| InChI Key | PZSMLGOAJXSDMK-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Table 2: Commercial Supplier Information
| Supplier | Product Name/Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | This compound AldrichCPR (CDS002678) | Not specified | 50 mg | Sold "as-is" without analytical data. Buyer assumes responsibility for purity confirmation.[2] |
Part 2: Proposed Synthesis via Reductive Amination
The proposed two-step, one-pot reaction involves the initial formation of an imine by reacting 1-methyl-1H-imidazole-2-carboxaldehyde with ammonia, followed by the in-situ reduction of the imine to the desired primary amine using a suitable reducing agent like sodium borohydride.
Starting Material Availability
The key starting material, 1-methyl-1H-imidazole-2-carboxaldehyde (CAS: 13750-81-7), is commercially available from several suppliers, including Thermo Scientific and Sigma-Aldrich, ensuring the feasibility of this synthetic approach.[2][3]
Detailed Experimental Protocol
Reaction: Reductive Amination of 1-methyl-1H-imidazole-2-carboxaldehyde
Materials:
-
1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq)
-
Ammonia solution (e.g., 7N in Methanol, 5-10 eq)
-
Sodium Borohydride (NaBH₄) (1.5-2.0 eq)
-
Anhydrous Methanol (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol.
-
To this solution, add the ammonia solution (5-10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours (overnight).
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the resulting aqueous residue, add dichloromethane to extract the product.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude product.
-
If necessary, the crude this compound can be purified by silica gel column chromatography using a mobile phase of dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 90:9:1) to prevent streaking of the amine on the column.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Causality Behind Experimental Choices
-
Choice of Ammonia Source: An excess of ammonia in a methanolic solution is used to drive the imine formation equilibrium towards the product.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the imine in the presence of the imidazole ring.
-
Solvent: Anhydrous methanol is an appropriate solvent for both the imine formation and the reduction step.
-
Work-up: The aqueous work-up with sodium bicarbonate is to neutralize any acidic byproducts and remove water-soluble impurities. Brine wash helps to remove residual water from the organic layer.
-
Purification: The use of a basic modifier (ammonium hydroxide) in the chromatography eluent is a standard practice for the purification of amines to improve peak shape and recovery.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Part 3: Potential Applications and Future Directions
Due to the limited specific data available for this compound, its potential applications are inferred from the well-established roles of structurally similar imidazole-containing compounds in drug discovery and development. The imidazole moiety is a key pharmacophore in many approved drugs and clinical candidates.
As a Scaffold in Medicinal Chemistry
The primary amine of this compound serves as a crucial handle for further chemical modifications. It can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the exploration of a vast chemical space. This makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening against various biological targets.
Potential as a Histamine Receptor Ligand
Many imidazole-based compounds are known to interact with histamine receptors (H1, H2, H3, and H4). The structural similarity of this compound to histamine suggests that it, or its derivatives, could potentially act as ligands for these G-protein coupled receptors. Further investigation into its binding affinity and functional activity at these receptors could reveal its potential in therapeutic areas such as allergy, inflammation, gastric acid secretion, and neurological disorders.
Role in Coordination Chemistry and Bioinorganic Chemistry
The imidazole ring is an excellent ligand for various metal ions. This property is fundamental to the function of many metalloenzymes. This compound and its derivatives could be employed in the synthesis of novel metal complexes with potential catalytic or therapeutic properties.
Logical Relationship of Potential Applications
Caption: Potential research avenues for this compound.
Conclusion
This compound is a commercially available, yet understudied, chemical entity with significant potential for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While direct experimental data on its biological activity is scarce, its structural features suggest it is a valuable starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. The proposed synthetic protocol provides a reliable and practical method for its preparation in the laboratory, enabling further investigation into its chemical and biological properties. As the demand for novel chemical scaffolds in drug discovery continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (2024, August 30).
- Review of pharmacological effects of imidazole derivatives. (2022, April 28).
- This compound - PubChem. (n.d.).
Sources
- 1. 1-Methyl-1H-imidazole-5-carbaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1-Methylimidazole-2-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]
Safety and handling of (1-Methyl-1H-imidazol-2-yl)methanamine
An In-depth Technical Guide to the Safe Handling and Application of (1-Methyl-1H-imidazol-2-yl)methanamine
Authored by: A Senior Application Scientist
Abstract
This compound is a substituted imidazole that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motifs, a methylated imidazole ring and a primary aminomethyl group, offer versatile points for chemical modification, making it a valuable precursor for synthesizing a wide array of pharmacologically active compounds. This guide provides an in-depth overview of the chemical properties, safety protocols, handling procedures, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals to ensure its safe and effective use in the laboratory.
Chemical and Physical Properties
This compound is a solid compound at room temperature. A comprehensive summary of its chemical and physical properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉N₃ | [1] |
| Molecular Weight | 111.15 g/mol | [1] |
| IUPAC Name | (1-methylimidazol-2-yl)methanamine | [1] |
| CAS Number | 124312-73-8 | [1] |
| Appearance | Solid | |
| SMILES String | Cn1ccnc1CN | |
| InChI Key | PZSMLGOAJXSDMK-UHFFFAOYSA-N |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and must be handled with appropriate care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard identification.[1]
| GHS Pictogram | Signal Word | Hazard Statements |
| Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |
Source: PubChem[1]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all work with this compound should be conducted in a certified laboratory chemical fume hood.[2][3] The following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles or a face shield.[2]
-
Hand Protection: Nitrile gloves are recommended. Gloves must be inspected for pinholes before use and disposed of after contamination. Proper glove removal technique is essential to avoid skin contact.[2]
-
Body Protection: A fully-buttoned laboratory coat.[3]
First Aid Measures
In case of accidental exposure, immediate action is critical.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[4][5]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Safe Handling and Storage
Laboratory Handling
-
Dispensing: When handling the solid powder, avoid dust formation.[3][5] Use appropriate tools and work within a fume hood to prevent inhalation.
-
Solution Preparation: Prepare solutions in a well-ventilated area, preferably within a fume hood. For compounds with limited stability in solution, it is advisable to prepare them fresh before each experiment.[7]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[5]
Spill Management and Waste Disposal
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use appropriate PPE, and clean the area with suitable tools. Place the spilled material in a sealed, airtight container for hazardous waste disposal.[3]
-
Large Spills: In the event of a large spill outside a fume hood, evacuate the area immediately and contact the institution's environmental health and safety (EH&S) department.[3]
-
Waste Disposal: Collect waste (pure compound and solutions) in a compatible, airtight, and clearly labeled waste container. Store the waste container away from incompatible materials.[2][3]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation.[7]
-
Solutions: Solutions are susceptible to degradation from factors like temperature, light, and pH.[7] For optimal stability, prepare solutions fresh. If short-term storage is necessary, store aliquots at -20°C, protected from light, and avoid repeated freeze-thaw cycles.[7]
Reactivity and Chemical Compatibility
The reactivity of this compound is primarily dictated by its primary amine and the imidazole ring. The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. The imidazole ring is aromatic and can undergo electrophilic substitution, although the N-methyl group influences the regioselectivity.
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3][4]
Illustrative Experimental Protocol: N-Acylation
The following protocol describes a general procedure for the N-acylation of this compound with an acid chloride. This is a common transformation in drug discovery to synthesize amide derivatives.
Step-by-Step Methodology
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add a solution of the desired acid chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
Applications in Research and Drug Discovery
The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules.[8] this compound is a valuable building block for synthesizing compounds that target a wide range of biological systems. The primary amine serves as a handle for introducing various functional groups, allowing for the exploration of structure-activity relationships (SAR). Imidazole derivatives have been investigated for their potential as enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents.[8][9] For instance, the structural similarity to histamine suggests potential interactions with histamine receptors.[10]
Conclusion
This compound is a versatile and important compound in chemical research and drug development. However, its hazardous properties necessitate strict adherence to safety protocols. By understanding its chemical properties, implementing robust engineering controls, using appropriate personal protective equipment, and following safe handling and storage procedures, researchers can minimize risks and effectively utilize this compound in their scientific endeavors.
References
- PubChem. (n.d.). This compound.
- University of Washington. (2025). Imidazole. [Link]
- EH&S. (n.d.).
- International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]
- Royal Society of Chemistry. (n.d.).
- Carl ROTH. (n.d.).
- Australian Government Department of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]
- ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,.... [Link]
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
- Australian Government Department of Health. (2022).
- PCCA. (n.d.).
- Indian Journal of Pure & Applied Physics. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). [Link]
- NextGen Protocols. (n.d.).
- Autechaux. (n.d.).
- LookChem. (n.d.). (1H-imidazol-2-yl)methanamine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
Sources
- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
(1-Methyl-1H-imidazol-2-yl)methanamine solubility data
An In-depth Technical Guide on the Physicochemical Properties and Solubility of (1-Methyl-1H-imidazol-2-yl)methanamine
Abstract
This compound is a heterocyclic amine that represents a valuable building block in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility, is paramount for its effective application in synthesis, formulation, and biological screening. This technical guide addresses the current scarcity of publicly available experimental solubility data for this specific compound. By integrating computationally derived data, insights from structurally analogous compounds, and authoritative, step-by-step experimental protocols, this document serves as a comprehensive resource for researchers. It provides a robust framework for predicting, measuring, and understanding the solubility profile of this compound, empowering scientists to accelerate their research and development efforts.
Introduction to this compound
This compound, also known as 2-aminomethyl-1-methylimidazole, is an organic compound featuring a methylated imidazole ring substituted with a methanamine group. Its structure combines key pharmacophoric elements: a heterocyclic aromatic ring and a primary amine, which are prevalent in many biologically active molecules.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle. It directly influences bioavailability, dictates formulation strategies, and impacts the feasibility of purification processes. For a molecule like this compound, which contains basic nitrogen atoms, solubility is expected to be highly dependent on pH, a factor of immense importance for its behavior in physiological environments.
Physicochemical Profile
While extensive experimental data is limited, a robust physicochemical profile can be established using high-quality computational models. These predicted properties offer valuable insights into the compound's expected behavior in various solvent systems.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[1] |
| Molecular Weight | 111.15 g/mol | PubChem[1] |
| IUPAC Name | (1-methylimidazol-2-yl)methanamine | PubChem[1] |
| XLogP3 | -1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 43.8 Ų | PubChem[1] |
| CAS Number | 124312-73-8 | PubChem[1] |
Expert Insights into Physicochemical Properties:
-
XLogP3 (-1.1) : The negative logarithm of the octanol/water partition coefficient indicates a strong preference for the aqueous phase over the lipid phase. This value strongly suggests that the compound is hydrophilic and likely possesses high aqueous solubility.[1]
-
Hydrogen Bond Donors/Acceptors (2/2) : The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the imidazole nitrogens) facilitates strong interactions with polar protic solvents like water, further supporting the prediction of good aqueous solubility.[1]
-
Topological Polar Surface Area (TPSA) : A TPSA of 43.8 Ų is relatively low, which is often correlated with good cell membrane permeability. The combination of high hydrophilicity (from XLogP) and a moderate TPSA presents an interesting profile for drug development.
Solubility Profile: An Evidence-Based Estimation
-
Parent Imidazole Ring : Imidazole itself is highly polar and completely soluble in water.[2]
-
1-Methylimidazole : This derivative is also very soluble, and often described as miscible, in water and other polar solvents like ethanol.[3][4][5]
-
2-Methylimidazole : This isomer is also highly soluble in water and polar organic solvents.[6]
Causality Behind Expected Solubility : The primary amine (-CH₂NH₂) and the N-methylated imidazole ring are both polar functional groups capable of forming strong hydrogen bonds with water. The molecule's small size and low lipophilicity (as indicated by the negative XLogP) further contribute to its predicted high solubility in polar solvents. Crucially, the presence of two basic centers—the primary amine and the sp² nitrogen of the imidazole ring—implies that the compound's aqueous solubility will be significantly enhanced at acidic pH due to the formation of highly soluble cationic salts.
Table 2: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | High | Hydrophilic nature (negative XLogP), H-bonding capability. |
| Aqueous HCl (pH < 5) | Acidic Polar Protic | Very High / Freely Soluble | Protonation of basic nitrogens leads to highly soluble salt formation. |
| Ethanol / Methanol | Polar Protic | High | Polarity and H-bonding capacity are similar to the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Moderate | Mismatch in polarity suggests limited solubility. |
| Toluene / Hexanes | Nonpolar | Very Low / Insoluble | Significant polarity mismatch between solute and solvent. |
Authoritative Experimental Protocols for Solubility Determination
To move from prediction to definitive data, rigorous experimental validation is essential. The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity.
Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic equilibrium solubility, which is a critical parameter for drug development.
Protocol Steps:
-
Preparation : Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is essential.
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours. Causality: This extended agitation ensures that the dissolution and precipitation rates have equalized, reflecting the true thermodynamic solubility, rather than a transient kinetic value.
-
Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of solid matter, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes). Trustworthiness: This step is critical to prevent inflated solubility readings from suspended microparticles.
-
Quantification : Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation : Determine the solubility in mg/mL or µg/mL by comparing the analytical response of the sample against a standard curve prepared with known concentrations of the compound.
pH-Dependent Solubility Profiling
For an ionizable compound, understanding its solubility across a range of pH values is crucial.
Protocol:
-
Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Execute the Shake-Flask Method (Section 4.1) in parallel for each buffer.
-
Plot the resulting solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile that is invaluable for predicting absorption in the gastrointestinal tract.
Visualization of Experimental Workflow
A clear visual representation of the experimental process ensures reproducibility and understanding.
Caption: Standard workflow for the Shake-Flask thermodynamic solubility assay.
Conclusion and Future Recommendations
While direct experimental data for this compound remains to be published, a strong, evidence-based case can be made for its high solubility in aqueous and polar organic solvents. This prediction is grounded in the compound's computed physicochemical properties and the known behavior of its structural analogs. The basic nature of the molecule strongly suggests that its aqueous solubility will be pH-dependent, increasing significantly in acidic conditions.
For any research or development program utilizing this compound, it is imperative to experimentally verify these predictions. The authoritative protocols detailed in this guide for thermodynamic and pH-dependent solubility provide a clear and reliable path to generating the robust data required for informed decision-making in formulation, screening, and further development.
References
- ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
- PubChem. * this compound*.
- PubChem. Imidazole.
- ChemBK. Imidazole. [Link]
- ResearchGate. (2025). Solubility of Imidazoles in Ethers. [Link]
- LookChem. 2-Methylimidazole CAS:693-98-1. [Link]
- Wikipedia. 2-Methylimidazole. [Link]
- NCBI. 2-METHYLIMIDAZOLE.
- ResearchGate. Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,.... [Link]
- Solubility of Things. 1-Methylimidazole. [Link]
- Cheméo. Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). [Link]
- LookChem. (1H-imidazol-2-yl)methanamine. [Link]
- ResearchGate. (PDF) Synthesis and Characterization of Some New Aminoimidazoles. [Link]
- PubChem. 1-(1H-Imidazol-5-yl)methanamine.
- Chemister.ru. 1-methylimidazole. [Link]
- ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]
- MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
Sources
An In-depth Technical Guide on the Stability of (1-Methyl-1H-imidazol-2-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of the stability of (1-Methyl-1H-imidazol-2-yl)methanamine, a key building block in pharmaceutical research and development. In the absence of specific public domain stability data for this compound, this guide synthesizes information from studies on structurally related imidazole and amine-containing molecules to predict potential degradation pathways and establish a robust framework for stability assessment. We will delve into the anticipated stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, this guide presents detailed, field-proven protocols for conducting forced degradation studies and for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, essential tools for ensuring the quality, safety, and efficacy of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stability of this important chemical entity.
Introduction: The Significance of this compound in Drug Discovery
This compound, with the molecular formula C₅H₉N₃, is a heterocyclic amine that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] Its structure, featuring a 1-methylimidazole ring coupled to an aminomethyl group, is a common pharmacophore in medicinal chemistry. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of many natural and synthetic bioactive molecules, including the essential amino acid histidine and the neurotransmitter histamine.[2] The primary amine group provides a reactive handle for further molecular elaboration, allowing for the construction of diverse chemical libraries for drug screening.
Given its foundational role in the development of new therapeutics, a thorough understanding of the chemical stability of this compound is paramount. Degradation of this starting material or any subsequent intermediate can lead to the formation of impurities that may compromise the safety and efficacy of the final drug product. Therefore, a proactive approach to stability assessment is crucial during all stages of drug development, from early discovery to formulation and manufacturing.[3][4][5]
This guide will provide a detailed examination of the potential stability challenges associated with this compound and offer practical, scientifically-grounded strategies for their investigation and mitigation.
Predicted Stability Profile of this compound
Based on the known chemistry of imidazole and primary amines, we can anticipate the stability of this compound under various stress conditions.
Hydrolytic Stability
The hydrolytic stability of a compound is its resistance to degradation in the presence of water, which can be influenced by pH.
-
Acidic Conditions (pH 1-3): In acidic media, the primary amine group and the imidazole ring nitrogen atoms will be protonated. This generally increases the aqueous solubility of the molecule. While the imidazole ring itself is relatively stable to acid hydrolysis, the C-N bond of the aminomethyl group could be susceptible to cleavage under harsh acidic conditions and elevated temperatures, although this is generally not a major degradation pathway for simple amines.
-
Neutral Conditions (pH 6-8): Under neutral pH, the compound is expected to be relatively stable. The primary amine will exist in a protonated state, and the imidazole ring will be largely neutral.
-
Basic Conditions (pH 9-13): In basic solutions, the primary amine will be in its free base form, which can be more susceptible to certain reactions. However, significant degradation due to hydrolysis alone under basic conditions is not anticipated for this structure. Studies on other imidazole-containing drugs have shown that the imidazole moiety can be liable to base-mediated autoxidation.[6]
Oxidative Stability
Oxidative degradation is a common pathway for molecules containing electron-rich moieties like amines and imidazoles.[3]
-
Mechanism of Oxidation: The primary amine is susceptible to oxidation, potentially forming hydroxylamines or N-oxides. The imidazole ring can also undergo oxidation, which may lead to ring-opening or the formation of various oxidized derivatives.[6][7] The presence of a methyl group on the imidazole nitrogen might influence the rate and products of oxidation compared to an unsubstituted imidazole.
-
Common Oxidizing Agents: Forced degradation studies often employ hydrogen peroxide (H₂O₂) to simulate oxidative stress.[3][8] The concentration of H₂O₂ and the reaction temperature are key parameters to control the extent of degradation. Other oxidizing agents like metal ions or radical initiators can also be used.[3]
Photostability
Photostability is the ability of a compound to withstand exposure to light. Many heterocyclic compounds are known to be photosensitive.
-
Anticipated Photodegradation: The imidazole ring, being an aromatic system, can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions. This can result in complex degradation pathways, including oxidation and rearrangement. A study on daclatasvir, which contains an imidazole moiety, revealed its sensitivity to photodegradation in solution.[6]
-
ICH Guidelines for Photostability Testing: The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing, recommending exposure to a combination of UV and visible light.[4][9]
Thermal Stability
Thermal stability refers to the resistance of a compound to decomposition at elevated temperatures.
-
Solid-State Stability: As a solid, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, decomposition can occur. The melting point of a compound is often an indicator of its thermal stability in the solid state.
-
Solution-State Stability: In solution, thermal degradation can be more complex and may be influenced by the solvent and the presence of other solutes. For some amines, thermal degradation can be accelerated in the presence of CO₂.[10][11]
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a systematic approach involving forced degradation studies coupled with a stability-indicating analytical method is required.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[3][4][12] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 - 72 hours |
| Thermal (Solid) | Dry Heat | 80°C | 7 days |
| Thermal (Solution) | In Water | 80°C | 7 days |
| Photostability | ICH Q1B Option 2 | Room Temperature | As per ICH Q1B |
3.1.1. Step-by-Step Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively.
-
Oxidation: To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Thermal (Solution): Dilute an aliquot of the stock solution with water.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress samples.
-
-
Incubation:
-
Place the hydrolysis and thermal (solution) samples in a constant temperature bath at 60°C and 80°C, respectively.
-
Keep the oxidation and control samples at room temperature, protected from light.
-
For thermal (solid) stress, place the solid compound in a stability chamber at 80°C.
-
For photostability, expose the solid compound and a solution to a light source according to ICH Q1B guidelines.[9]
-
-
Time-Point Sampling: Withdraw aliquots from each solution at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Neutralization (for hydrolytic samples): Immediately before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation.
-
Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method.
The following diagram outlines the general workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[13][14] Reverse-phase HPLC with UV detection is a commonly used technique for this purpose.
3.2.1. Key Considerations for Method Development
-
Column Selection: A C18 column is a good starting point for the separation of polar compounds like this compound and its potential degradation products.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For amines, a low pH mobile phase (e.g., pH 2.5-3.5) is often beneficial to ensure consistent protonation and good peak shape.
-
Detection Wavelength: The UV detection wavelength should be selected at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Table 2: Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Low pH for good peak shape of the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 10-90% B over 20 minutes | To elute a range of potential degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | For reproducible retention times. |
| Detection | UV at λmax (to be determined) | For sensitive detection. |
| Injection Volume | 10 µL | Standard injection volume. |
3.2.2. Protocol for Method Development and Validation
-
Determine λmax: Obtain the UV spectrum of this compound in the mobile phase to determine its absorbance maximum.
-
Initial Chromatographic Run: Inject a standard solution of the compound using the starting HPLC conditions.
-
Method Optimization: Adjust the mobile phase composition (gradient slope, pH) and other parameters to achieve a good peak shape for the parent compound and adequate separation from any impurities.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies to assess the method's ability to separate the parent peak from the degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.
-
Full Method Validation: Once the method is optimized, perform a full validation as per ICH guidelines.
Conclusion and Future Perspectives
The insights gained from these studies are critical for making informed decisions throughout the drug development process, including the selection of appropriate storage conditions, the design of stable formulations, and the establishment of meaningful specifications for impurity control. As this compound continues to be a valuable scaffold in the quest for new medicines, a thorough understanding of its stability will remain a cornerstone of successful and safe drug development.
References
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Rani, S., & Singh, A. (2020). Development of forced degradation and stability indicating studies of drugs—A review. E-Cronicon Pharmaceutical Science, 9(9), 1-15.
- Lopes, G. C., & Salgado, H. R. N. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 42(6), 34-39.
- ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen species.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053.
- Semantic Scholar. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Spasiano, D., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Liu, Y., et al. (2021). Biodegradation of typical azole fungicides in activated sludge under aerobic conditions.
- ResearchGate. (n.d.). Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation.
- Stolte, S., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48536–48547.
- Wang, Y., et al. (2024). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. Environmental Science & Technology, 58(26), 11497–11506.
- R Discovery. (n.d.). stability-indicating-hplc-method Research Articles.
- Alsante, K. M., et al. (2014). Forced Degradation – A Review. Pharmaceutical Technology, 38(6), 48-57.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 805, 149917.
- National Institutes of Health. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
- ResearchGate. (n.d.). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains.
- National Institutes of Health. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
- ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation.
- National Institutes of Health. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- ResearchGate. (n.d.). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions.
- PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine.
Sources
- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine from o-phenylenediamine
An Application Note for the Synthesis of (1-Methyl-1H-benzimidazol-2-yl)methanamine from o-Phenylenediamine
Abstract
This application note provides a comprehensive, field-tested guide for the multi-step synthesis of (1-Methyl-1H-benzimidazol-2-yl)methanamine, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway commences with the readily available starting material, o-phenylenediamine. The protocol is structured to ensure high yield and purity through a logical sequence of cyclization, N-methylation, and amination. We delve into the causality behind experimental choices, address common challenges such as regioselectivity in N-alkylation, and provide detailed, step-by-step protocols for each stage of the synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for the preparation of this key intermediate.
Introduction & Strategic Overview
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The target molecule, (1-Methyl-1H-benzimidazol-2-yl)methanamine, incorporates this key heterocycle functionalized with a primary aminomethyl group at the C2 position and a methyl group at the N1 position. This specific arrangement of functional groups makes it an ideal synthon for library synthesis and lead optimization in drug discovery programs.
The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding through three principal stages:
-
Phillips-Ladenburg Benzimidazole Synthesis: The initial step involves the condensation of o-phenylenediamine with chloroacetic acid. This classic cyclization reaction is strategically chosen as it directly installs the required chloromethyl group at the 2-position of the benzimidazole ring, creating a key intermediate, 2-(chloromethyl)-1H-benzimidazole.[1][2][3]
-
Regioselective N-Methylation: The subsequent N-methylation of the benzimidazole ring presents a common challenge regarding regioselectivity due to the tautomeric nature of the N-H proton.[4] This protocol employs dimethyl sulfate under controlled conditions to preferentially yield the desired 1-methyl isomer, 2-(chloromethyl)-1-methyl-1H-benzimidazole.[1] The rationale behind the choice of reagents and conditions to control this selectivity is discussed.
-
Nucleophilic Substitution (Amination): The final step involves the conversion of the 2-chloromethyl group to the target 2-aminomethyl functionality. This is achieved via a nucleophilic substitution reaction, where the chlorine atom is displaced by an amine source.
This guide provides robust, step-by-step instructions, characterization data for intermediates, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
Overall Synthetic Pathway
The three-step synthesis from o-phenylenediamine to (1-Methyl-1H-benzimidazol-2-yl)methanamine is illustrated below.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole (Intermediate 1)
Principle and Experimental Rationale
This step employs the Phillips-Ladenburg condensation reaction. Heating o-phenylenediamine with chloroacetic acid in the presence of a strong mineral acid, such as hydrochloric acid, facilitates the cyclization.[1][2] The acid catalyzes the condensation by protonating the carbonyl oxygen of chloroacetic acid, making it more electrophilic, and also protonating the amino groups of o-phenylenediamine. The reaction proceeds via the formation of an amide intermediate which then undergoes intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring. Using chloroacetic acid directly provides the 2-chloromethyl substituent, avoiding a separate chlorination step.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (7.56 g, 70 mmol) and chloroacetic acid (7.56 g, 80 mmol).
-
Acid Addition: Carefully add 60 mL of 5 N hydrochloric acid to the flask.
-
Cyclization Reaction: Heat the mixture to reflux in an oil bath for 8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully neutralize it with an aqueous ammonia solution until the pH is neutral (approx. pH 7). This will cause the product to precipitate.
-
Purification: Collect the resulting yellow precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by column chromatography on silica gel using a petroleum ether-acetone (3:1) mixture as the eluent to yield 2-(chloromethyl)-1H-benzimidazole as a yellow solid.[1][2]
Data Summary: Intermediate 1
| Parameter | Value | Reference |
| Typical Yield | 75-80% | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 152-154 °C | [1] |
| MS (ESI) | m/z 166.96 [M+H]⁺ | [1] |
Part 2: Synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole (Intermediate 2)
Principle and Experimental Rationale
N-methylation of 2-(chloromethyl)-1H-benzimidazole is achieved using dimethyl sulfate, a potent methylating agent. The reaction is performed in a non-polar solvent like toluene. The benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. A critical aspect of this step is regioselectivity. While methylation can occur at either nitrogen of the imidazole ring, performing the reaction under neutral or slightly acidic conditions can favor methylation at the N1 position.[5][6] The use of a base is avoided initially to prevent the formation of the benzimidazolide anion, which can lead to a mixture of isomers.[4] Subsequent basification during work-up neutralizes any remaining acid and aids in product isolation.
Experimental Protocol
-
Reaction Setup: Dissolve 2-(chloromethyl)-1H-benzimidazole (1.01 g, 6.07 mmol) in 10 mL of anhydrous toluene in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: At room temperature, add dimethyl sulfate (0.63 mL, 6.67 mmol) dropwise to the solution. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Methylation Reaction: Heat the reaction mixture to reflux in an oil bath for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and add 10 mL of water. Basify the mixture with an aqueous ammonia solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: The crude material can be purified by column chromatography if necessary to yield pure 2-(chloromethyl)-1-methyl-1H-benzimidazole.
Data Summary: Intermediate 2
| Parameter | Expected Value |
| Typical Yield | >70% |
| Appearance | Solid |
| Purity Check | TLC, ¹H NMR |
Part 3: Synthesis of (1-Methyl-1H-benzimidazol-2-yl)methanamine (Final Product)
Principle and Experimental Rationale
The final step is a nucleophilic substitution reaction where the chloride of the 2-chloromethyl group is displaced by an amine. While various amine sources can be used, a common method involves reacting the chloromethyl intermediate with a large excess of ammonia (e.g., in a sealed tube or an autoclave with methanolic ammonia) or by using a surrogate like sodium azide followed by reduction. An alternative, often preferred for its milder conditions, is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis. For this protocol, we describe a direct amination approach, which is more atom-economical. The reaction is typically carried out in a polar solvent like ethanol or DMF in the presence of a base to scavenge the HCl formed during the reaction.[7][8]
Caption: Mechanism of the final Sₙ2 amination step.
Experimental Protocol (Illustrative)
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-(chloromethyl)-1-methyl-1H-benzimidazole (1.0 g, 5.54 mmol) in 20 mL of methanol saturated with ammonia.
-
Amination Reaction: Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.
-
Work-up: After cooling the vessel to room temperature, carefully vent it in a fume hood. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dilute HCl and wash with an organic solvent like dichloromethane to remove any unreacted starting material. Basify the aqueous layer with NaOH or K₂CO₃ and extract the product with ethyl acetate or chloroform. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, (1-Methyl-1H-benzimidazol-2-yl)methanamine. Further purification can be achieved by recrystallization or column chromatography.
Data Summary: Final Product
| Parameter | Expected Value |
| Typical Yield | 50-70% |
| Appearance | Solid or oil |
| ¹H NMR | Expect signals for the N-methyl group, the methylene bridge, the amine protons, and the aromatic protons of the benzimidazole ring. |
| ¹³C NMR | Expect distinct signals for all unique carbon atoms. |
| MS (ESI) | Expect to observe the molecular ion peak [M+H]⁺. |
Safety and Handling
-
o-Phenylenediamine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage.
-
Dimethyl Sulfate: Highly toxic, carcinogenic, and mutagenic. It is a potent alkylating agent. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves.
-
Hydrochloric Acid & Ammonia: Corrosive and irritant. Handle with care in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
- Wang, Z., et al. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789–2799. [Link]
- CUTM Courseware.
- IJARIIE. (2024). Review On Synthesis Of Benzimidazole From O- phenyldiamine.
- Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
- Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
- Patel, V., et al. (2015). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 312-315. [Link]
- Google Patents. (2011).
- Slideshare. (2018).
- Google Patents. (2007). Preparation technique of 2-chloromethylbenzimidazole. CN1919839A.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine via Reductive Amination
Introduction
(1-Methyl-1H-imidazol-2-yl)methanamine is a key building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of biologically active compounds. Its synthesis via reductive amination offers a robust and efficient route, characterized by mild reaction conditions and high functional group tolerance.[1][2] This application note provides a detailed protocol for the synthesis of this compound from 1-methyl-1H-imidazole-2-carboxaldehyde and a suitable ammonia source. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and present expected outcomes to guide researchers in their synthetic endeavors.
Mechanistic Overview: The Reductive Amination Pathway
Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[3][4] The reaction proceeds in two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1]
In the synthesis of this compound, the process begins with the reaction of 1-methyl-1H-imidazole-2-carboxaldehyde with an ammonia source, such as ammonium chloride or aqueous ammonia, to form an imine intermediate. This initial step is often catalyzed by mild acid. The subsequent in-situ reduction of the imine is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN).[4] The choice of reducing agent is critical; it must be selective for the imine over the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[4]
Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of heteroaromatic aldehydes.[5]
Materials:
-
1-Methyl-1H-imidazole-2-carboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.
Procedure:
-
Imine Formation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
To this solution, add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution. Be cautious of gas evolution (hydrogen).
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 12-16 hours (overnight).
-
-
Work-up and Isolation:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.[6]
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting aqueous residue, add saturated aqueous sodium bicarbonate solution until the pH is basic (pH > 8).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
-
Purification (if necessary):
-
The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing a small percentage of triethylamine to prevent product streaking.
-
Data and Expected Outcomes
| Parameter | Expected Value |
| Starting Material | 1-Methyl-1H-imidazole-2-carboxaldehyde |
| Amine Source | Ammonium Chloride |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | 14-20 hours |
| Expected Yield | 65-80% |
| Purity (crude) | >90% (by LC-MS) |
| Appearance | Colorless to pale yellow oil |
Visualizing the Workflow
The following diagram illustrates the key steps in the reductive amination protocol for the synthesis of this compound.
Caption: Reductive amination workflow for this compound synthesis.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the starting aldehyde is still present after the recommended reaction time, consider adding an additional portion of sodium borohydride. Ensure the methanol used is anhydrous, as water can decompose the reducing agent.
-
Low Yield: Poor imine formation can lead to low yields. The reaction can be gently heated (e.g., to 40 °C) during the imine formation step to drive the equilibrium forward. However, be mindful of potential side reactions at higher temperatures.
-
Alternative Reducing Agents: For substrates sensitive to sodium borohydride, sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like 1,2-dichloroethane (DCE) can be a milder and more selective alternative.[6]
-
Amine Source: Aqueous ammonia can also be used as the nitrogen source.[5] However, this may introduce water into the reaction, which can affect the efficiency of the sodium borohydride reduction.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound via reductive amination. By understanding the underlying mechanism and following the detailed protocol, researchers can reliably produce this valuable building block for their drug discovery and development programs. The versatility of reductive amination allows for further adaptation and optimization depending on the specific needs of the research project.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
- Wikipedia. (n.d.). Reductive amination.
- BenchChem. (2025). Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Taylor & Francis. (n.d.). Reductive amination – Knowledge and References.
Sources
(1-Methyl-1H-imidazol-2-yl)methanamine as a ligand in coordination chemistry
An In-Depth Guide to (1-Methyl-1H-imidazol-2-yl)methanamine in Coordination Chemistry: Synthesis, Complexation, and Applications
Introduction: Unveiling the Potential of a Versatile Bidentate Ligand
This compound is a fascinating heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a methyl-substituted imidazole ring and an adjacent aminomethyl group, presents two distinct nitrogen donor sites: the sp²-hybridized nitrogen (N3) of the imidazole ring and the sp³-hybridized nitrogen of the primary amine. This arrangement allows it to function as a potent bidentate chelating ligand, forming stable five-membered rings with metal ions. The imidazole moiety itself is a crucial component in many biological systems, most notably in the amino acid histidine, which plays a pivotal role in the active sites of metalloenzymes.[1][2][3] The strategic placement of the aminomethyl group at the C2 position of the imidazole ring enhances its coordination versatility, making it an excellent candidate for constructing novel metal-organic frameworks (MOFs), catalysts, and bioactive molecules.[3][4]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis of this compound, protocols for the preparation of its transition metal complexes, and a discussion of their potential applications.
Physicochemical Properties of the Ligand
Before delving into synthetic protocols, it is essential to understand the fundamental properties of the ligand.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [5] |
| Molecular Weight | 111.15 g/mol | [5] |
| IUPAC Name | (1-methylimidazol-2-yl)methanamine | [5] |
| CAS Number | 124312-73-8 | [5] |
| Appearance | Solid (typical) | |
| InChI Key | PZSMLGOAJXSDMK-UHFFFAOYSA-N |
Part 1: Synthesis of this compound
The synthesis of the title ligand can be achieved through a multi-step process, typically starting from commercially available precursors. A common and effective strategy involves the reduction of a nitrile or the reductive amination of an aldehyde. The following protocol outlines a reliable method based on established chemical principles for analogous compounds.[6][7]
Protocol 1: Synthesis via Reductive Amination
This two-step protocol involves the initial formation of 1-methyl-1H-imidazole-2-carboxaldehyde, followed by its conversion to the target amine.
Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxaldehyde This intermediate can be prepared from 1-methylimidazole through lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Step 2: Reductive Amination to this compound This step converts the aldehyde to the primary amine.
Materials:
-
1-Methyl-1H-imidazole-2-carboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise. Causality: NaBH₃CN is a mild reducing agent selective for the iminium ion over the aldehyde, preventing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Causality: The washing steps remove unreacted acid and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure amine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target ligand.
Part 2: Coordination Chemistry and Complex Synthesis
The true utility of this compound is realized in its ability to form stable complexes with a wide array of transition metals. The bidentate N,N' chelation leads to thermodynamically stable five-membered rings, influencing the electronic and steric properties of the metal center.
General Protocol 2: Synthesis of Transition Metal Complexes
This protocol provides a general method for synthesizing complexes with metals such as Cu(II), Ni(II), Co(II), and Zn(II).[8][9][10]
Materials:
-
This compound (ligand, L)
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve the ligand (2.0 eq) in ethanol (e.g., 10 mL) in a flask with a magnetic stirrer.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 eq) in ethanol (e.g., 10 mL). Causality: Using a 2:1 ligand-to-metal molar ratio is common for forming octahedral or square planar [ML₂]ⁿ⁺ complexes with bidentate ligands.[9]
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Precipitation/Crystallization: Upon mixing, a precipitate may form immediately, or the solution may change color. Stir the reaction mixture for 2-4 hours. Gentle heating or reflux can be employed to ensure complete reaction.[8]
-
Isolation:
-
Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.
-
If no precipitate forms, the volume of the solvent can be reduced under vacuum, or a non-coordinating solvent like diethyl ether can be added to induce precipitation.
-
-
Washing and Drying: Wash the collected solid with small portions of cold ethanol and then diethyl ether to remove unreacted starting materials. Dry the complex in a desiccator or under vacuum.
Coordination Workflow Diagram
Caption: General workflow for metal complex synthesis.
Part 3: Characterization of Ligand and Complexes
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.[11][12]
| Technique | Purpose for Ligand | Expected Observations for Complex Formation |
| ¹H NMR | Confirm structure, peak assignments for imidazole and aminomethyl protons. | Shift in proton signals near coordination sites (imidazole ring and -CH₂-NH₂ group). Peak broadening is common for paramagnetic complexes (e.g., Cu(II), Ni(II)). |
| FT-IR | Identify key functional groups: N-H stretch (~3300-3400 cm⁻¹), C=N stretch (~1580 cm⁻¹). | Shift in N-H and C=N stretching frequencies upon coordination to the metal. Appearance of new low-frequency bands corresponding to M-N vibrations. |
| UV-Vis | Determine electronic transitions (π→π* in the imidazole ring). | Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion, indicating the formation of a colored complex and providing information on its geometry (e.g., octahedral vs. tetrahedral).[8] |
| Mass Spec. | Confirm molecular weight (M+H)⁺. | Determine the mass of the complex cation, confirming the metal-to-ligand stoichiometry. |
| Elemental Analysis | Determine the percentage of C, H, N to confirm purity and empirical formula. | Confirm the proposed formula of the metal complex, including counter-ions and solvent molecules. |
| X-ray Diffraction | (If crystalline) Determine the precise 3D molecular structure. | Unambiguously determine the coordination geometry (e.g., octahedral, square planar), bond lengths, and bond angles of the complex. |
Part 4: Applications and Future Directions
Complexes derived from this compound are poised for applications across various scientific domains, leveraging the unique properties imparted by the imidazole core and the chelated metal center.
-
Homogeneous Catalysis: The robust M-N bonds and tunable electronic environment make these complexes promising candidates for catalysts in organic transformations. Imidazole-based ligands are precursors to N-Heterocyclic Carbenes (NHCs), which are highly effective in cross-coupling reactions.[13] Furthermore, they can serve as catalysts for oxidation, reduction, and polymerization reactions.
-
Bioinorganic Chemistry and Drug Development: Given the prevalence of the imidazole moiety in biological systems, these complexes can serve as mimics for the active sites of metalloenzymes.[1] They can also be investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities, a field where benzimidazole derivatives have shown significant promise.[2][12]
-
Materials Science: Coordination of d¹⁰ metals like Zn(II) or Cd(II) can lead to the formation of coordination polymers or MOFs with interesting photoluminescent properties, making them suitable for applications in sensors or light-emitting devices.[14]
Potential Application Areas
Caption: Key application areas for the metal complexes.
Conclusion
This compound is a ligand of considerable potential, offering a stable and versatile platform for the development of novel coordination complexes. Its straightforward synthesis and predictable coordination behavior make it an attractive building block for researchers in catalysis, medicinal chemistry, and materials science. The protocols and insights provided in this guide serve as a foundational resource for exploring the rich and diverse chemistry of this promising ligand.
References
- ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,....
- Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 32-40.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Transition metal complexes of 2-(subst....
- Liu, Q., et al. (n.d.). Synthesis, structure and properties of two d10 metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- ChemicalBook. (n.d.). (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis.
- National Center for Biotechnology Information. (n.d.). Metal complexes of backbone-halogenated imidazol-2-ylidenes. PMC.
- Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems.
- Al-Mustansiriyah Journal of Science. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative.
- OUCI. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
- BenchChem. (n.d.). (1H-Imidazol-4-YL)methanamine | High-Purity Reagent.
- National Center for Biotechnology Information. (n.d.). N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine.
- National Center for Biotechnology Information. (n.d.). Copper Imidazolin-imine Coordination Compounds as Precursors for a Cu/Al Complex.
- Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/. (n.d.).
- ResearchGate. (n.d.). Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity.
- MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
- The Royal Society of Chemistry. (2021). Comparing Coordination Uranyl (VI) Complexes with 2-(1H- imidazo[4,5-b]phenazin-2-yl)
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.
- Royal Society of Chemistry. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm.
- LookChem. (n.d.). Cas 1394838-42-6,(1-Methyl-1H-iMidazol-4-yl)MethanaMine hydrochloride.
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]
- 11. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, structure and properties of two d<sup>10</sup> metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand [yndxxb.ynu.edu.cn]
Applications of (1-Methyl-1H-imidazol-2-yl)methanamine in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of (1-Methyl-1H-imidazol-2-yl)methanamine
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a versatile building block for creating molecules that interact with a wide range of biological targets.[3] The this compound moiety, a specific and functionalized imidazole, offers medicinal chemists a valuable starting point for developing novel therapeutics. The N-methylation prevents tautomerization and provides a fixed substitution pattern, while the aminomethyl group at the 2-position serves as a key handle for synthetic elaboration, allowing for the construction of diverse chemical libraries. This guide explores the strategic application of this scaffold, focusing on its use in the design of kinase inhibitors and its broader potential in drug development.
Core Application: A Scaffold for Potent Kinase Inhibitors
One of the most successful applications of the 1-methyl-1H-imidazole core is in the development of potent and selective Janus kinase (JAK) inhibitors.[4] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms, inflammatory diseases, and cancers.
Rationale for Use as a Hinge-Binding Motif
In many kinase inhibitors, a key pharmacophoric element is a heterocyclic motif that forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The 1-methyl-1H-imidazole group can serve as an effective bioisosteric replacement for other common hinge-binding motifs like aminopyrazoles.[4][5] The nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor, mimicking the interactions of more traditional scaffolds. The adjacent aminomethyl group provides a crucial vector for extending the molecule into other regions of the binding site to enhance potency and selectivity.
Case Study: Discovery of Novel Jak2 Inhibitors
Structure-based design efforts have led to the discovery of potent Jak2 inhibitors incorporating the 1-methyl-1H-imidazole scaffold.[4] By replacing a pyrazol-3-yl amine group with this moiety, researchers developed compounds with high affinity and cellular activity. Optimization of this series led to the discovery of orally bioavailable inhibitors that demonstrated significant tumor growth inhibition in preclinical models.[4]
Data Summary: Biological Activity of 1-Methyl-1H-imidazole Derivatives
The following table summarizes the in vitro activity of representative Jak2 inhibitors built upon the 1-methyl-1H-imidazole scaffold, demonstrating the potency that can be achieved with this core structure.
| Compound ID (Reference) | Core Structure Modification | Jak2 IC₅₀ (nM) | Cellular Activity (IC₅₀ in nM, e.g., UKE-1 cell line) |
| 19a [4] | Linked to a pyrazolo-pyrimidine core | < 1 | 35 |
| 19b [4] | Tosyl-protected intermediate | 10 | 1200 |
| 19c [4] | N-cyclopropyl pyrazolo-pyrimidine | 1 | 240 |
| 25a (Comparator) [4] | Pyrazol-3-yl amine hinge binder | 1 | 160 |
Data synthesized from Ioannidis S, et al. (2011). ACS Medicinal Chemistry Letters.[4]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of compounds based on the this compound scaffold.
Protocol 1: Synthesis of a Key Intermediate for Jak2 Inhibitors
This protocol describes a representative coupling reaction to attach the this compound scaffold to a chlorinated heterocyclic core, a common strategy in kinase inhibitor synthesis.
Objective: To synthesize an N-((1-methyl-1H-imidazol-2-yl)methyl) substituted pyrimidine amine.
Causality: This nucleophilic aromatic substitution (SNAr) reaction is a robust method for forming the critical carbon-nitrogen bond that links the hinge-binding moiety to the rest of the inhibitor. The use of a non-nucleophilic base like DIPEA is essential to scavenge the HCl generated during the reaction without competing in the primary reaction.
Materials:
-
This compound
-
2,4-dichloro-5-fluoropyrimidine (or similar electrophilic heterocycle)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in NMP (approx. 0.2 M), add this compound (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture. The base is crucial for neutralizing the HCl byproduct, driving the reaction to completion.
-
Stir the reaction mixture at room temperature (or heat to 50-80 °C if necessary) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (2x) to remove unreacted starting materials and acidic byproducts.
-
Wash the organic layer with brine (1x) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Kinase Activity Assay (Jak2)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against Jak2 kinase using a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the IC₅₀ value of a test compound against Jak2 kinase.
Causality: Kinases function by transferring a phosphate group from ATP to a substrate. An effective inhibitor will block this process, resulting in less ATP being consumed. This assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates lower ATP consumption and thus greater inhibition.
Materials:
-
Recombinant human Jak2 enzyme
-
Suitable peptide substrate (e.g., a poly-GT-based peptide)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
ATP solution at a concentration near the Kₘ for Jak2
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).
-
Assay Plate Setup: Add 1 µL of the diluted test compound solution (or DMSO for control wells) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of Jak2 enzyme and peptide substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final volume is now 21 µL.
-
Incubation: Shake the plate gently and incubate at room temperature (or 30 °C) for 1-2 hours.
-
Detection: Allow the plate to equilibrate to room temperature. Add 20 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP remaining.
-
Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
The "high" signal (100% inhibition) is determined from control wells without enzyme.
-
The "low" signal (0% inhibition) is determined from DMSO-only wells.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations: Workflows and Mechanisms
Visual diagrams help clarify the role of the this compound scaffold in the broader context of drug discovery and biology.
Caption: A typical workflow for developing kinase inhibitors using the scaffold.
Caption: The JAK-STAT signaling pathway and the point of intervention for inhibitors.
Conclusion and Future Outlook
The this compound scaffold has proven its utility in modern medicinal chemistry, particularly as a reliable hinge-binding element in the design of kinase inhibitors. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for library synthesis. Beyond kinase inhibition, its structural motifs are relevant for targets where histamine-like fragments are recognized, such as certain GPCRs or metalloenzymes.[3][6][7] As drug discovery continues to tackle complex biological pathways, versatile and well-characterized scaffolds like this compound will remain essential tools for the medicinal chemist.
References
- Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... - ResearchGate. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Ioannidis, S., et al. (2011). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Medicinal Chemistry Letters.
- Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Cambridge MedChem Consulting.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. (n.d.). NCBI.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (n.d.). MDPI.
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). ScienceDirect.
- Lai, Z., et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3520-3525.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). International Journal of Research in Pharmacy and Chemistry.
- (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2022, April 27). ResearchGate.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - ResearchGate. (n.d.). ResearchGate.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017, August 11). Longdom Publishing.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. (2023, January 23). National Institutes of Health.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). NCBI.
- Input of Isosteric and Bioisosteric Approach in Drug design - SciSpace. (n.d.). SciSpace.
- Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.). The University of Tokyo.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of (1-Methyl-1H-imidazol-2-yl)methanamine in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. The imidazole scaffold is a cornerstone in the architecture of many clinically successful antifungal drugs, owing to its ability to effectively inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1]
This guide provides a comprehensive overview of the utility of (1-Methyl-1H-imidazol-2-yl)methanamine as a versatile starting material and key building block in the synthesis of novel antifungal candidates. We present detailed protocols for its synthesis, derivatization, and subsequent evaluation in robust in vitro and in vivo antifungal assays.
Part 1: The Foundation - Synthesis and Properties of this compound
A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. This compound serves as an excellent scaffold, presenting a primary amine for a multitude of chemical transformations to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | |
| Molecular Weight | 111.15 g/mol | |
| Appearance | Solid | |
| IUPAC Name | This compound |
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a robust method for the synthesis of the title compound starting from the corresponding aldehyde, 1-methyl-1H-imidazole-2-carboxaldehyde, through a one-pot reductive amination reaction.[3]
Materials:
-
1-methyl-1H-imidazole-2-carboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol, add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of 1M NaOH solution until the pH is ~10-11.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol (with 1% triethylamine) to afford the pure product.
Caption: Synthetic route to this compound.
Part 2: Building a Library of Antifungal Candidates
The primary amine of this compound is a versatile handle for introducing a wide array of substituents, allowing for the systematic exploration of the chemical space around the imidazole core. A common and effective strategy is the formation of Schiff bases with various aromatic aldehydes, followed by reduction to the corresponding secondary amines.
Protocol 2: Synthesis of N-Arylmethyl-(1-methyl-1H-imidazol-2-yl)methanamine Derivatives
This protocol outlines a general procedure for the synthesis of a library of N-substituted derivatives for SAR studies.
Materials:
-
This compound
-
A library of substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware for parallel synthesis if desired
Procedure:
-
In separate reaction vessels, dissolve this compound (1.0 eq) in methanol or ethanol.
-
To each vessel, add a different substituted aromatic aldehyde (1.05 eq).
-
Stir the mixtures at room temperature for 2-4 hours to allow for Schiff base formation.
-
Cool the reaction mixtures to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to each vessel.
-
Allow the reactions to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, quench the reactions with water.
-
Concentrate the mixtures under reduced pressure to remove the alcohol.
-
Extract the aqueous residues with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude products.
-
Purify each derivative by column chromatography or preparative HPLC.
Caption: Workflow for generating a library of antifungal candidates.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of imidazole derivatives is significantly influenced by the nature of the substituents on the aromatic ring. Generally, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), at the para- and/or ortho-positions of the aromatic ring tends to enhance antifungal potency.[2] Hydrophobic side chains can also improve the ability of the compounds to penetrate the fungal cell membrane.[2]
Table of Exemplary Antifungal Activity Data (Hypothetical)
| Compound ID | R-group (on Arylmethyl) | MIC against C. albicans (µg/mL) | MIC against A. fumigatus (µg/mL) |
| Ref-1 | Fluconazole | 1.0 | 16.0 |
| IM-01 | 4-Chloro | 0.5 | 8.0 |
| IM-02 | 2,4-Dichloro | 0.25 | 4.0 |
| IM-03 | 4-Methoxy | 4.0 | >32.0 |
| IM-04 | 4-Nitro | 0.5 | 8.0 |
Part 3: Evaluating Antifungal Efficacy
Once a library of compounds has been synthesized, a systematic evaluation of their antifungal properties is essential. This typically begins with in vitro susceptibility testing to determine the potency and spectrum of activity, followed by in vivo studies for the most promising candidates.
Protocol 3: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.
Materials:
-
Synthesized imidazole derivatives
-
Standard antifungal drugs (e.g., fluconazole, amphotericin B) for quality control
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare serial two-fold dilutions of the test compounds and control drugs in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 16 µg/mL. Include a drug-free growth control well and a sterility control well (uninoculated medium).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
Protocol 4: In Vivo Efficacy Testing - Murine Model of Systemic Candidiasis
Promising candidates from in vitro screening should be evaluated in an animal model to assess their in vivo efficacy. The murine model of systemic candidiasis is a standard and widely used model.
Materials:
-
Immunocompetent or immunosuppressed mice (strain to be chosen based on experimental design)
-
Pathogenic strain of Candida albicans
-
Lead antifungal compound(s) and vehicle control
-
Standard antifungal drug (e.g., fluconazole) as a positive control
Procedure:
-
Infection: Induce systemic infection in mice via intravenous (tail vein) injection of a standardized inoculum of C. albicans.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer the test compound, vehicle control, or positive control drug to different groups of mice. The route of administration (e.g., oral, intraperitoneal) will depend on the physicochemical properties of the compound.
-
Monitoring: Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 14-21 days) for survival studies.
-
Endpoint Analysis: For fungal burden studies, euthanize a subset of mice at specific time points (e.g., 3 days post-infection). Harvest target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the survival rates or organ fungal burdens between the different treatment groups to determine the in vivo efficacy of the test compound.
Caption: A typical workflow for antifungal drug discovery.
Part 4: Unraveling the Mechanism of Action
The imidazole core of the synthesized compounds strongly suggests that their primary mechanism of action is the inhibition of ergosterol biosynthesis, a pathway vital for fungal cell membrane integrity.
The Ergosterol Biosynthesis Pathway and Azole Antifungals
Ergosterol is the major sterol component of the fungal cell membrane, where it regulates membrane fluidity and the function of membrane-bound enzymes. The biosynthesis of ergosterol from lanosterol is a multi-step process. Azole antifungals, including those derived from the imidazole scaffold, act by inhibiting the enzyme lanosterol 14α-demethylase.[1] This enzyme is a cytochrome P450-dependent enzyme responsible for the demethylation of lanosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[1]
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
References
- This compound. PubChem. [Link]
- Reductive amin
- Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
- Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Deriv
- Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
Sources
(1-Methyl-1H-imidazol-2-yl)methanamine derivatives for cancer research
An In-depth Technical Guide to (1-Methyl-1H-imidazol-2-yl)methanamine Derivatives for Cancer Research
Foreword
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents. Within this broad class, derivatives of this compound have emerged as a focal point of intense investigation in oncology. This guide moves beyond a generic overview to provide a detailed, mechanism-centric framework for researchers exploring this specific chemical series. Our focus will be on their role as potent and selective inhibitors of the Janus Kinase (Jak) family, a critical node in cancer cell signaling. This document synthesizes field-proven insights with robust protocols to empower researchers to effectively design, execute, and interpret experiments in this promising area of cancer drug discovery.
The Scientific Rationale: Targeting the Jak/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (Jak/STAT) pathway is a principal signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes controlling cell proliferation, survival, differentiation, and inflammation. Its aberrant activation is a well-documented driver in a variety of malignancies, particularly hematological cancers like myeloproliferative neoplasms (MPNs) and leukemias.
Constitutive activation of the Jak/STAT pathway can result from mutations, such as the common Jak2-V617F mutation, or from autocrine/paracrine cytokine loops in the tumor microenvironment. This leads to uncontrolled cell growth and resistance to apoptosis. Therefore, inhibiting Jak kinases presents a compelling therapeutic strategy. A specific series of 1-methyl-1H-imidazole derivatives has been identified as potent inhibitors of Jak2, demonstrating significant potential for therapeutic intervention.[1][2]
Mechanism of Action: Kinase Inhibition
These imidazole derivatives function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket in the kinase domain of Jak2. The 1-methyl-1H-imidazole core acts as a scaffold, with specific substitutions allowing for hydrogen bond interactions with the hinge region of the kinase, a pattern crucial for potent inhibition.[2] By occupying this site, the derivatives prevent the phosphorylation and subsequent activation of STAT proteins (primarily STAT3 and STAT5), thereby blocking the downstream transcriptional signaling that drives oncogenesis.
Caption: The Jak/STAT signaling pathway and the inhibitory action of 1-methyl-1H-imidazole derivatives.
Experimental Design & Workflow
A logical and phased approach is critical for the preclinical evaluation of these novel inhibitors. The workflow should progress from confirming target engagement at a biochemical level to assessing cellular activity and finally to evaluating anti-tumor efficacy in a relevant in vivo model.
Caption: A phased experimental workflow for evaluating novel Jak2 inhibitors.
Application Protocols
The following protocols are provided as a robust starting point. Causality behind choices: We select specific cell lines (e.g., UKE-1) that harbor Jak2 mutations, making them dependent on the pathway and thus highly sensitive to its inhibition. This provides a clear, interpretable biological readout. Each protocol includes controls (e.g., DMSO as a vehicle, a known Jak inhibitor as a positive control) to ensure the system is self-validating.
Protocol 1: In Vitro Jak2 Biochemical Inhibition Assay
Objective: To determine the direct inhibitory activity of the test compounds on purified Jak2 enzyme, yielding an IC50 value.
Materials:
-
Recombinant human Jak2 enzyme.
-
ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Create a 10-point serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a final assay concentration range from 1 µM to 0.05 nM.
-
Reaction Setup: To each well of a 384-well plate, add:
-
5 µL of kinase buffer containing the Jak2 enzyme.
-
2.5 µL of test compound dilution (or DMSO for controls).
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 2.5 µL of a solution containing ATP and the peptide substrate to initiate the kinase reaction. The ATP concentration should be at or near its Km for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detect ADP Production: Stop the reaction and measure the amount of ADP generated (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure luminescence. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT3 (p-STAT3) Western Blot Assay
Objective: To confirm that the compounds inhibit Jak2 activity within a cellular context by measuring the phosphorylation of its direct downstream target, STAT3.
Materials:
-
UKE-1 (human erythroleukemia) or similar Jak2-dependent cell line.
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-total-STAT3, Rabbit anti-GAPDH (loading control).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Plating: Seed UKE-1 cells in 6-well plates at a density that allows them to be in the exponential growth phase at the time of treatment.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-STAT3 and then anti-GAPDH antibodies to confirm equal protein loading and to assess the specific reduction in phosphorylation versus total protein level.
Protocol 3: Cell Viability (MTS/MTT) Assay
Objective: To measure the effect of the compounds on the proliferation and viability of cancer cells, yielding a GI50 (concentration for 50% growth inhibition).
Materials:
-
UKE-1 cell line.
-
96-well clear-bottom cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding: Seed UKE-1 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to acclimate overnight.
-
Drug Treatment: Add serially diluted compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (100% growth) and no-cell (background) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
GI50 Calculation: After subtracting the background, calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the drug concentration and use non-linear regression to determine the GI50 value.
In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity of lead compounds in a human tumor xenograft model.[1]
Protocol 4: UKE-1 Subcutaneous Xenograft Model
Animals:
-
Female immunodeficient mice (e.g., NOD/SCID or NU/NU), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 UKE-1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume 2-3 times per week using digital calipers (Volume = (Width^2 x Length)/2).
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., formulated in 0.5% HPMC, 0.1% Tween-80).
-
Group 2: Test Compound (e.g., 50 mg/kg, administered orally once daily).
-
Group 3: Positive Control (a known, effective Jak2 inhibitor).
-
-
Dosing and Monitoring: Administer the treatment daily for 14-21 days. Monitor animal body weight and overall health daily as a measure of toxicity. Measure tumor volumes 2-3 times per week.
-
Endpoint and Analysis: The study endpoint is reached when tumors in the control group reach a predetermined size (~1500 mm³) or after the treatment course is complete.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Collect tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for p-STAT3) to confirm target inhibition in vivo.
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Example In Vitro Profile of Novel Jak2 Inhibitors
| Compound ID | Jak2 IC50 (nM) | p-STAT3 Cellular IC50 (nM) | UKE-1 GI50 (nM) |
| Derivative A | 2.5 ± 0.4 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Derivative B | 15.8 ± 1.9 | 98.5 ± 10.3 | 150.1 ± 18.2 |
| Positive Control | 1.8 ± 0.3 | 10.1 ± 1.5 | 18.9 ± 2.9 |
| Data are presented as mean ± standard deviation from three independent experiments. |
References
- Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58.
- Ioannidis, S. et al. (2025). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate.
- Crown Bioscience (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Maiques, O. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3359-3366.
Sources
Application Notes & Protocols for the N-Methylation of Imidazole Compounds
Abstract
N-methylated imidazole scaffolds are privileged structures in medicinal chemistry and materials science, frequently dictating the biological activity and physical properties of molecules in which they are embedded.[1][2][3] This technical guide provides a comprehensive overview of common and advanced protocols for the N-methylation of imidazole and its derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical challenges such as regioselectivity, and offers field-proven insights to enable researchers, scientists, and drug development professionals to select and execute the most appropriate methylation strategy for their specific application. Detailed, step-by-step protocols, comparative data, and mechanistic diagrams are provided to ensure robust and reproducible outcomes.
Introduction: The Significance of N-Methylated Imidazoles
The imidazole ring is a cornerstone heterocycle in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[4][5] The methylation of one of its nitrogen atoms to form an N-methylimidazole derivative can profoundly alter a molecule's properties.[6][7] This modification can enhance metabolic stability, modulate basicity, improve membrane permeability, and fine-tune ligand-receptor interactions.[6] Consequently, N-methylated imidazoles are integral components of many pharmaceuticals, including the antihistamine ranitidine and the antidepressant mianserin.[2] Furthermore, they serve as crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis, and as building blocks for pyrrole-imidazole polyamides capable of sequence-specific DNA binding.[6][8]
Given their importance, the efficient and selective synthesis of N-methylated imidazoles is a frequent objective in organic synthesis. This guide will detail several robust methods to achieve this transformation.
Mechanistic Principles of Imidazole N-Methylation
The N-methylation of imidazole is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on a nitrogen atom of the imidazole ring acts as a nucleophile, attacking an electrophilic methyl group from a methylating agent.
The imidazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N-1) which is bonded to a hydrogen, and a "pyridine-like" nitrogen (N-3) which has a lone pair of electrons in an sp²-hybridized orbital. In its neutral state, the imidazole can exist in two equivalent tautomeric forms.[5] The pyridine-like nitrogen is generally the more nucleophilic and is the initial site of methylation in a neutral or acidic medium.
In the presence of a base, the proton on the N-1 nitrogen can be removed to form an imidazolide anion. This anion is a significantly stronger nucleophile, and the subsequent methylation occurs rapidly.
Caption: General mechanisms for imidazole N-methylation.
Experimental Protocols for N-Methylation
The choice of protocol depends on factors such as scale, substrate sensitivity, cost of reagents, and safety considerations. Below are detailed procedures for several widely-used methods.
Protocol 1: Methylation using Methyl Iodide and a Strong Base
This is a classic and highly effective laboratory-scale method that proceeds via the imidazolide anion, ensuring rapid and often high-yielding methylation.[9]
Materials:
-
Imidazole or substituted imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend the imidazole (1.0 eq) in anhydrous DMF or THF in a dry round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of gas evolution.[9]
-
To the resulting sodium imidazolide solution, add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C.[9]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.[9][10]
Protocol 2: Methylation using Dimethyl Sulfate
Dimethyl sulfate is a less volatile and more economical alternative to methyl iodide. It is a potent methylating agent, but also highly toxic and must be handled with extreme care.[9]
Materials:
-
Imidazole or substituted imidazole
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Acetone or Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the imidazole (1.0 eq) and sodium hydroxide (2.0 eq) in water or acetone.[9]
-
Cool the solution in an ice bath.
-
Caution: Dimethyl sulfate is highly toxic and corrosive. Handle only in a fume hood with appropriate personal protective equipment (PPE). Add dimethyl sulfate (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and extract the product with dichloromethane (3 times).[9]
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography.
Protocol 3: Acid-Catalyzed Methylation with Methanol
This method is the primary industrial route for producing 1-methylimidazole due to the low cost of reagents. It typically requires elevated temperatures and pressures.[11]
Materials:
-
Imidazole
-
Methanol (CH₃OH)
-
Acid catalyst (e.g., sulfuric acid, solid acid catalyst)
-
High-pressure reactor (for industrial scale)
Procedure (Laboratory Adaptation):
-
Charge a sealed tube or a pressure-rated vessel with imidazole (1.0 eq) and a large excess of methanol, which acts as both the reagent and solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 5 mol%).
-
Seal the vessel and heat it to a high temperature (e.g., 150-200 °C) for several hours (12-24 h).
-
After cooling to room temperature, carefully unseal the vessel.
-
Neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by vacuum distillation.
Comparative Analysis of Methylation Protocols
| Protocol | Methylating Agent | Base/Catalyst | Advantages | Disadvantages | Typical Scale |
| 1 | Methyl Iodide (CH₃I) | Strong Base (NaH) | High yield, rapid reaction, mild conditions.[9] | CH₃I is volatile and a carcinogen; NaH is pyrophoric. | Laboratory |
| 2 | Dimethyl Sulfate ((CH₃)₂SO₄) | Strong Base (NaOH) | Economical, less volatile than CH₃I.[9] | Highly toxic and corrosive; requires careful handling. | Laboratory/Pilot |
| 3 | Methanol (CH₃OH) | Acid Catalyst | Very low cost of reagents, scalable.[11] | Requires high temperature/pressure; may not be suitable for sensitive substrates. | Industrial |
The Challenge of Regioselectivity in Unsymmetrical Imidazoles
When methylating an imidazole ring that is unsymmetrically substituted (e.g., at the 4- or 5-position), a mixture of two regioisomeric products can be formed. The control of regioselectivity is a significant challenge in imidazole chemistry.[12]
The outcome is influenced by several factors:
-
Steric Hindrance: The methyl group will preferentially attack the less sterically hindered nitrogen atom.[13]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, favoring methylation at the more distant nitrogen.[13]
-
Reaction Conditions: The choice of solvent and whether the reaction proceeds through the neutral imidazole or the imidazolide anion can significantly impact the isomeric ratio.[13]
Recent research has focused on developing highly regioselective methods, sometimes to furnish the sterically more hindered and thermodynamically less stable isomer, which is often difficult to obtain.[14][15][16] Biocatalytic methods using engineered methyltransferases have also emerged as a powerful tool for achieving high regioselectivity under mild conditions.[1][17]
Caption: Regioselectivity in the N-methylation of unsymmetrical imidazoles.
Characterization of N-Methylated Imidazoles
The successful synthesis and purity of the N-methylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. A characteristic singlet corresponding to the N-methyl group (typically around 3.7-4.1 ppm) will appear, and the shifts of the aromatic protons on the imidazole ring will change upon methylation.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a methyl group.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.
Conclusion
The N-methylation of imidazole compounds is a fundamental and versatile transformation in organic synthesis. The choice of methodology requires a careful consideration of the substrate's nature, the desired scale of the reaction, and available resources. While classic methods using methyl iodide or dimethyl sulfate offer reliability on a lab scale, industrial applications favor the more economical acid-catalyzed methanol process. The persistent challenge of regioselectivity continues to drive innovation, with new catalytic and biocatalytic systems offering elegant solutions to this problem. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully synthesize N-methylated imidazoles for a wide array of applications in science and technology.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Fiveable. N-methylimidazole Definition.
- International Journal of Science and Research (IJSR). (2025).
- Molecules. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.
- Organic Syntheses. (2016). Preparation of 1-Methylimidazole- N-oxide (NMI-O).
- ResearchGate. (2023). How to prepare n-methylimidazole in lab.
- The Journal of Organic Chemistry. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.
- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223.
- Wikipedia. (2024). 1-Methylimidazole.
- Wessig, P., & Müller, F. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles.
Sources
- 1. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of imidazole N-oxide: a recent discovery in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (1-Methyl-1H-imidazol-2-yl)methanamine
Introduction
(1-Methyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative of increasing interest within pharmaceutical and materials science research. As a structural analogue of histamine and other biologically active molecules, its precise characterization is paramount for ensuring purity, stability, and batch-to-batch consistency in drug development and quality control workflows. The presence of a primary amine and the imidazole ring presents unique analytical challenges and necessitates a multi-technique approach for comprehensive characterization. This guide provides a suite of detailed analytical methods for the definitive identification and purity assessment of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and data from closely related imidazole analogues, offering a robust framework for its characterization.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[1] |
| Molecular Weight | 111.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 124312-73-8 | PubChem[1] |
| Form | Solid | Sigma-Aldrich |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (amine and imidazole N-H, if present). A high-field NMR spectrometer (400 MHz or higher) is advocated for achieving optimal signal dispersion, which is crucial for resolving the closely spaced signals of the imidazole ring protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | d | 1H | Imidazole C4-H |
| ~ 6.8 - 7.0 | d | 1H | Imidazole C5-H |
| ~ 3.7 - 3.9 | s | 2H | -CH₂-NH₂ |
| ~ 3.6 - 3.8 | s | 3H | N-CH₃ |
| ~ 2.0 - 2.5 (broad) | s | 2H | -NH₂ |
Note: Chemical shifts are predictions based on data from similar imidazole-containing compounds and may vary slightly based on experimental conditions. The amine protons are expected to be broad and may exchange with residual water in the solvent.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: Proton-decoupled ¹³C NMR is essential for confirming the carbon skeleton of the molecule. The use of a higher field spectrometer enhances sensitivity, which is crucial for the less abundant ¹³C isotope.
Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | Imidazole C2 |
| ~ 125 - 130 | Imidazole C4 |
| ~ 120 - 125 | Imidazole C5 |
| ~ 40 - 45 | -CH₂-NH₂ |
| ~ 30 - 35 | N-CH₃ |
Note: These are predicted chemical shifts based on data from analogous compounds.[2]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-160 ppm.
-
A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required to obtain a good spectrum.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.
Causality Behind Experimental Choices: ESI in positive ion mode is ideal for this compound due to the presence of basic nitrogen atoms that are readily protonated. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Predicted Mass Spectrum (ESI+):
| m/z | Ion |
| 112.0924 | [M+H]⁺ |
| 134.0743 | [M+Na]⁺ |
Tandem MS (MS/MS) for Structural Confirmation:
Fragmentation of the parent ion ([M+H]⁺) can provide further structural confirmation. Key predicted fragment ions would result from the loss of the aminomethyl group.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to approximately 1-10 µg/mL with the initial mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
For MS/MS, select the precursor ion (m/z 112.09) and apply a suitable collision energy to induce fragmentation.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC with UV detection is a robust method for determining the purity of this compound and quantifying any impurities.
Causality Behind Experimental Choices: A reversed-phase C18 column is a good starting point for this polar compound. The addition of an acidic modifier like formic acid or phosphoric acid to the mobile phase helps to improve peak shape by protonating the amine and minimizing interactions with residual silanols on the silica support. A gradient elution is often necessary to separate impurities with different polarities.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B for 1 min, then ramp to 95% B over 10 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (imidazole ring).
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample and monitor the chromatogram for the main peak and any impurity peaks. Purity is typically assessed by area percent.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 3500 (broad) | N-H stretch (primary amine) |
| 2900 - 3100 | C-H stretch (aliphatic and aromatic) |
| 1600 - 1650 | N-H bend (primary amine) |
| 1450 - 1550 | C=N and C=C stretch (imidazole ring) |
| 1000 - 1200 | C-N stretch |
Note: These are general regions for the expected vibrations and can be influenced by the molecular environment.[3]
Experimental Protocol: FTIR-ATR
-
Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
Elemental Analysis: Confirming Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.
Theoretical Elemental Composition for C₅H₉N₃:
| Element | Theoretical % |
| Carbon (C) | 54.03 |
| Hydrogen (H) | 8.16 |
| Nitrogen (N) | 37.81 |
Experimental Protocol: CHN Analysis
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.
-
Analysis: Analyze the sample according to the instrument manufacturer's instructions. The instrument will combust the sample and quantify the resulting CO₂, H₂O, and N₂ gases.
-
Data Comparison: Compare the experimental weight percentages with the theoretical values. A good match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.
Integrated Characterization Workflow
A logical and efficient workflow is essential for the comprehensive characterization of this compound.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the robust characterization of this compound. By employing a combination of NMR and mass spectrometry for structural elucidation, HPLC for purity assessment, FTIR for functional group identification, and elemental analysis for compositional verification, researchers can ensure the identity, purity, and quality of this important chemical entity. The provided protocols, grounded in established scientific principles, are designed to be readily adaptable to standard laboratory instrumentation, thereby empowering researchers in their drug discovery and development endeavors.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules, 28(3), 1183.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533842, this compound. PubChem.
- LookChem. (n.d.). (1H-imidazol-2-yl)methanamine.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14, ethanolamine for 15, 2-(4-methoxyphenyl)ethanamine for 16, or imidazole (for 17), triethylamine, THF/EtOH 2:1, reflux; (b) H2, 10% Pd/C, absolute EtOH, 30 Psi.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubMed Central.
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook.
- Asian Journal of Chemistry. (2007). Synthesis and Characterization of Some New Aminoimidazoles. 19(7), 4963-4968.
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4.
- Journal of Chemical Research. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. 42(12), 608-610.
- National Institute of Standards and Technology. (n.d.). Imidazole, 2-methyl-, hydrochloride. NIST Chemistry WebBook.
Sources
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of (1-Methyl-1H-imidazol-2-yl)methanamine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (1-Methyl-1H-imidazol-2-yl)methanamine purity. The method is designed for use in quality control and stability studies within pharmaceutical research and development. Due to the polar nature of the analyte, specific considerations for mobile phase pH and column chemistry are addressed to achieve optimal chromatographic performance. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2]
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling.
The primary challenge in the analysis of this compound is its high polarity (XLogP: -1.1), which can lead to poor retention on traditional non-polar C18 stationary phases.[3] This guide details the systematic development and validation of an HPLC method that overcomes this challenge, ensuring symmetric peak shape and adequate retention for reliable quantification. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.
Analyte Profile:
Part 1: Method Development and Rationale
The goal was to develop a simple, robust, and stability-indicating RP-HPLC method. The following sections explain the rationale behind the selection of the final chromatographic conditions.
Column Selection
-
Choice: A C18 column is the most common stationary phase in reversed-phase chromatography and serves as an excellent starting point.[4] We selected a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 5 µm) known for good batch-to-batch reproducibility.
-
Scientific Rationale: The primary challenge with a polar amine like our analyte is the potential for secondary interactions with acidic silanol groups on the silica surface, which can cause severe peak tailing. Furthermore, highly aqueous mobile phases required to retain such polar compounds can lead to "pore dewetting" or "phase collapse" on traditional C18 phases, resulting in a sudden loss of retention and poor reproducibility.[5] To mitigate this, a low mobile phase pH was chosen to protonate both the analyte and the silanols, minimizing unwanted interactions.[6] Should issues persist, an alternative would be a polar-embedded or polar-endcapped column designed for enhanced retention of polar compounds.[7]
Mobile Phase Selection
-
Choice: A gradient elution with 0.1% Trifluoroacetic Acid (TFA) in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).
-
Scientific Rationale:
-
pH Control: The analyte contains a primary amine and two nitrogen atoms in the imidazole ring, making it basic. A low pH mobile phase is critical. The addition of 0.1% TFA brings the mobile phase pH to approximately 2.5. At this pH, the amine group is fully protonated (R-NH₃⁺), enhancing its polarity and interaction with the mobile phase while simultaneously suppressing the ionization of residual silanol groups on the stationary phase, which is key to achieving a symmetrical peak shape.[6]
-
Ion-Pairing: TFA also acts as an ion-pairing agent. The trifluoroacetate anion can form an ion pair with the protonated analyte, rendering the complex more hydrophobic and increasing its retention on the C18 column.[5]
-
Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower viscosity and UV cutoff.
-
Detection Wavelength
-
Choice: 210 nm.
-
Scientific Rationale: The imidazole ring exhibits UV absorbance. While the absorbance maximum might be slightly higher, 210 nm was chosen to provide high sensitivity for both the parent compound and a broad range of potential impurities that may lack strong chromophores at higher wavelengths. This is a common practice in purity analysis to ensure detection of unknown degradation products.
Part 2: Detailed Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Degas before use.
-
Diluent: Mobile Phase A.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
Chromatographic Conditions & System Suitability
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard phase for initial method development. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Low pH for good peak shape and ion-pairing for retention. |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 40% B15-17 min: 40% to 95% B17-19 min: 95% B19-20 min: 95% to 5% B20-25 min: 5% B (Equilibration) | Gradient elution ensures separation of polar impurities at the start and elution of any non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | Standard volume for analytical work. |
| Detection | 210 nm | Good sensitivity for the analyte and potential impurities. |
| Run Time | 25 minutes | Allows for elution of late-eluting compounds and column re-equilibration. |
System Suitability Test (SST): Before analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Overall Analysis Workflow
The following diagram outlines the complete workflow from sample preparation to final report generation.
Caption: Logic of the forced degradation study for specificity.
Linearity
-
Protocol: Prepare at least five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL).
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
-
Protocol: Analyze, in triplicate, a sample matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.
Precision
-
Repeatability (Intra-assay precision): Analyze six individual sample preparations at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time and assess the impact on system suitability results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 and 35 °C)
-
Mobile Phase A pH: ± 0.2 (by adjusting TFA concentration)
-
-
Acceptance Criteria: All system suitability criteria must be met under all varied conditions, and peak retention time should not shift significantly. This demonstrates the method's reliability during normal usage. [8]
Part 4: Validation Summary and Data Presentation
All validation parameters were tested and found to be within the pre-defined acceptance criteria, confirming the method is suitable for its intended use.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Peak is pure and resolved from all degradants. | Pass. Significant degradation observed under acid, base, and oxidative conditions. All degradant peaks were well-resolved from the main peak (R > 2.5). |
| Linearity (Range) | r² ≥ 0.999 over 50-150% of target conc. | Pass. r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Pass. Mean recovery was 99.7%. |
| Precision (Repeatability) | %RSD ≤ 2.0% | Pass. %RSD = 0.8% |
| Precision (Intermediate) | %RSD ≤ 2.0% | Pass. %RSD = 1.1% |
| LOQ | S/N ≥ 10 with acceptable precision/accuracy | Pass. LOQ established at 0.005 mg/mL. |
| Robustness | SST passes under all varied conditions. | Pass. The method remained unaffected by minor changes in flow rate and temperature. |
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the purity determination of this compound. The strategic use of a low-pH, ion-pairing mobile phase successfully overcomes the challenges associated with analyzing this polar compound. The comprehensive validation, including forced degradation studies, confirms that the method is stability-indicating and robust, making it highly suitable for quality control and regulatory submissions in a pharmaceutical environment.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 533842, this compound. [Link]
- Pharmaguideline (2024).
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 800907, (1-Methyl-1h-benzimidazol-2-yl)methylamine. [Link]
- Altabrisa Group (2025).
- CNKI (2012). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis Part B. [Link]
- ACS Publications (2015). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. [Link]
- AMSbio (2025).
- ResearchGate (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
- SIELC Technologies. Polar Compounds. [Link]
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723957, (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Link]
- National Institutes of Health (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
- Phenomenex. Reversed Phase HPLC Columns. [Link]
- MDPI (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
- LCGC International (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- Wiley Analytical Science (2019).
- Pharmaguideline (2024). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Agilent Technologies (2013).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1382041, 2-aminomethyl-1H-imidazole. [Link]
- SIELC Technologies. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. [Link]
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. actascientific.com [actascientific.com]
NMR spectroscopy for (1-Methyl-1H-imidazol-2-yl)methanamine structural analysis
Comprehensive Structural Analysis of (1-Methyl-1H-imidazol-2-yl)methanamine using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Unambiguous structural verification is paramount for its application in drug development and synthesis. This application note provides a detailed, field-proven guide for the complete structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present step-by-step protocols for 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, explain the causal logic behind experimental choices, and offer a comprehensive interpretation of the resulting spectral data. This guide is designed for researchers, scientists, and drug development professionals seeking an authoritative and practical workflow for the characterization of complex heterocyclic amines.
Introduction and Structural Overview
The structural integrity of a synthetic compound is the foundation of its functional properties. For this compound, a molecule featuring an aromatic imidazole ring and a flexible aminomethyl side chain, NMR spectroscopy is the most powerful tool for confirming its constitution. The molecule, with the chemical formula C₅H₉N₃, presents several distinct chemical environments that are ideal for NMR analysis.[1]
A preliminary analysis of the structure predicts five unique carbon environments and five distinct proton environments, including two exchangeable amine protons. Our objective is to assign each NMR signal to a specific proton and carbon atom within the molecule, and to confirm the connectivity between these atoms, thereby verifying the overall structure.
To achieve this, we will employ a logical workflow that begins with simple 1D experiments to identify the basic spin systems and culminates in 2D correlation experiments to piece together the complete molecular puzzle.
Caption: Molecular structure of this compound with atoms labeled for NMR assignment.
Experimental Protocols
Sample Preparation: The Foundation of Quality Data
High-quality NMR spectra are contingent upon meticulous sample preparation.[2] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[3]
Protocol:
-
Mass Measurement: Accurately weigh 10-20 mg of this compound for ¹H and ¹³C NMR. A higher concentration (50-100 mg) may be beneficial for less sensitive experiments like ¹³C NMR if time is a constraint.[4]
-
Solvent Selection: The choice of deuterated solvent is critical. The amine protons (-NH₂) are "exchangeable" and can exchange with deuterium from protic solvents (like D₂O or Methanol-d₄), causing their signal to disappear or broaden significantly.[5][6] To observe these protons, an aprotic solvent is required. DMSO-d₆ is the recommended solvent as it is polar enough to dissolve the amine and forms hydrogen bonds, which slows down the proton exchange rate, resulting in sharper -NH₂ signals.[7][8]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[9] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Avoid introducing any solid particles, which can degrade spectral quality.[4]
-
Referencing: The residual proton signal of DMSO-d₅ at δ ~2.50 ppm and the carbon signal of DMSO-d₆ at δ ~39.52 ppm will be used as internal references. Tetramethylsilane (TMS) can be added as an alternative internal standard (δ = 0.00 ppm) if absolute referencing is required.[3]
NMR Data Acquisition
The following parameters are provided for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Scans: 16, Relaxation Delay (d1): 2s, Acq. Time: 4s | To identify all proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (multiplicity). |
| ¹³C{¹H} NMR | Scans: 1024, Relaxation Delay (d1): 2s, Proton decoupled | To identify all unique carbon environments. |
| 2D COSY | Scans: 2, Acq. Points (F2): 2048, Increments (F1): 256 | To identify protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H).[10] |
| 2D HSQC | Scans: 4, Acq. Points (F2): 1024, Increments (F1): 256 | To identify which protons are directly attached to which carbon atoms (one-bond ¹H-¹³C correlations).[10] |
Data Interpretation and Structural Elucidation
The following sections detail the analysis of the expected NMR data, building the structure piece by piece.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum provides the initial overview of the proton framework.
-
Imidazole Ring Protons (H4, H5): The two protons on the imidazole ring are in different chemical environments. They are expected to appear as two distinct signals in the aromatic region (δ 6.5-7.5 ppm). Due to their proximity, they will show a small coupling to each other, likely appearing as doublets. Based on data from similar imidazole structures, H5 is typically slightly downfield from H4.[11]
-
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to the electron-withdrawing imidazole ring and the nitrogen of the amine group. This environment will deshield them, placing their signal likely in the δ 3.5-4.0 ppm range. They will appear as a singlet, as there are no adjacent protons to couple with (the amine protons typically do not couple due to rapid exchange).[6]
-
Methyl Protons (-CH₃): The three protons of the N-methyl group are equivalent and attached to a nitrogen atom within the aromatic ring. This leads to a characteristic singlet signal, expected around δ 3.6-3.8 ppm.[12]
-
Amine Protons (-NH₂): The two amine protons are exchangeable. In DMSO-d₆, they are expected to appear as a broad singlet. The chemical shift can be highly variable (δ 1.5-3.5 ppm) depending on concentration and temperature.[6] A key confirmation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₂ signal will disappear.[5]
Predicted ¹³C{¹H} NMR Spectrum (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum reveals the carbon backbone of the molecule. Five distinct signals are expected.
-
Imidazole Ring Carbons (C2, C4, C5): Three signals are expected for the imidazole ring carbons. C2, being positioned between two nitrogen atoms, is the most deshielded and will appear furthest downfield (δ ~145-150 ppm). C4 and C5 will appear at higher field (δ ~120-130 ppm).[13][14]
-
Methylene Carbon (-CH₂-): The methylene carbon, attached to the ring at C2 and to the amine nitrogen, will be found in the aliphatic region, likely around δ 40-45 ppm.
-
Methyl Carbon (-CH₃): The N-methyl carbon is typically the most shielded carbon in the molecule, appearing furthest upfield, around δ 30-35 ppm.[13]
2D NMR: Connecting the Pieces
Caption: Workflow for NMR structural analysis.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[10] For this molecule, a crucial cross-peak is expected between the imidazole ring protons, H4 and H5. This definitively proves their proximity within the same spin system. No other cross-peaks are expected, which is also informative, confirming the isolation of the other proton groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for assignment, creating a direct link between a proton and the carbon it is attached to.[17] We expect to see the following key correlations:
-
The signal for H4 will correlate to the signal for C4.
-
The signal for H5 will correlate to the signal for C5.
-
The methylene proton signal (-CH₂) will correlate to the methylene carbon signal (-CH₂-).
-
The methyl proton signal (-CH₃) will correlate to the methyl carbon signal (-CH₃).
-
The C2 carbon, having no attached protons, will be absent from the HSQC spectrum, which is a key identifying feature.
-
Summary of Predicted NMR Assignments
The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key 2D Correlations |
| δ (ppm), Mult., Int. | δ (ppm) | COSY with: / HSQC to: | |
| -NH₂ | ~2.0 (br s, 2H) | - | - / - |
| -CH₃ | ~3.7 (s, 3H) | ~33 | - / C-CH₃ |
| -CH₂- | ~3.8 (s, 2H) | ~42 | - / C-CH₂ |
| H4 | ~6.9 (d, 1H) | ~121 | H5 / C4 |
| H5 | ~7.1 (d, 1H) | ~128 | H4 / C5 |
| C2 | - | ~148 | - / - |
Chemical shifts are predictive and may vary slightly based on experimental conditions.
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic application of 1D and 2D NMR spectroscopy. The protocols and interpretive logic detailed in this note provide a robust framework for researchers. By using ¹H NMR to identify the proton environments, ¹³C NMR for the carbon backbone, COSY to establish proton-proton connectivity, and HSQC to link protons to their carbons, a complete and validated structural assignment is obtained. This multi-faceted approach ensures the highest degree of scientific integrity for the characterization of this, and other, vital chemical entities.
References
- Chemical Instrumentation Facility, Iowa State University.
- Scribd.
- Organomation. "NMR Sample Preparation: The Complete Guide." Available online
- Abreu, P. E. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Available online
- Abboud, J. L. M., et al. "Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole." Semantic Scholar. [Available online]([Link]
- Georgia Institute of Technology.
- University of Maryland, Baltimore County.
- Wiley-VCH. "1-Methylimidazole - SpectraBase." Available online
- Royal Society of Chemistry.
- Reddit. "Amine protons on NMR : r/OrganicChemistry." Available online
- ResearchGate. "¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and..." Available online
- ChemicalBook. "1-Methylimidazole(616-47-7) 13C NMR spectrum." Available online
- OpenOChem Learn. "Exchangeable Protons and Deuterium Exchange." Available online
- MDPI. "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol." Available online
- JoVE. "Video: NMR Spectroscopy Of Amines." Available online
- PubMed Central (PMC). "Theoretical NMR correlations based Structure Discussion." Available online
- BenchChem. "Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine." Available online
- Reddit. "NMR solvent that makes labile protons visible : r/OrganicChemistry." Available online
- ResearchGate. "H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6." Available online
- Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164)." Available online
- Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525)." Available online
- ChemicalBook. "2-Methylimidazole(693-98-1) 1H NMR spectrum." Available online
- PubChem. "this compound." Available online
- ACD/Labs. "Exchangeable Protons in NMR—Friend or Foe?" Available online
- San Diego State University NMR Facility. "Common 2D (COSY, HSQC, HMBC)." Available online
- ResearchGate. "(PDF) Theoretical NMR correlations based Structure Discussion." Available online
- ResearchGate.
- BenchChem. "1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
- ChemicalBook. "2-Aminobenzimidazole(934-32-7) 1H NMR spectrum." Available online
Sources
- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. reddit.com [reddit.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]
- 14. 1-Methylimidazole(616-47-7) 13C NMR [m.chemicalbook.com]
- 15. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support guide for the synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the critical aspects of the most common synthetic route, providing evidence-based troubleshooting advice and detailed protocols.
The primary and most widely adopted method for synthesizing this compound is the reduction of 1-methyl-1H-imidazole-2-carbonitrile. This transformation is the critical step where yield is often compromised. This guide will focus on optimizing this reduction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes and how can I fix it?
Low yield is the most frequent issue and can stem from several factors, primarily related to the reduction of the nitrile precursor.
Possible Cause 1: Inefficient Reduction
The choice and handling of the reducing agent are paramount. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this conversion, but its high reactivity demands stringent control over reaction conditions.[2][3]
-
Solution:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water.[3] All glassware must be oven-dried, and all solvents (e.g., THF, diethyl ether) must be anhydrous.
-
Verify Reagent Activity: Use a fresh, unopened bottle of LiAlH₄ or titrate older batches to determine their active hydride content. Inactive reagents are a common cause of failed or incomplete reactions.
-
Optimize Stoichiometry: While a molar excess of LiAlH₄ is necessary, a large excess can complicate the workup and lead to side reactions. Start with 2-3 equivalents of LiAlH₄ relative to the nitrile and optimize from there.
-
Possible Cause 2: Degradation During Workup
The aqueous workup to quench excess LiAlH₄ is highly exothermic and can lead to product degradation if not controlled.
-
Solution:
-
Controlled Quenching: Perform the workup at 0 °C in an ice bath. A Fieser workup is recommended: add, dropwise and in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure typically produces a granular precipitate of aluminum salts that is easy to filter.
-
Product Extraction: The final amine product is basic and can have some water solubility. Ensure thorough extraction from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate (3-4 extractions are recommended).[4]
-
Possible Cause 3: Side Reactions
Over-reduction or side reactions involving the imidazole ring can occur, although they are less common under standard LiAlH₄ conditions.
-
Solution:
-
Maintain a low reaction temperature (initially 0 °C, then slowly warming to room temperature or gentle reflux) to minimize side reactions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material is consumed without the significant formation of byproducts.[5]
-
Q2: My final product is impure. What are common contaminants and how can I remove them?
Impurity issues often arise from incomplete reactions or side products formed during synthesis.
Possible Cause 1: Unreacted Starting Material
The presence of 1-methyl-1H-imidazole-2-carbonitrile in the final product indicates an incomplete reduction.
-
Solution:
-
Increase the reaction time or the amount of reducing agent.
-
Consider a more forcing condition, such as gentle reflux in THF.
-
Purification via column chromatography can separate the non-polar nitrile from the polar amine product.
-
Possible Cause 2: Formation of the Intermediate Aldehyde/Imine
Partial reduction can lead to the formation of 1-methyl-1H-imidazole-2-carbaldehyde or the corresponding imine intermediate.
-
Solution:
-
Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.
-
These impurities can typically be removed by silica gel chromatography.
-
Possible Cause 3: Product Streaking on Silica Gel Column
The basic nature of the amine product causes strong interaction with the acidic silica gel, leading to poor separation and low recovery.[4]
-
Solution:
-
Deactivate the silica gel by adding a small amount of a basic modifier to the eluent system. A common practice is to use a mobile phase containing 0.5-2% triethylamine (TEA) or ammonia in methanol.[4] For example, a gradient of dichloromethane and methanol with 1% TEA is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare this compound?
The most direct and common route is the reduction of 1-methyl-1H-imidazole-2-carbonitrile. This precursor can be synthesized by the methylation of 1H-imidazole-2-carbonitrile.
Q2: Can I use Sodium Borohydride (NaBH₄) for the reduction?
Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles to primary amines.[3] While catalytic systems using NaBH₄ in combination with transition metals (e.g., CoCl₂) have been reported for nitrile reductions, LiAlH₄ remains the more reliable and powerful reagent for this specific transformation.[2][6]
Q3: Are there alternative reduction methods to LiAlH₄?
Yes, catalytic hydrogenation is a viable alternative.
-
Method: Hydrogenation over a Raney Nickel (Ra/Ni) or Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere.[7] This method avoids the challenges of a reactive hydride workup.
-
Considerations: This method often requires specialized high-pressure equipment. The catalyst can sometimes be pyrophoric, and optimization of solvent, pressure, and temperature is necessary. An ammoniacal methanol solution is often used as the solvent to prevent the formation of secondary amines.[7]
Q4: How should I store the final product?
This compound is a primary amine and can be sensitive to air and moisture, potentially leading to carbonate formation or degradation over time. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
Q5: How can I confirm the identity and purity of my product?
Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (111.15 g/mol ).[1][8]
-
LC-MS or GC-MS: To assess purity and identify any minor impurities.
Visual & Data-Driven Guides
Synthetic Pathway and Troubleshooting Logic
The following diagrams illustrate the primary synthetic route and a logical workflow for troubleshooting common issues.
Caption: Primary synthetic route via nitrile reduction.
Caption: Troubleshooting workflow for synthesis optimization.
Table 1: Comparison of Reduction Methods
| Parameter | Method 1: Lithium Aluminum Hydride (LiAlH₄) | Method 2: Catalytic Hydrogenation |
| Reagent(s) | LiAlH₄ | H₂ gas, Raney Nickel (Ra/Ni) or Pd/C |
| Solvent | Anhydrous THF or Et₂O | Methanol, often with ammonia[7] |
| Temperature | 0 °C to Room Temperature (or reflux) | Room Temperature |
| Pressure | Atmospheric | Elevated (e.g., 50 psi)[7] |
| Advantages | High reactivity, rapid conversion, standard lab equipment.[9] | Cleaner workup, avoids reactive metal hydrides, scalable. |
| Disadvantages | Highly reactive/pyrophoric, requires strict anhydrous conditions, challenging workup.[3] | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for catalyst poisoning. |
Detailed Experimental Protocols
Protocol 1: Reduction of 1-Methyl-1H-imidazole-2-carbonitrile using LiAlH₄
Materials:
-
1-Methyl-1H-imidazole-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (50 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (2.5 equivalents) to the stirred THF.
-
Substrate Addition: Dissolve 1-methyl-1H-imidazole-2-carbonitrile (1.0 equivalent) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add water (X mL, where X = grams of LiAlH₄ used). Follow with the dropwise addition of 15% NaOH solution (X mL). Finally, add water (3X mL) and stir the resulting slurry vigorously for 30 minutes.
-
Isolation: Filter the granular precipitate through a pad of Celite, washing the filter cake thoroughly with DCM. Combine the filtrate and washes.
-
Extraction: Transfer the combined organic solution to a separatory funnel. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a mobile phase of DCM/Methanol/Triethylamine (e.g., 95:4:1).
References
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - Benchchem.
- Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... - ResearchGate.
- Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine - Benchchem.
- Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile - Benchchem.
- (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis - chemicalbook.
- This compound AldrichCPR - Sigma-Aldrich.
- This compound - PubChem.
- Construction of 4-Amino-1H-imidazole-5-carbonitrile Modified Carbon Nitride-Based Donor-Acceptor Photocatalyst for Efficient Photocatalytic Hydrogen Evolution.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning.
- Lithium Aluminum Hydride LiAlH4 Carbonyl Reduction Reaction and Mechanism - Leah4Sci.
- Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile as a Versatile Building Block in the Synthesis of Bioactive Molecules - Benchchem.
Sources
- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leah4sci.com [leah4sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of (1-Methyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support center for the purification of (1-Methyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges encountered during the isolation and purification of this versatile building block. Drawing from established principles in organic chemistry and extensive field experience, this document provides in-depth troubleshooting guides and FAQs to ensure you achieve the highest purity for your compound.
This compound (C₅H₉N₃, MW: 111.15 g/mol ) is a polar, basic compound whose properties demand careful consideration during purification.[1][2] Its primary amine and imidazole moieties create a hydrophilic molecule prone to specific interactions with common purification media and susceptible to certain modes of degradation. This guide will address these challenges systematically.
Part 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address issues you may encounter during the purification workflow.
Section 1.0: Post-Synthesis Workup & Extraction
Question: I'm experiencing low recovery of my product during the aqueous workup. Why is this happening and how can I fix it?
Answer: This is a frequent issue stemming from the high polarity and water solubility of this compound, especially in its protonated (salt) form.
-
Causality: The primary amine (pKa ~10) and the imidazole ring (pKa of the conjugate acid ~7) are basic. In neutral or acidic aqueous solutions, the compound becomes protonated, forming a highly water-soluble salt. Standard extractions with common organic solvents like ethyl acetate or dichloromethane (DCM) will be inefficient.
-
Solutions & Protocol:
-
Basification is Critical: Before extraction, you must basify the aqueous layer to a pH greater than 11. This ensures both the primary amine and the imidazole nitrogen are in their free base form, which significantly increases partitioning into the organic layer. Use a strong base like 10 M NaOH and cool the solution in an ice bath during addition.[3]
-
Choice of Solvent: Use a more polar solvent for extraction. Dichloromethane is generally more effective than ethyl acetate for this type of compound.[3][4]
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Multiple Extractions: Perform multiple, smaller-volume extractions (e.g., 4 x 30 mL) rather than a single large-volume extraction. This is statistically more efficient at recovering the product.[3]
-
Section 2.0: Column Chromatography
Question: My compound is streaking severely on the silica gel column, leading to poor separation and low purity. What's causing this and what are the best practices?
Answer: This is the most common challenge in purifying basic amines on standard silica gel.
-
Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). These acidic sites strongly and often irreversibly interact with the basic amine, causing the compound to "streak" or tail down the column instead of moving as a tight band.[4][5][6] This leads to broad fractions, co-elution with impurities, and poor recovery.
-
Solutions & Protocol:
-
Mobile Phase Modifier: The simplest solution is to add a basic modifier to your eluent system. Add 0.5-2% triethylamine (TEA) or ammonia (e.g., as a 7N solution in methanol) to your mobile phase. The modifier competes with your product for the acidic sites on the silica, allowing your compound to elute properly.[4][7]
-
Use an Alternative Stationary Phase: For difficult separations, consider alternative stationary phases:
-
Amine-functionalized Silica: These columns have amine groups covalently bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for amine purification.[6]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Use basic or neutral alumina for purifying amines.[8][9]
-
-
Solvent System: A typical solvent system for this polar compound would be a gradient of Dichloromethane (DCM) and Methanol (MeOH). For example, start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0-10%) containing the basic modifier.[4]
-
Workflow for Mitigating Tailing on Silica Gel
Caption: Decision workflow for troubleshooting amine tailing in column chromatography.
Section 3.0: Distillation
Question: My compound seems to be decomposing at high temperatures during distillation. Is distillation a viable purification method?
Answer: Yes, but only under vacuum. The compound's structure suggests it may be susceptible to thermal degradation or polymerization at its atmospheric boiling point.
-
Causality: Primary amines, especially those with heterocyclic rings, can be thermally unstable. High temperatures can lead to side reactions, polymerization, or discoloration (often turning yellow or brown), compromising purity.
-
Solutions & Protocol:
-
Vacuum Distillation: This is the preferred method. Reducing the pressure significantly lowers the boiling point, allowing for distillation at a much safer temperature where decomposition is minimized.[10][11]
-
Predicting Boiling Point: While an experimental value is best, the boiling point can be estimated. For a structurally similar but larger compound, (1-Methyl-1H-benzimidazol-2-yl)methanamine (MW 161.21), the boiling point is high, necessitating vacuum.[12][13] Vacuum distillation is standard for amines to prevent degradation.
-
Experimental Setup:
-
Section 4.0: Handling & Storage
Question: My purified this compound is a colorless oil, but it turns yellow/brown over time. How can I store it to maintain purity?
Answer: The free base is susceptible to degradation from atmospheric components. Proper storage is crucial for maintaining its integrity.
-
Causality:
-
Oxidation: Primary amines can be sensitive to air (oxygen), leading to the formation of colored impurities.
-
CO₂ Absorption: Amines can react with atmospheric carbon dioxide to form carbamate salts.
-
Hygroscopic Nature: Small, polar amines are often hygroscopic, readily absorbing moisture from the air.[15]
-
-
Solutions & Protocol:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere, such as argon or nitrogen, to protect it from air and moisture.[16]
-
Temperature: Store at a reduced temperature (0-8 °C) to slow down potential degradation pathways.[12][15]
-
Salt Formation for Long-Term Storage: The most robust storage solution is to convert the purified free base into a stable, crystalline salt, such as the hydrochloride (HCl) salt. Salts are typically less reactive, not hygroscopic, and easier to handle as solids.[4]
-
Protocol: Dissolve the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.[4]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound? A1: As a free base, it is expected to be a colorless to pale yellow oil or a low-melting solid.[4] It is soluble in polar organic solvents like methanol and DCM. The hydrochloride salt is typically a stable, white to off-white crystalline solid with improved water solubility.[4][17]
Q2: My NMR spectrum shows broad peaks for the amine protons. Is this normal? A2: Yes, this is common. The protons on the nitrogen (-NH₂) can undergo rapid chemical exchange with trace amounts of water or other protic species, leading to peak broadening. The N-H protons of the imidazole ring can also exhibit this behavior.
Q3: Can I use reverse-phase chromatography (e.g., C18) for purification? A3: While possible, it can be challenging. Basic compounds often exhibit poor peak shape on standard C18 columns due to interactions with residual silanol groups.[5][18] If you must use reverse-phase, use a modern, end-capped column designed for basic compounds and an acidic mobile phase modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the amine, which usually improves peak shape.[18]
Q4: What are the most likely impurities from its synthesis? A4: Impurities depend on the synthetic route. If synthesized via reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde, potential impurities include unreacted aldehyde, the corresponding alcohol (from over-reduction), or starting materials from the aldehyde synthesis. If made by methylation of 2-(aminomethyl)imidazole, you might see unreacted starting material or over-methylated quaternary ammonium salts.[16][19]
Q5: How do I choose between distillation and chromatography? A5: The choice depends on the properties of the impurities.
-
Use Vacuum Distillation if: Impurities are non-volatile (e.g., salts, polymers, starting materials with much higher boiling points). This is often the most efficient method for bulk purification.
-
Use Column Chromatography if: Impurities have similar boiling points to your product but different polarities. This method offers higher resolution for separating structurally similar compounds.
Purification Strategy Decision Tree
Caption: Simplified decision tree for selecting a primary purification method.
Part 3: Data & Reference Tables
Table 1: Properties of Relevant Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes for Use |
| Dichloromethane | 39.6 | 3.1 | 9.1 | Good for extraction of the free base; common eluent in chromatography. |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 | Less effective for extraction; used in chromatography systems. |
| Methanol | 64.7 | 5.1 | 33.0 | Used as a polar modifier in chromatography eluents. |
| Diethyl Ether | 34.6 | 2.8 | 4.3 | Useful for precipitating hydrochloride salts. |
| Hexane | 68.7 | 0.1 | 1.9 | Used as the non-polar component in chromatography eluents. |
References
- Chromatography Forum. (2008). Which column for basic analytes.
- ResearchGate. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
- Phenomenex Blog. (2020). Analysis of Bases – The Chromatography Method of the Old and New.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
- University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry.
- PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information.
- Columbia University. (n.d.). Column chromatography. Department of Chemistry.
- Science Forums. (2011). Amine purification.
- University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
- Wikipedia. (n.d.). Column chromatography.
- PubChem. (n.d.). (1-Methyl-1h-benzimidazol-2-yl)methylamine. National Center for Biotechnology Information.
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Texium. (2020). Vacuum Distillation of Aniline.
- PubMed Central (PMC). (2022). Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Vacuum distillation.
- Cheresources.com Community. (2007). The Use Of Amine In Vacuum Distillation.
- Chemistry Online. (2022). Vacuum distillation.
- Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?.
- ResearchGate. (2021). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- Reddit. (2017). Removing imidazole in a workup?. r/chemistry.
- ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,....
- Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
- National Institutes of Health (NIH). (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
Sources
- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. columbia.edu [columbia.edu]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 12. chemimpex.com [chemimpex.com]
- 13. (1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemistry-online.com [chemistry-online.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. 1-Methylimidazole | 616-47-7 [chemicalbook.com]
- 17. (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 18. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Side Reactions in Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazoles. Imidazole and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by side reactions that can diminish yield and complicate purification.[1][2][3] This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.
Section 1: Troubleshooting the Debus-Radziszewski Synthesis & Related Multi-Component Reactions
The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia, is a foundational method for creating substituted imidazoles.[4][5][6][7] Despite its utility, it is often associated with low yields and the formation of various byproducts.[2][7][8]
FAQ 1: Why is the yield of my Debus-Radziszewski synthesis consistently low, and what are the common byproducts?
Low yields are a frequent complaint and can stem from several factors, each leading to specific, identifiable side products.[2][8]
Common Causes & Byproducts:
-
Oxazole Formation: A significant competing pathway involves the condensation of the dicarbonyl compound with the aldehyde, leading to the formation of an oxazole byproduct. This is particularly prevalent under harsh reaction conditions.[7][8]
-
Lophine Dimerization (for Triarylimidazoles): In the synthesis of 2,4,5-triarylimidazoles (lophines), the product itself can undergo oxidation to form a triphenylimidazyl radical. This radical can then dimerize, leading to colored impurities and reduced yield of the desired monomeric imidazole.[9][10] This dimerization is often reversible and can be influenced by light and heat.[9]
-
Incomplete Reaction & Starting Material Recovery: Poor solubility of reactants or sub-optimal temperatures can lead to incomplete conversion, resulting in the recovery of starting materials during workup.[8]
-
Degradation: High temperatures and prolonged reaction times, common in traditional protocols, can cause degradation of both reactants and the imidazole product.[8][11]
Troubleshooting Workflow:
Sources
- 1. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Reductive Amination Conditions for Methylamines
Welcome to the technical support center for optimizing reductive amination reactions, with a specific focus on the use of methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this versatile C-N bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing secondary methylamines.
Understanding the Core Reaction: The "Why" Behind Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis, allowing for the controlled alkylation of amines.[1][2][3] Unlike direct alkylation with alkyl halides, which is often plagued by over-alkylation leading to tertiary amines and quaternary ammonium salts, reductive amination offers a more selective approach.[1][4]
The process occurs in two principal stages that can be performed sequentially or, more commonly, in a one-pot procedure:[2][5]
-
Imine/Iminium Ion Formation: An aldehyde or ketone reacts with methylamine under neutral to mildly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine.[2][5] Protonation of the imine nitrogen creates a highly electrophilic iminium ion, which is the key intermediate for reduction.[6]
-
Reduction: A reducing agent, introduced either simultaneously or after imine formation, selectively reduces the C=N double bond of the iminium ion to yield the desired secondary amine.[3][7]
dot digraph "Reductive Amination Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
// Nodes Carbonyl [label="Aldehyde/Ketone\n(R-C(=O)-R')", shape=cds, style=filled, fillcolor="#F1F3F4"]; Methylamine [label="Methylamine\n(CH₃NH₂)", style=filled, fillcolor="#F1F3F4"]; Hemiaminal [label="Hemiaminal Intermediate", style=filled, fillcolor="#F1F3F4"]; Imine [label="Imine\n(R-C(=NCH₃)-R')", style=filled, fillcolor="#F1F3F4"]; Iminium [label="Iminium Ion\n(R-C(=N⁺HCH₃)-R')", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Secondary Amine\n(R-CH(NHCH₃)-R')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Carbonyl -> Hemiaminal [label="+ CH₃NH₂"]; Methylamine -> Hemiaminal; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Iminium [label="+ H⁺ (mild acid)"]; Iminium -> Product [label="+ [H⁻]"]; ReducingAgent -> Iminium [style=dashed, arrowhead=open]; } caption: "General mechanism of reductive amination with methylamine."
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for reductive amination with methylamine?
The choice of reducing agent is critical for a successful one-pot reaction. The ideal reagent should selectively reduce the iminium ion much faster than it reduces the starting aldehyde or ketone.
| Reducing Agent | Key Characteristics | Recommended For |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and highly selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Moisture-sensitive.[8][9][10][11] | The go-to reagent for one-pot reductive aminations with both aldehydes and ketones, especially with sensitive substrates.[9][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions at neutral to slightly acidic pH (6-7).[1][10][13] Stable in methanol. Highly toxic, and acidic workup can generate HCN gas.[4][10] | Effective for one-pot reactions, particularly in protic solvents like methanol. Use with caution due to toxicity.[8][12] |
| Sodium Borohydride (NaBH₄) | Powerful reducing agent that will reduce both carbonyls and imines.[2][8] Not suitable for one-pot procedures unless imine formation is complete before its addition.[1][14] | Best for a two-step procedure where the imine is formed first, and then NaBH₄ is added for the reduction.[15] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" alternative that avoids stoichiometric metal hydrides. Can sometimes lead to over-reduction of other functional groups.[2][16] | Useful for large-scale synthesis where catalyst recovery is feasible. Requires specialized equipment (e.g., Parr shaker).[15] |
Expert Insight: For most applications involving methylamine, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity, broad functional group tolerance, and lower toxicity compared to NaBH₃CN.[4][10][11]
Q2: What is the optimal pH for the reaction?
Maintaining the correct pH is a delicate balance. The reaction requires mildly acidic conditions (typically pH 5-7).
-
Too Acidic (pH < 4): The methylamine will be protonated to form methylammonium (CH₃NH₃⁺), which is not nucleophilic and will not react with the carbonyl compound.[1]
-
Too Basic (pH > 8): The formation of the iminium ion is not favored, slowing down the reaction. The reducing power of some borohydride reagents can also be affected.
Acetic acid is commonly added as a catalyst to maintain the optimal pH range for imine formation and subsequent reduction.[4][10]
Q3: What solvent should I use?
The choice of solvent often depends on the chosen reducing agent.
-
For NaBH(OAc)₃ (STAB): Aprotic solvents are required as STAB is sensitive to water and incompatible with methanol.[8] Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are common choices.[8]
-
For NaBH₃CN: Methanol (MeOH) is a common and effective solvent.[8]
-
For NaBH₄ (two-step): Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used.[8]
Q4: How can I prevent the formation of the tertiary amine (bis-alkylation)?
The formation of a tertiary amine, where the newly formed secondary amine reacts with another molecule of the aldehyde, is a common side reaction.[15]
Strategies to Minimize Bis-Alkylation:
-
Stoichiometry Control: Use a slight excess of the primary amine (methylamine) relative to the carbonyl compound.[15]
-
Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. This can be monitored by TLC or LC-MS.[14][15] This is particularly useful when using a less selective reducing agent like NaBH₄.
-
Controlled Addition: Slowly add the limiting reagent (often the aldehyde) to the reaction mixture containing the amine and reducing agent. This keeps the concentration of the aldehyde low, favoring the initial reaction with the more abundant primary amine.[17]
Troubleshooting Guide
dot digraph "Troubleshooting_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
} caption: "Troubleshooting decision tree for reductive amination."
Problem: Low or No Product Yield
-
Possible Cause: Incomplete imine formation. This is common with less reactive ketones or electron-poor/sterically hindered aldehydes.
-
Possible Cause: Incorrect pH.
-
Solution: Ensure the reaction is run at the optimal pH of 5-7. Add a catalytic amount of acetic acid if not already present.
-
-
Possible Cause: Deactivated reducing agent.
-
Solution: Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under anhydrous conditions. Use a fresh bottle of the reagent if deactivation is suspected.
-
-
Possible Cause: Low reaction temperature.
Problem: Significant formation of alcohol byproduct (from reduction of starting carbonyl)
-
Possible Cause: The reducing agent is too reactive or the conditions are not selective. This is a common issue when using NaBH₄ in a one-pot procedure.
-
Solution 1: Switch to a more selective reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[1][9] These reagents reduce the protonated iminium ion much faster than the neutral carbonyl.[6]
-
Solution 2: If using NaBH₄, adopt a two-step approach. Mix the carbonyl and methylamine in a suitable solvent (e.g., methanol) and stir for 1-2 hours to allow for imine formation before adding the NaBH₄.[14]
-
Problem: Difficult product isolation or purification
-
Possible Cause: Emulsion during aqueous workup.
-
Solution: After quenching the reaction, add brine (saturated NaCl solution) to help break up emulsions and improve phase separation.
-
-
Possible Cause: Product is water-soluble.
-
Solution: If the product amine has high polarity, it may be soluble in the aqueous layer. Perform multiple extractions with an organic solvent (e.g., DCM, EtOAc). In some cases, adjusting the pH of the aqueous layer to be more basic (>10) can decrease the amine's water solubility.
-
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended general-purpose protocol.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde or ketone (1.0 equiv.) and a suitable anhydrous solvent (e.g., DCM, DCE, THF) to make a ~0.1-0.5 M solution.
-
Amine Addition: Add methylamine (1.1-1.5 equiv.). This can be added as a solution in THF or EtOH, or as a gas bubbled through the solution. Add glacial acetic acid (1.1 equiv.).
-
Stir: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[17] Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation as required.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative, especially for reactive aldehydes.
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and methylamine (1.1-1.5 equiv.) in methanol (MeOH).
-
Stir: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS. For less reactive ketones, the addition of molecular sieves can be beneficial.[15]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 equiv.) in small portions. Caution: Gas evolution (H₂) will occur.
-
Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully consumed as monitored by TLC or LC-MS (typically 1-4 hours).
-
Workup & Purification: Follow steps 6-8 from Protocol 1.
References
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- Chemistry LibreTexts. (2023).
- University of Wisconsin-Madison. (2006).
- Kim, T. L., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
- Chemistry Steps. (n.d.).
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
- Reddit. (2022).
- Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
- Tarasevich, V. A., & Kozlov, N. G. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews.
- Organic Chemistry Portal. (n.d.).
- MDPI. (2023).
- YouTube. (2022).
- ResearchGate. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
- Reddit. (2015).
- Harvard University. (n.d.).
- Sciencemadness.org. (2006).
- Reddit. (2020).
- ResearchGate. (2022). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Activity-pH profile for CpIM1 (a)
- ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B)
- ResearchGate. (2018).
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
- ResearchGate. (n.d.).
- Reddit. (2022).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. chem.ualberta.ca [chem.ualberta.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 21. mdpi.com [mdpi.com]
Preventing degradation of (1-Methyl-1H-imidazol-2-yl)methanamine in solution
Welcome to the technical support resource for (1-Methyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Inconsistent results can often be traced back to compound degradation. This center provides in-depth, field-proven insights and protocols to help you mitigate these risks.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the primary chemical features of this compound that make it susceptible to degradation?
This compound possesses two key structural features that influence its stability: the imidazole ring and a primary aminomethyl group. The imidazole ring, while aromatic, contains nitrogen atoms that can be susceptible to oxidation.[1] The primary amine is a nucleophilic and basic site, making it prone to oxidation and reaction with electrophilic contaminants (e.g., CO₂ in the air).
Q2: What are the ideal storage conditions for the solid (neat) form of the compound?
To ensure long-term stability, the solid compound must be protected from environmental factors. The primary concerns are moisture, oxygen, and light. The material is known to be hygroscopic.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified on the product label. | Reduces the rate of any potential solid-state degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[2] | Prevents oxidation of the amine and imidazole moieties. |
| Container | Tightly sealed, opaque vial. | Prevents moisture absorption (hygroscopic nature) and photodegradation.[2] |
| Location | A dry, well-ventilated, and secure area.[3] | Ensures safety and prevents exposure to reactive fumes or contaminants. |
Q3: I need to make a stock solution. What solvent should I use and how should it be stored?
For stock solutions, using a dry, aprotic organic solvent is generally recommended.
-
Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol are common choices. The free base form is expected to be soluble in these organic solvents.[4][5] If aqueous buffers are required, consider using the hydrochloride salt of the compound, which typically has better aqueous solubility.[4]
-
Preparation: Always use anhydrous solvents to minimize water-catalyzed hydrolysis or degradation. Prepare the solution under an inert atmosphere if possible.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][5] Store these aliquots at ≤ -20°C, protected from light.[2][4] Properly stored solutions can be stable for extended periods, but stability should always be verified for your specific experimental conditions.[5]
Q4: How quickly do aqueous working solutions of this compound degrade?
Aqueous solutions are generally much less stable than organic stock solutions. The stability in aqueous media is highly dependent on pH, temperature, buffer components, and exposure to air and light.[2]
Causality: The imidazole ring's stability can be pH-dependent, and in aqueous solutions, the compound is more exposed to dissolved oxygen and potential microbial contamination.[2] For these reasons, it is strongly recommended to prepare fresh working solutions for each experiment from a frozen stock. [2][4] Do not store dilute aqueous solutions unless you have explicitly validated their stability under your specific conditions.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or reduced biological/chemical activity. | Compound degradation in solution.[2] | 1. Discard the current working solution. 2. Prepare a fresh working solution from a new aliquot of your frozen stock. 3. If the problem persists, prepare a completely fresh stock solution from the solid compound. |
| Visible changes in the solution (e.g., color change from colorless to yellow/brown, precipitation). | Significant oxidative degradation or contamination. | Immediately discard the solution. [2] This is a clear indicator of compound instability. Prepare a fresh solution, paying close attention to using anhydrous solvents and minimizing air exposure. |
| Poor solubility in an aqueous buffer. | The free base form has limited aqueous solubility.[4] | 1. Use the hydrochloride (HCl) salt of the compound, which is generally more water-soluble.[4] 2. Prepare a concentrated stock in DMSO and dilute it into the aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).[4][5] |
| LC-MS analysis shows multiple new peaks that were not present initially. | Degradation of the compound. | 1. Characterize the degradation products if necessary for your research. 2. Review your storage and handling procedures. Implement stricter controls (e.g., inert atmosphere, fresh anhydrous solvents, light protection). 3. Perform a stability study (see protocol below) to determine the compound's stability window in your experimental matrix. |
Visual Workflows and Degradation Factors
To better understand the process of maintaining compound integrity, refer to the following diagrams.
Caption: Decision workflow for handling and storage.
Caption: Key factors leading to compound degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber (or foil-wrapped) microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 111.15 g/mol ), you will need 1.11 mg.
-
Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh the calculated amount of the solid compound directly into the tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 1.11 mg). Cap the tube tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[5]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in separate, clearly labeled amber tubes.[5]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing Solution Stability via LC-MS
This protocol provides a framework to determine the stability of the compound in your specific experimental buffer.
Caption: Experimental workflow for stability testing.
Procedure:
-
Preparation: Prepare a solution of this compound in your final experimental buffer at the working concentration.
-
Time Point Zero (T=0): Immediately take an aliquot of this solution and either analyze it by LC-MS or freeze it at -80°C (if immediate analysis is not possible) to serve as your baseline control.
-
Incubation: Aliquot the remaining solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C incubator, 4°C refrigerator).
-
Time Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each condition and analyze it by LC-MS.
-
Analysis: Monitor the peak area of the parent compound (m/z corresponding to [M+H]⁺). A decrease in the parent peak area over time, especially when accompanied by the appearance of new peaks, indicates degradation.
By implementing these rigorous handling, storage, and validation procedures, you can ensure the integrity of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- Maybridge. (2023). Safety Data Sheet: (1-Methyl-1H-imidazol-4-yl)methylamine.
- Si-Wei, C., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
- Tamura, H., & Miyamoto, T. (2015). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes. ResearchGate.
- Dos Santos, J. C. S., et al. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Check, C. T., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - NIH.
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- Ziółkowski, P., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
Sources
Technical Support Center: Eschweiler-Clarke Reaction
Welcome to the technical support guide for the Eschweiler-Clarke reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot this powerful N-methylation technique. As Senior Application Scientists, we have compiled field-proven insights to help you overcome common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Eschweiler-Clarke reaction?
The Eschweiler-Clarke reaction is a reductive amination method that specifically methylates primary or secondary amines to yield the corresponding tertiary amines.[1][2][3] The reaction uniquely employs a combination of excess formaldehyde as the carbon source for the methyl group and excess formic acid, which serves as the in-situ reducing agent.[1][4] A key advantage of this method is its inability to produce quaternary ammonium salts, as the tertiary amine product cannot form the necessary iminium ion intermediate for further reaction.[1][5][6]
Q2: Can you illustrate the reaction mechanism?
Certainly. The reaction proceeds through a well-established, stepwise mechanism. Understanding this pathway is critical for effective troubleshooting.
-
Iminium Ion Formation: The amine first attacks the carbonyl carbon of formaldehyde, forming a hemiaminal (or aminoalcohol) intermediate.[5][6]
-
Dehydration: This intermediate readily dehydrates to form a reactive electrophilic species known as an iminium ion.[5][7]
-
Hydride Transfer: Formic acid then acts as a hydride donor. The formate ion transfers a hydride to the iminium ion, reducing it to the methylated amine.[1][7] This step is irreversible due to the formation and release of carbon dioxide gas.[1]
-
Repetition for Primary Amines: If the starting material is a primary amine, the resulting secondary amine will undergo this entire sequence a second time to yield the final tertiary amine.[5][8]
Caption: The Eschweiler-Clarke reaction mechanism.
Q3: Can I use other aldehydes or reducing agents?
Yes, but with important distinctions. Using other aldehydes or ketones instead of formaldehyde leads to the Leuckart–Wallach reaction , which can be used for more general N-alkylation but often requires higher temperatures (150-180°C) and may have lower yields, especially with aldehydes bearing alpha-hydrogens.[9]
For the reduction step, alternative hydride sources can be used. Sodium cyanoborohydride (NaBH₃CN) is a common substitute for formic acid in reductive aminations, offering different reactivity profiles and milder conditions.[1][7] Other systems, such as zinc with formaldehyde or even just formaldehyde under specific conditions, have also been reported.[7][10]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield of the Desired Product
You've run the reaction, and analysis (TLC, LC-MS) shows a significant amount of unreacted starting material.
Q: My reaction isn't working. What are the first things I should check?
A: Low conversion is the most common issue and typically points to problems with reagents or reaction parameters. The cause is often suboptimal conditions preventing the efficient formation and reduction of the iminium ion.
Causality & Solutions:
-
Reagent Stoichiometry & Quality: The reaction requires excess formaldehyde and formic acid to drive the equilibrium towards the product.[1] Formic acid acts as both a catalyst and the reductant, while excess formaldehyde ensures complete imine formation.
-
Actionable Advice: Ensure you are using a significant excess of both reagents. For guidance, see the stoichiometry table below. Also, verify the purity of your starting amine. Impurities can interfere with the reaction.[11]
-
-
Reaction Temperature: The reaction is typically performed at elevated temperatures, often near boiling (80–100 °C), to facilitate dehydration and hydride transfer.[1][4]
-
Actionable Advice: If you are running the reaction at a lower temperature, increase it to the 80-100 °C range. Monitor for potential substrate decomposition if your molecule is thermally sensitive.
-
-
Reaction Time: Some less reactive amines, particularly those with steric hindrance or electron-withdrawing groups, may require longer reaction times for complete conversion.[7]
-
Actionable Advice: Monitor the reaction's progress via TLC or LC-MS. If starting material persists after the initially planned duration (e.g., 18 hours), consider extending the reaction time.[5]
-
-
Source of Formaldehyde: Formaldehyde is commonly used as an aqueous solution (formalin, ~37 wt. % in H₂O). Alternatively, paraformaldehyde can be used, which depolymerizes in situ to provide formaldehyde.[7] In some cases, solvent-free methods using paraformaldehyde and oxalic acid dihydrate (which decomposes to formic acid) have proven effective.[12]
-
Actionable Advice: If using an older bottle of formalin, its concentration may have decreased. Consider using a fresh bottle or switching to paraformaldehyde.
-
| Parameter | Typical Value | Rationale |
| Amine | 1.0 eq | Limiting Reagent |
| Formaldehyde (37% aq.) | 2.5 - 5.0 eq | Drives imine formation equilibrium forward. |
| Formic Acid (>88%) | 2.5 - 5.0 eq | Acts as both catalyst and hydride source. |
| Temperature | 80 - 100 °C | Overcomes activation energy for dehydration and reduction.[4] |
| Time | 6 - 24 hours | Dependent on substrate reactivity. |
Problem 2: Incomplete Reaction & Mixture of Products
For a primary amine starting material, you observe a mixture of the starting amine, the mono-methylated secondary amine, and the desired di-methylated tertiary amine.
Q: How can I ensure my primary amine is fully di-methylated?
A: The formation of a product mixture indicates that the reaction has not proceeded to completion. While the second methylation is generally favorable, insufficient energy, time, or reagent concentration can stall the process.
Causality & Solutions:
-
Insufficient Driving Force: The reaction conditions were not potent enough to convert all the mono-methylated intermediate to the final product.
-
Actionable Advice: The solution is similar to addressing low yield. Increase the reaction temperature to the higher end of the recommended range (e.g., 100 °C) and/or extend the reaction time. Ensure a sufficient excess of formaldehyde and formic acid is present to complete both methylation steps.[1]
-
-
Premature Workup: The reaction was stopped before reaching completion.
-
Actionable Advice: Always confirm the disappearance of both the starting material and the mono-methylated intermediate by a suitable analytical method (TLC, LC-MS) before proceeding with the workup.
-
Problem 3: Formation of Unexpected Side Products
Your product analysis reveals impurities other than starting materials or intermediates, sometimes accompanied by a dark discoloration of the reaction mixture.
Q: My crude product is impure and the reaction turned dark brown. What side reactions could be occurring?
A: Side product formation often stems from competing reaction pathways or thermal degradation. Identifying the likely impurity is key to mitigating its formation.
Causality & Solutions:
-
N-Formylation: The most common side product is the N-formyl derivative of the amine (an amide). This occurs when the amine reacts with formic acid in a competing acylation reaction, particularly if the reductive pathway (hydride transfer) is slow.
-
Actionable Advice: This side reaction can sometimes be suppressed by ensuring a high concentration of formaldehyde to favor the iminium pathway. Some modified procedures using alternative hydride donors may also avoid this issue.
-
-
Thermal Decomposition: Many organic molecules are unstable at 100 °C for extended periods. The observed discoloration is a strong indicator of decomposition.
-
Actionable Advice: Attempt the reaction at the lower end of the effective temperature range (e.g., 80 °C) for a longer duration. If the substrate is known to be thermally labile, consider alternative methylation strategies that proceed at lower temperatures.[12]
-
-
Unexpected Cyclization: For substrates with specific structural features (e.g., an appropriately positioned double bond), an intramolecular reaction can occur instead of the standard methylation.[7]
-
Actionable Advice: This is a substrate-dependent issue. If you suspect an intramolecular side reaction, you will need to re-evaluate if the Eschweiler-Clarke reaction is suitable for your specific molecule or if protecting groups are necessary.
-
Caption: A workflow for troubleshooting the Eschweiler-Clarke reaction.
Experimental Protocols
Standard Protocol for Methylation of a Secondary Amine
This protocol is a representative example and may require optimization for your specific substrate.[5]
Materials:
-
Secondary amine (1.0 eq)
-
Formic acid (≥88%, 1.8 eq)
-
Formaldehyde (37% aq. solution, 1.1 eq)
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the secondary amine (e.g., 0.2 mmol, 1.0 eq).
-
Reagent Addition: Add formic acid (1.8 eq) followed by the 37% aqueous solution of formaldehyde (1.1 eq).
-
Heating: Heat the reaction mixture to 80 °C and stir for 18 hours. The reaction should be monitored for completion by TLC or LC-MS.
-
Cooling & Quenching: Cool the mixture to room temperature. Carefully add water and 1M HCl to protonate the amine product, making it water-soluble.
-
Extraction (Acid Wash): Extract the aqueous phase with DCM to remove any non-basic organic impurities. Discard the organic layer.
-
Basification: Cool the acidic aqueous phase in an ice bath and carefully basify to pH > 10 with a suitable base (e.g., 1M NaOH) to deprotonate the tertiary amine product.
-
Extraction (Product): Extract the now basic aqueous phase multiple times with DCM.
-
Drying & Concentration: Combine the organic layers from the product extraction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purification: Purify the crude product as necessary, typically by column chromatography.[5]
References
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Wang, M., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(4), 849.
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- NROChemistry (Producer). (2022). Eschweiler-Clarke Reaction [Video]. YouTube.
- Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction.
- SynArchive. (n.d.). Eschweiler-Clarke Reaction.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(6), 3580–3584.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction.
- The Royal Society of Chemistry. (2013). Continuous Growth and Improved PL Property of ZnO Nanoarrays with Assistance of Polyethylenimine - Supporting Information.
- ScienceMadness Discussion Board. (2007). Eschweiler-Clarke for Ethyl or Propyl groups.
- ChemWis (Producer). (2025). Eschweiler-Clarke reaction [Video]. YouTube.
- Wang, M., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH.
- Rosenau, T., et al. (2007). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate.
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate.
- Reddit. (2023). Methylation of NH2 Troubleshooting?.
- Torchy, S., & Barbry, D. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sciencemadness Discussion Board - Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Polar Amines
Welcome to the technical support center for the purification of polar amines via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-problematic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles governing the separation of polar amines, providing you with the knowledge to troubleshoot effectively and develop robust purification methods.
Frequently Asked Questions (FAQs)
This section addresses common questions about the purification of polar amines.
1. Why are polar amines so difficult to purify on standard silica gel?
Polar amines present a significant challenge primarily due to strong, unwanted secondary interactions with the silica gel stationary phase.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[2] Basic amine functional groups can be protonated and then interact strongly with the deprotonated, negatively charged silanate groups (Si-O⁻) via electrostatic interactions.[2][3] This leads to several common problems:
-
Severe peak tailing: The analyte elutes slowly and asymmetrically from the column.[1][3]
-
Irreversible binding: The amine sticks to the column and cannot be eluted, resulting in low recovery.
-
Compound degradation: The acidic nature of the silica can degrade sensitive molecules.[4]
2. What is the quickest way to improve the chromatography of a polar amine on silica gel?
The most common and often effective solution is to add a basic modifier to the mobile phase.[4][5][6] This modifier, typically a volatile amine like triethylamine (TEA) or ammonium hydroxide, acts as a competing base.[5] It interacts with the acidic silanol sites on the silica, effectively "masking" them from your target compound.[4] This minimizes the strong secondary interactions, leading to more symmetrical peaks and improved recovery.
3. When should I consider using a stationary phase other than silica gel?
While modifying the mobile phase is a good first step, sometimes it's not enough, or the modifier itself may complicate downstream processing. You should consider an alternative stationary phase in the following situations:
-
Extremely polar amines: Compounds that still show poor chromatography even with mobile phase modifiers.
-
Modifier incompatibility: If triethylamine or ammonia interferes with your final product's purity or stability.
-
Recurrent issues: If you consistently struggle with a particular class of amines.
Common alternatives include:
-
Amine-functionalized silica: This stationary phase has a basic surface, which repels basic analytes and minimizes unwanted interactions.[4]
-
Alumina: Can be obtained in basic or neutral forms and is a good alternative for purifying amines.[7]
-
Reversed-phase (C18): For some polar amines, especially when they have some hydrophobic character, reversed-phase chromatography can be a good option, often with pH adjustment of the mobile phase.[4]
4. What is HILIC, and is it suitable for polar amines?
HILIC, or Hydrophilic Interaction Liquid Chromatography, is an excellent technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[8][9][10] In HILIC, a polar stationary phase (like silica, or phases with diol, amide, or amino functionalities) is used with a mobile phase that has a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[10] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[11] HILIC is particularly well-suited for polar, hydrophilic amines.[8][12]
5. Can I use ion-exchange chromatography for polar amine purification?
Yes, ion-exchange chromatography (IEX) is a powerful technique for purifying compounds that carry a charge, such as protonated amines.[13][14] In cation-exchange chromatography, a negatively charged stationary phase is used to bind positively charged molecules (protonated amines).[14] The bound amines are then eluted by increasing the salt concentration or changing the pH of the mobile phase.[13] IEX offers high capacity and high resolution and is particularly useful for separating molecules with minor differences in charge.[15]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the purification of polar amines.
Problem 1: Severe Peak Tailing or No Elution on Silica Gel
Causality: As discussed in the FAQs, this is the most common issue and is caused by the strong interaction between the basic amine and acidic silanol groups on the silica surface.[2][3] This leads to a secondary retention mechanism that broadens and tails the peak.[1]
Solutions:
A. Mobile Phase Modification
This should be your first line of attack. The goal is to add a small amount of a competing base to your eluent to block the active sites on the silica.
-
Protocol 1: Adding Triethylamine (TEA)
-
Solvent System: Typically, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
TEA Concentration: Add 0.1-2% (v/v) of triethylamine to your mobile phase.[6] Start with 1%.
-
Equilibration: Before loading your sample, flush the column with at least 5 column volumes of the TEA-containing mobile phase to ensure the silica is fully deactivated.
-
Elution: Run the chromatography as usual. The TEA will co-elute with your fractions but is volatile and can usually be removed under high vacuum.
-
-
Protocol 2: Using an Ammonia/Methanol System
-
Solvent System: This is particularly effective for very polar amines that may not move even with TEA in other solvents.[7]
-
Preparation: Prepare a stock solution of 2-10% concentrated ammonium hydroxide in methanol.
-
Mobile Phase: Use this stock solution as the polar component in your mobile phase, typically with dichloromethane. For example, a starting mobile phase could be 95:5 dichloromethane:(methanol with 5% NH₄OH).
-
Execution: Proceed with the chromatography as you would normally.
-
B. Change of Stationary Phase
If mobile phase modifiers are not effective or desirable, changing the stationary phase is the next logical step.
-
Amine-functionalized Silica: This is often the best choice for problematic amines. The amine groups on the silica surface create a basic environment, minimizing interactions with the analyte. You can often use standard non-polar/polar solvent systems like hexane/ethyl acetate without any basic additives.[4]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines.[7] Basic alumina is generally preferred.
Decision Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of polar amines.
Problem 2: The Compound is Too Polar and Stays at the Baseline
Causality: Highly polar compounds have a very strong affinity for the polar stationary phase (silica) and are not effectively eluted by common organic solvents.[8]
Solutions:
A. Highly Polar Mobile Phase Systems
For standard silica, you may need to use a more aggressive polar solvent system. A common choice is a gradient of methanol in dichloromethane.[6] For very stubborn compounds, the addition of ammonium hydroxide to the methanol, as described in the previous section, can be effective.
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is specifically designed for such compounds.[8][9] It operates in a mode that is sometimes referred to as "aqueous normal phase".
-
Stationary Phases for HILIC: Bare silica, amino, cyano, or diol-bonded phases can be used.[9][11]
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a water-miscible organic solvent (e.g., >80% acetonitrile) and a small percentage of an aqueous buffer.
-
Elution: Elution is achieved by increasing the amount of the aqueous component in the mobile phase.
Table 1: Comparison of Chromatography Modes for Polar Amines
| Feature | Normal Phase (Modified) | Reversed Phase | HILIC | Ion-Exchange (Cation) |
| Stationary Phase | Silica, Alumina | C18, C8 | Silica, Amine, Diol | Negatively Charged Resin |
| Mobile Phase | Non-polar organic solvents + basic modifier | Polar solvents (e.g., Water/Acetonitrile) | High organic + small aqueous portion | Aqueous buffers with increasing salt/pH |
| Elution of Polar Amines | Increasing solvent polarity | Decreasing solvent polarity | Increasing aqueous content | Increasing salt concentration or pH |
| Best For | Moderately polar amines | Amines with some hydrophobicity | Highly polar, hydrophilic amines | Charged amines |
Problem 3: Compound Decomposes on the Column
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[4] This is a risk for molecules with acid-labile functional groups.
Solutions:
-
Deactivate the Silica: Before running the column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by flushing with the pure non-polar solvent. This helps to neutralize the most acidic sites.
-
Use a Less Acidic Stationary Phase: Neutral alumina is a good alternative to silica gel in this case. Florisil is another option.[7]
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
Advanced Strategies: Mixed-Mode Chromatography
For particularly complex separations involving polar amines and other compounds with diverse polarities, mixed-mode chromatography can be a powerful tool. These stationary phases are engineered to have multiple types of functional groups, allowing for several retention mechanisms to operate simultaneously (e.g., reversed-phase and ion-exchange).[16][17][18] This provides unique selectivity that may not be achievable with single-mode chromatography.[19]
Workflow for Method Selection
Caption: Decision tree for selecting a purification strategy.
By understanding the chemical interactions at play and systematically applying these troubleshooting strategies, you can significantly improve the success rate of purifying challenging polar amines.
References
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders
- Peak Tailing in HPLC - Element Lab Solutions
- HPLC Peak Tailing - Axion Labs
- Common Causes Of Peak Tailing in Chrom
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific
- Troubleshooting Guide - Phenomenex
- Tips and Tricks of HPLC System Troubleshooting - Agilent
- Why HILIC is what your polar compounds need for purific
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
- HPLC Troubleshooting Guide - SCION Instruments
- Hydrophilic interaction liquid chromatography (HILIC)
- Evaluation of various HILIC materials for the fast separation of polar compounds | Request PDF - ResearchG
- Flash Column Chrom
- Evolution of Mixed-Mode Chromatography - Chrom
- Mixed-Mode Chromatography and St
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Tosoh Bioscience
- LC Troubleshooting—All of My Peaks are Tailing!
- Purification of Polar Organic Compounds by Flash Chromatography: Applic
- How do I purify ionizable organic amine compounds using flash column chrom
- Mixed-Mode Chromatography—A Review - LCGC Intern
- Successful Flash Chrom
- Effect of mobile phase additives on qualitative and quantitative analysis of ginsenosides by liquid chromatography hybrid quadrupole-time of flight mass spectrometry - PubMed
- HILIC – The Rising Star of Polar Chrom
- Ion-exchange Chrom
- Principles of Ion Exchange Chrom
- (PDF)
- Ion Exchange Chrom
- Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
- Exploring the Principle of Ion Exchange Chromatography and Its Applic
- Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC - PubMed Central
- Cytiva Ion Exchange Chromatography - Principles and Methods - MZ-Analysentechnik
- Very polar compound purification using aqueous normal-phase flash column chrom
- Effect of pH on LC-MS Analysis of Amines - Waters Corpor
- Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers | Request PDF - ResearchG
- Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit
- Using amines or amino acids as mobile phase modifiers in chromatography - Google P
- Effect of Amine Counterion Type on the Retention of Basic Compounds on Octadecyl Silane Bonded Silica-Based and Polybutadiene-Coated Zirconia Phases | Analytical Chemistry - ACS Public
- Column chrom
- Amine purific
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. biotage.com [biotage.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. conductscience.com [conductscience.com]
- 14. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 15. mz-at.de [mz-at.de]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. helixchrom.com [helixchrom.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Issues with isolating (1-Methyl-1H-imidazol-2-yl)methanamine as a free base
Technical Support Center: (1-Methyl-1H-imidazol-2-yl)methanamine
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound. As a molecule of significant interest in medicinal chemistry and ligand synthesis, its successful isolation is paramount. However, its unique structure—a primary amine adjacent to a methylated imidazole ring—presents specific challenges, particularly when attempting to isolate it as a free base. This guide is structured as a series of frequently asked questions that directly address the common pitfalls encountered in the lab. We will move beyond simple procedural steps to explain the chemical principles at play, empowering you to not only solve current issues but also to anticipate and prevent future challenges.
Frequently Asked Questions & Troubleshooting
Q1: I've successfully synthesized this compound, but upon concentrating my purified fractions, I'm left with a dark, viscous oil that seems to decompose. What is happening and how can I obtain a stable, handleable product?
A1: Root Cause Analysis and Recommended Protocol
This is the most frequently encountered issue. The instability of this compound as a free base is inherent to its structure. Primary amines, especially those on electron-rich heterocyclic systems, are susceptible to several degradation pathways:
-
Oxidation: The lone pair on the primary amine is susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Self-Condensation: Similar to related aminoketones that can form dihydropyrazines, there is a potential for intermolecular reactions, especially upon heating during solvent evaporation.[1]
-
Hygroscopicity & CO₂ Absorption: As a basic amine, the free base is hygroscopic and can readily absorb atmospheric carbon dioxide to form a carbamate salt, complicating characterization and reducing purity.
The most robust and highly recommended solution is to convert the free base into a stable crystalline salt , typically the hydrochloride (HCl) or dihydrochloride salt.[2][3] Salts are generally crystalline solids with sharp melting points, are easier to handle and weigh, and exhibit significantly enhanced long-term stability.
-
Preparation: After purification (e.g., via chromatography), combine the organic fractions containing the purified free base.
-
Solvent Choice: Ensure the product is dissolved in a non-protic, relatively non-polar solvent in which the hydrochloride salt will be insoluble. Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc) are excellent choices.
-
Acidification: While stirring the solution at 0 °C (ice bath), add a solution of HCl in a compatible solvent (e.g., 2 M HCl in Et₂O or HCl in dioxane) dropwise.
-
Precipitation: The hydrochloride salt should immediately precipitate as a white or off-white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous Et₂O to remove any residual soluble impurities.
-
Drying: Dry the crystalline salt under high vacuum to remove all residual solvent. The resulting solid is now stable for storage.[2]
Q2: My column chromatography purification is failing. The product streaks severely on silica gel, or in some cases, doesn't elute at all.
A2: Understanding the Stationary Phase Interaction
This is a classic problem when purifying basic compounds on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions, leading to poor chromatographic performance.
| Strategy | Description | Pros | Cons |
| Basic Modifier | Add a small amount of a volatile base to your eluent system.[2][3] | Simple to implement, highly effective for mitigating streaking. | May require extra care during concentration to fully remove the modifier. |
| Alternative Stationary Phase | Use a more neutral or basic stationary phase like alumina (Al₂O₃). | Eliminates the acidic interaction, often providing good separation. | Alumina can have its own activity issues; may require method development. |
| Reverse-Phase Chromatography | Use a C18 column with a mobile phase like acetonitrile/water with a modifier (e.g., TFA or formic acid). | Excellent for polar compounds, high resolution. | Requires different equipment (HPLC); product is isolated as a salt. |
| Salt Conversion (Pre-Column) | Purify the crude product as its salt (e.g., Boc-protected amine) and deprotect after purification. | Avoids all issues with the free amine on the column. | Adds extra steps to the synthesis and deprotection. |
-
Prepare Slurry: Deactivate the silica gel by preparing the slurry in your non-polar eluent component (e.g., hexane or DCM) containing 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide .
-
Pack Column: Pack the column using this slurry.
-
Equilibrate: Equilibrate the column with your starting eluent mixture (e.g., 99:1 DCM:MeOH + 0.5% TEA), ensuring the modifier is present in all mobile phases.
-
Load and Elute: Load your sample and elute using a gradient system, maintaining the constant percentage of the basic modifier throughout. This ensures the amine remains in its free base form and moves smoothly down the column.[4]
Q3: My yield after aqueous workup is consistently low. I suspect I'm losing product in the aqueous layer. How can I improve my extraction efficiency?
A3: Leveraging pKa for Optimal Extraction
This issue stems from the compound's dual basicity and resulting water solubility. The molecule has two basic sites: the primary amine (-CH₂NH₂) and the imidazole ring N-3. The primary amine is the more basic site.
-
In Acidic Solution (pH < 5): Both the primary amine and the imidazole ring will be protonated, forming a dication that is highly water-soluble.
-
In Neutral Solution (pH ~7): The primary amine will be largely protonated (pKa ~9-10), while the imidazole ring (pKa of conjugate acid ~7.4 for 1-methylimidazole[5]) will be partially protonated. The compound will still have significant aqueous solubility.
-
In Basic Solution (pH > 11): Both nitrogen atoms will be deprotonated, yielding the neutral free base. This is the form you must be in to efficiently extract into an organic solvent.
-
Acid Wash (Optional): To remove non-basic organic impurities, you can first perform an acidic wash. Dissolve your crude reaction mixture in an organic solvent (like EtOAc or DCM) and wash with 1 M HCl. Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.
-
Basification (Critical Step): Separate the acidic aqueous layer containing your product. Cool it in an ice bath and slowly add a strong base (e.g., 5 M NaOH or solid K₂CO₃) with vigorous stirring until the pH is > 11 . This step is critical to ensure the amine is fully deprotonated to its free base form.[6]
-
Extraction: Immediately extract the basic aqueous layer multiple times with a suitable organic solvent (e.g., 3-4 times with Dichloromethane or Ethyl Acetate). The multiple extractions are necessary due to some residual water solubility of the free base.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30°C) to minimize degradation. Proceed immediately to salt formation.
Caption: Troubleshooting Flowchart for Common Isolation Issues.
References
- LookChem. (n.d.). (1H-imidazol-2-yl)methanamine Properties.
- Reddit r/Chempros Community. (2022). Amine workup discussion.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
- ResearchGate. (2023). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14....
- Reddit r/OrganicChemistry Community. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- National Institutes of Health (NIH). (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- PubChem, National Center for Biotechnology Information. (n.d.). This compound.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- ResearchGate. (1968). THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION.
- PubMed, National Center for Biotechnology Information. (1998). Derivatives of Dexanabinol. II. Salts of Amino Acid Esters Containing Tertiary and Quaternary Heterocyclic Nitrogen With Increased Water-Solubility.
- Wikipedia. (n.d.). 1-Methylimidazole.
- PubChem, National Center for Biotechnology Information. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride.
- PubChem, National Center for Biotechnology Information. (n.d.). 1-(1H-Imidazol-5-yl)methanamine.
- Organic Syntheses. (n.d.). Procedure for 4,5-Diiodo-1H-imidazole.
- PubMed, National Center for Biotechnology Information. (2022). N-Heterocyclic Carbene-Assisted Reversible Migratory Coupling of Aminoborane at Magnesium.
Sources
Technical Support Center: Scaling Up the Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into scaling up this valuable imidazole derivative. We will move beyond simple protocols to address the common challenges and critical decision points encountered during synthesis, ensuring a robust and reproducible process.
Synthetic Strategy Overview
The most direct and widely adopted method for preparing this compound on a laboratory and scale-up basis is the reductive amination of its corresponding aldehyde, 1-Methyl-1H-imidazole-2-carboxaldehyde. This approach is favored for its operational simplicity and generally good yields.[1][2]
The overall workflow can be visualized as a two-stage process: the synthesis of the key aldehyde intermediate, followed by its conversion to the target primary amine.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most reliable and common method is the one-pot reductive amination of 1-Methyl-1H-imidazole-2-carboxaldehyde.[2] This reaction involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source (like ammonium acetate or ammonium chloride), which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine intermediate without significantly affecting the starting aldehyde.[1][2]
Q2: How can I prepare the starting material, 1-Methyl-1H-imidazole-2-carboxaldehyde?
1-Methyl-1H-imidazole-2-carboxaldehyde is a commercially available heterocyclic building block. However, for large-scale synthesis or if it's unavailable, it can be prepared through formylation of 1-methylimidazole. A common laboratory method involves the lithiation of 1-methylimidazole at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting organolithium species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[3][4] Careful control of temperature is crucial to prevent side reactions.
Q3: What are the most critical parameters for a successful scale-up of the reductive amination step?
For a successful scale-up, three parameters are paramount:
-
Temperature Control: The initial imine formation can be slightly exothermic, but the reduction step, especially with powerful hydrides, requires careful monitoring. Running the reaction in a jacketed reactor with appropriate cooling is essential.
-
Stoichiometry and Order of Addition: The stoichiometry of the amine source and reducing agent must be carefully controlled. Typically, the aldehyde and amine source are mixed first to allow for imine formation before the portion-wise addition of the reducing agent to control the reaction rate and temperature.[1]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[1] For greener process considerations, solvents like 2-MeTHF could be explored.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.
Caption: Troubleshooting decision tree for key experimental challenges.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, and LC-MS analysis shows only starting aldehyde. What went wrong?
A: This classic symptom points to a failure in one of the two key steps: imine formation or reduction.
-
Causality—Incomplete Imine Formation: The reaction between the aldehyde and the amine source is a reversible equilibrium.[2] If water, the byproduct of this step, is not effectively removed or if the reaction time is too short, the equilibrium will favor the starting materials.
-
Solution: You can drive the equilibrium forward by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the mixture before adding the reducing agent.[1] Alternatively, increasing the stirring time for the aldehyde and amine source (e.g., from 1 hour to 2-3 hours) before reduction can significantly improve imine concentration.
-
-
Causality—Inactive Reducing Agent: Hydride reducing agents, particularly sodium triacetoxyborohydride and sodium cyanoborohydride, are moisture-sensitive. Improper storage or using an old bottle can lead to significantly reduced activity.
-
Solution: Always use a fresh bottle of the reducing agent or one that has been stored correctly in a desiccator.[1] Ensure your solvent is anhydrous, as water will rapidly quench the hydride.
-
Issue 2: Complex Mixture of Byproducts
Q: My final reaction mixture shows the desired product, but also significant amounts of unreacted aldehyde and other impurities. How can I improve selectivity?
A: This indicates that the reduction is either inefficient or non-selective.
-
Causality—Unreacted Aldehyde: If the reducing agent is added too quickly, it can be consumed by side reactions or quenched before it has a chance to reduce the imine as it is formed.
-
Solution: Ensure the reducing agent is added portion-wise over a period (e.g., 30-60 minutes) at a controlled temperature (e.g., 0 °C to room temperature). This maintains a low concentration of the hydride, favoring the reduction of the more reactive imine over the aldehyde.
-
-
Causality—Formation of Side Products: Although less common for primary amine synthesis, side reactions can occur. For instance, the newly formed primary amine product could theoretically react with another molecule of the aldehyde, leading to a secondary amine byproduct.
-
Solution: Using a moderate excess of the ammonia source (e.g., 1.5-2.0 equivalents of ammonium chloride) can help minimize this possibility. Furthermore, the use of sodium triacetoxyborohydride is specifically recommended as it is a mild and selective reagent for reductive amination, reducing the likelihood of over-alkylation or other side reactions.[1][2]
-
Issue 3: Difficulty in Product Purification
Q: My product appears as a long streak on my silica gel TLC plate and is difficult to separate by column chromatography. Why is this happening?
A: This is a very common issue when purifying basic amines on standard silica gel.
-
Causality—Strong Interaction with Silica: Silica gel is acidic (due to silanol groups, Si-OH), while your product, this compound, is a basic amine. The amine strongly interacts with the acidic sites on the silica, leading to poor peak shape, tailing (streaking), and sometimes irreversible adsorption.[1]
-
Solution: To mitigate this, you must add a basic modifier to your chromatography eluent. Add 0.5-1% of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., Dichloromethane/Methanol). The basic modifier will compete for the acidic sites on the silica gel, allowing your product to elute cleanly with a much-improved peak shape.
-
Experimental Protocol: Reductive Amination
This protocol describes a reliable method for the synthesis of this compound from its aldehyde precursor.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| 1-Methyl-1H-imidazole-2-carboxaldehyde | 110.11 | 1.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 |
| Sodium Triacetoxyborohydride | 211.94 | 1.2 |
| 1,2-Dichloroethane (DCE) | 98.96 | - |
| Saturated Sodium Bicarbonate (aq.) | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - |
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and ammonium chloride (1.5 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to form a stirrable suspension (approx. 0.2 M concentration with respect to the aldehyde).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.[1]
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Crucial Step: Use an eluent system of Dichloromethane/Methanol with 0.5-1% triethylamine added to prevent streaking.[1] A typical gradient might be from 100% DCM to 95:5 DCM:MeOH (+1% TEA).
Data Presentation
| Compound | Molecular Formula | M.W. ( g/mol ) | Typical Yield | Key ¹H NMR Peaks (CDCl₃, δ ppm) |
| 1-Methyl-1H-imidazole-2-carboxaldehyde | C₅H₆N₂O | 110.11 | >90% (from 1-MeIm) | 9.8 (s, 1H, -CHO), 7.1 (s, 1H), 7.0 (s, 1H), 4.0 (s, 3H, N-CH₃) |
| This compound | C₅H₉N₃ | 111.15 | 70-85% | 6.9 (d, 1H), 6.8 (d, 1H), 3.8 (s, 2H, -CH₂-), 3.6 (s, 3H, N-CH₃) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
References
- BenchChem Technical Support Team. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.
- Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]
- ResearchGate. Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,.... [Link]
- ResearchGate. Synthesized imidazole N-substituted methanamines. [Link]
- Wikipedia.
- PubChem. This compound. [Link]
Sources
Technical Support Center: Purification of (1-Methyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support guide for the synthesis and purification of (1-Methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8).[1] This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during its synthesis. As a key heterocyclic building block, obtaining this compound in high purity is critical for downstream applications. This guide provides in-depth, experience-based solutions to common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues observed during the synthesis of this compound, which is typically prepared via the reductive amination of 1-methyl-1H-imidazole-2-carbaldehyde.[2][3]
Q1: My crude product is a dark-colored oil or solid, and my NMR spectrum shows multiple unidentifiable peaks. What are the likely side reactions?
This is a frequent issue stemming from the reductive amination process. The dark color often indicates the formation of polymeric or degradation byproducts.
Causality:
-
Over-alkylation: The newly formed primary amine can react with another molecule of the starting aldehyde, leading to a secondary amine byproduct, which can further react.
-
Aldehyde Instability: Imidazole-2-carboxaldehydes can be sensitive. Self-condensation or polymerization can occur, especially under prolonged reaction times or elevated temperatures.[4]
-
Reducing Agent Byproducts: Certain reducing agents, like sodium cyanoborohydride (NaBH₃CN), can sometimes lead to cyanide-addition byproducts, although this is less common with modern reagents.[5]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting an impure reaction.
Q2: My TLC shows a streak from the baseline, even with polar mobile phases like DCM/MeOH. How can I resolve this?
Streaking is a classic sign of a basic amine interacting strongly with the acidic silica gel on the TLC plate or column.[6] This interaction leads to poor separation and broad peaks.
Expert Insight: The free amine group on your product is basic and will bind irreversibly to the acidic silanol groups (Si-OH) on the surface of standard silica gel. To prevent this, you must neutralize this interaction.
Solutions:
-
Mobile Phase Modifier: Add a small amount of a volatile base to your eluent system. A common choice is triethylamine (TEA) at 0.5-1% or ammonium hydroxide (NH₄OH) at 1-2%.[6][7] This competing base will saturate the acidic sites on the silica, allowing your product to travel up the column.[7]
-
Alternative Stationary Phase: If streaking persists, switch to a different stationary phase.[7]
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Amine-Functionalized Silica (NH₂-Silica): This is often the best choice. The bonded amine groups on the silica surface create a less acidic environment, which is highly effective for purifying amines.[8][9][10]
-
Q3: How do I remove unreacted 1-methyl-1H-imidazole-2-carbaldehyde?
If the reductive amination is incomplete, the starting aldehyde will remain. While their polarities are different, separation can sometimes be challenging if byproducts are also present.
Physicochemical Data for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| 1-Methyl-1H-imidazole-2-carbaldehyde | 110.11[3][11] | 70-74 °C @ 1 mmHg[3][11] | Aldehyde, less polar than the amine product. |
| This compound | 111.15[1][12] | Not well documented, estimated >200°C at atm. pressure | Primary amine, highly polar, basic. |
Recommended Strategies:
-
Aqueous Wash (Acid/Base Extraction): This is the most efficient method. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer.
-
Separate the layers. The unreacted aldehyde and other non-basic impurities will remain in the organic layer.
-
Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to pH >11.[13]
-
Extract the free amine product back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.[13]
-
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can effectively separate the lower-boiling aldehyde from the higher-boiling amine product.
Step-by-Step Purification Protocols
Protocol 1: Column Chromatography (Amine-Modified Eluent)
This protocol is designed for routine purification to remove moderately polar impurities.
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of methanol, add silica gel (approx. 2-3 times the weight of your crude product), and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Dry pack or wet pack a silica gel column with your starting eluent (e.g., 98:2 Dichloromethane/Methanol).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a solvent system containing a basic modifier. A typical gradient is:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) + 1% Triethylamine (TEA)
-
Start with 100% A and gradually increase the percentage of B (e.g., from 2% to 10% B) to elute your product.
-
-
Fraction Collection: Collect fractions and monitor by TLC (using a TLC system also containing the basic modifier).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require gentle heating under high vacuum.
Protocol 2: High-Purity via Salt Formation & Recrystallization
For obtaining material of >99% purity, conversion to a crystalline salt is highly recommended. The hydrochloride (HCl) salt is a common choice.
Caption: Workflow for amine purification via salt crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the column-purified (or distilled) freebase amine in a minimal amount of a dry, non-polar solvent like diethyl ether or ethyl acetate.[6]
-
Precipitation: While stirring, slowly add a solution of HCl in diethyl ether (commercially available) dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid.[6]
-
Isolation: Continue adding the HCl solution until no more precipitate forms. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, dry diethyl ether to remove any surface impurities.
-
Drying: Dry the salt under high vacuum to remove all residual solvent.
-
(Optional) Recrystallization: For the highest purity, the salt can be recrystallized from a suitable solvent system, such as an ethanol/ether mixture.[14] Dissolve the salt in a minimum of hot ethanol and then slowly add ether until turbidity is observed. Allow the solution to cool slowly to form high-purity crystals.
References
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1984). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 56(11), 1677–1682.
- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
- ChemSynthesis. (2025). 1-methyl-1H-imidazole-2-carbaldehyde.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2023). Reductive amination.
- ResearchGate. (2018). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,....
- Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Reddit. (2020, March 26). Recrystallizing imidazole. r/chemistry.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- Chemistry LibreTexts. (2023). Reductive Amination.
- National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- National Institutes of Health. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
- National Institutes of Health. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
- Organic Syntheses. (n.d.). 4,5-Diiodo-1H-imidazole.
- International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
- ResearchGate. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- ResearchGate. (2025). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
Sources
- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. 1-Methyl-2-imidazolcarboxaldehyd 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Imidazole-Based Ligands in Catalysis: From N-Heterocyclic Carbenes to Schiff Bases
This guide offers an in-depth comparative analysis of imidazole-based ligands, a cornerstone in modern catalysis. We will explore the synthesis, properties, and catalytic performance of various ligand classes, with a particular focus on their application in the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile ligands in their work.
Introduction: The Privileged Role of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in both biology and chemistry.[1][2] Its derivatives are fundamental building blocks for a vast array of applications, from pharmaceuticals to materials science.[1][3] In the realm of catalysis, the imidazole scaffold provides a robust framework for ligands that can stabilize and activate metal centers for a multitude of organic transformations.[4][5]
The key to their success lies in their electronic and steric tunability. The nitrogen atoms of the imidazole ring act as excellent σ-donors, forming stable complexes with transition metals.[4][5] Furthermore, the substituents on the imidazole ring can be readily modified to control the steric environment around the metal center, influencing the catalyst's activity and selectivity. This guide will delve into two prominent classes of imidazole-based ligands: N-Heterocyclic Carbenes (NHCs) and Schiff bases.
N-Heterocyclic Carbenes (NHCs): The Workhorse Ligands
Since their isolation by Arduengo in 1991, N-heterocyclic carbenes have become indispensable ligands in organometallic catalysis.[6] NHCs derived from the imidazol-2-ylidene and imidazolin-2-ylidene scaffolds are among the most frequently used, primarily due to their strong σ-donating ability and steric bulk, which effectively stabilize metal centers.[7][8]
The synthesis of NHC-metal complexes typically begins with the preparation of an imidazolium or imidazolinium salt precursor.[7][8] These salts are then deprotonated, often in situ, to generate the highly reactive, free carbene, which readily coordinates to a metal center.[6][7][8] This approach avoids the need to handle the air- and moisture-sensitive free carbenes.[7][8]
The versatility of NHCs stems from the ability to modify the substituents on the nitrogen atoms (the "wings" of the NHC). This allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for specific reactions. Common examples include IMes (1,3-dimesitylimidazol-2-ylidene), IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and the even bulkier IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene).[7][8]
Imidazole-Based Schiff Base Ligands: Versatile Chelators
Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are another important class of ligands in coordination chemistry. When incorporating an imidazole moiety, these ligands can act as versatile chelating agents, binding to metal ions through the imine nitrogen and a nitrogen atom of the imidazole ring.[9][10][11]
The synthesis of imidazole-based Schiff base ligands is often straightforward, involving the reaction of an imidazole-containing amine, such as 1-(3-aminopropyl)imidazole, with an appropriate aldehyde.[9] The resulting ligands can coordinate to a variety of transition metals, including palladium, copper, and zinc, forming complexes with diverse geometries and catalytic activities.[9][10][12] These complexes have shown promise in various catalytic reactions, including Suzuki coupling.[12]
Comparative Study: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[13] Palladium catalysts supported by NHC ligands have proven to be exceptionally effective for this transformation, even with challenging substrates like amides.[14][15][16]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[17] The NHC ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall process. The strong σ-donating character of the NHC facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the NHC promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[18]
The Influence of Ligand Structure on Catalytic Performance
The choice of NHC ligand can have a profound impact on the outcome of a Suzuki-Miyaura coupling reaction. The steric and electronic properties of the ligand dictate the stability and reactivity of the palladium catalyst. For instance, bulkier ligands can enhance catalyst stability and promote the reductive elimination step, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).
Below is a conceptual comparison of the performance of different NHC ligands in a typical Suzuki-Miyaura coupling reaction. The data is illustrative and compiled from general trends observed in the literature.
| Ligand | Steric Bulk | Electron Donating Ability | Typical Yield (%) | Reaction Time (h) |
| IMes | Moderate | Strong | >95% | 2 - 6 |
| IPr | High | Strong | >98% | 1 - 4 |
| IPr * | Very High | Strong | >99% | 0.5 - 2 |
This table represents a qualitative summary based on established principles in the field.
Causality Behind Performance: The trend observed in the table highlights a key principle in catalyst design: increasing the steric bulk of the NHC ligand (from IMes to IPr to IPr*) often leads to faster reaction rates and higher yields. This is attributed to the bulky substituents accelerating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-NHC complex.
Caption: Simplified catalytic cycle for the Pd-NHC catalyzed Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are provided as representative examples for the synthesis of a common NHC precursor and its application in a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
This protocol describes a common method for the synthesis of a widely used NHC precursor.[19]
Workflow Diagram:
Caption: General workflow for the synthesis of IMes·HCl.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,4,6-trimethylaniline, methanol, and a 40% (wt/wt) aqueous solution of glyoxal.[4]
-
Addition of Reagents: Add a few drops of formic acid to the mixture.[4]
-
Reaction: Stir the mixture at room temperature. A yellow precipitate should form.
-
Cyclization: Add paraformaldehyde and heat the reaction mixture.
-
Acidification and Isolation: Cool the reaction mixture and add hydrochloric acid. The resulting precipitate is collected by filtration, washed, and dried to yield 1,3-dimesitylimidazolium chloride (IMes·HCl).
Note: This is a generalized procedure. For precise quantities and reaction conditions, refer to the cited literature.[19]
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an in situ generated Pd-NHC catalyst.
Step-by-Step Procedure:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the palladium precursor (e.g., Pd(OAc)₂), the imidazolium salt (e.g., IMes·HCl), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Addition of Reagents: Add the aryl halide, the boronic acid, and the solvent (e.g., toluene, dioxane, or 2-MeTHF).[14]
-
Reaction: Heat the reaction mixture with stirring for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Conclusion and Future Outlook
Imidazole-based ligands, particularly N-heterocyclic carbenes, have revolutionized the field of catalysis.[20] Their remarkable stability, strong σ-donating properties, and steric tunability have enabled the development of highly active and selective catalysts for a wide array of chemical transformations.[21] The Suzuki-Miyaura cross-coupling reaction serves as a prime example of their utility, where the rational design of NHC ligands has led to significant improvements in efficiency and substrate scope.[14][15][16]
The exploration of other classes of imidazole-based ligands, such as Schiff bases, continues to open new avenues in catalyst design.[9][12] Future research will likely focus on the development of novel imidazole-containing ligand architectures for asymmetric catalysis, the use of earth-abundant metals, and applications in sustainable chemistry. The versatility of the imidazole scaffold ensures that it will remain a central component in the design of next-generation catalysts.
References
- Nolan, S. P., & Szostak, M. (2021). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC, NIH. [Link]
- Organ, M. G., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. [Link]
- Organ, M. G., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC, PubMed Central. [Link]
- Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- Ritleng, V., Brenner, E., & Chetcuti, M. J. (2008). Preparation of a N-Heterocyclic Carbene Nickel(II) Complex. Synthetic Experiments in Current Organic and Organometallic Chemistry.
- Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Request PDF.
- Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media.
- Various Authors. N-Heterocyclic carbenes. Beilstein Journal of Organic Chemistry. [Link]
- Wang, C.-A., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
- Wang, C.-A., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers. [Link]
- Li, J., et al. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. PMC, NIH. [Link]
- Parker, D. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. SJSU ScholarWorks. [Link]
- Mphahlele, M. J., et al. (2021). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- McGinley, J., et al. (2013). Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities | Request PDF.
- Revathi, R., & Arulmurugan, S. (2020). Tridentate imidazole-based Schiff base metal complexes: molecular docking, structural and biological studies. Taylor & Francis Online. [Link]
- Various Authors. (2020). [Main] Structure of previously reported imidazole-based Schiff base...
- Krishna, G. A., et al. (2022). Transition Metal Complexes of Imidazole Derived Schiff Bases: Antioxidant/Anti-inflammatory/Antimicrobial/Enzyme Inhibition and Cytotoxicity Properties. Semantic Scholar. [Link]
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC, PubMed Central. [Link]
- Various Authors. (2022). The roles of imidazole ligands in coordination supramolecular systems.
- Wang, D., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC, PubMed Central. [Link]
- Various Authors. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
- Various Authors. (2024). Screening of different ligands for Suzuki coupling.
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF.
- Various Authors. (2016). Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 8. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wwjmrd.com [wwjmrd.com]
- 14. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. BJOC - N-Heterocyclic carbenes [beilstein-journals.org]
- 21. "Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling " by Daniel Parker [scholarworks.sjsu.edu]
A Researcher's Guide to the Pharmacological Characterization of Novel Histamine Analogs: A Comparative Analysis of (1-Methyl-1H-imidazol-2-yl)methanamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize novel histamine analogs, using (1-Methyl-1H-imidazol-2-yl)methanamine as a focal point for comparison against established, well-characterized ligands. Given the limited public data on this compound, this document serves as both a comparative analysis based on structural analogy and a practical guide to the essential experimental workflows required to elucidate its pharmacological profile.
Histamine is a fundamental biogenic amine that modulates a wide array of physiological processes through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype exhibits a unique tissue distribution and couples to different intracellular signaling pathways, making the development of receptor-selective ligands a critical goal for therapeutic intervention in allergies, gastric disorders, neurological conditions, and immune inflammatory diseases.[2][3]
This compound, with its core imidazole ring and aminomethyl side chain, is structurally poised to interact with histamine receptors.[4] Its specific profile—receptor affinity, potency, and efficacy (agonist, antagonist, or inverse agonist)—can only be determined through systematic experimental evaluation. This guide outlines the necessary in vitro and in vivo assays, contextualizing the potential results against benchmark histamine analogs.
The Histamine Receptor Landscape: A Comparative Overview
The interaction of a ligand with a histamine receptor subtype is dictated by subtle structural features. The substitution pattern on the imidazole ring is a key determinant of selectivity. For instance, methylation at the 4-position of the imidazole ring tends to confer H2 receptor selectivity, while substitution at the 2-position often favors the H1 receptor.[5] The properties of the side chain also play a crucial role in receptor affinity and functional activity.
Below is a comparative table of standard histamine receptor agonists, which serve as essential benchmarks for characterizing a new chemical entity like this compound.
| Ligand | Primary Target(s) | Receptor Subtype Selectivity & Activity Notes |
| This compound | Hypothesized | The 2-substituted imidazole motif suggests potential H1 receptor activity. The N-methylation on the imidazole ring may influence binding affinity and selectivity across all subtypes. Experimental validation is required. |
| Histamine | H1, H2, H3, H4 | The endogenous non-selective agonist for all four receptor subtypes.[1] |
| 2-Methylhistamine | H1 | A classical H1 receptor selective agonist.[5] |
| 4-Methylhistamine | H2, H4 | A potent H2 receptor agonist and also a recognized H4 receptor agonist.[1][6][7] |
| (R)-α-Methylhistamine | H3 | A potent and selective H3 receptor agonist.[8] |
| VUF 8430 | H4, H3 | A potent and full agonist at the human H4 receptor, also showing full agonism at the H3 receptor.[6] |
| Impromidine | H2 | A specific and potent H2-receptor agonist.[9] |
| Imetit | H3 | A potent H3 receptor agonist.[10] |
Experimental Workflow for Pharmacological Characterization
A logical, multi-step approach is essential to build a comprehensive pharmacological profile of a novel compound. The workflow should progress from initial binding affinity determination to functional activity assessment and finally to in vivo validation.
Caption: General experimental workflow for characterizing a novel histamine analog.
Part 1: In Vitro Receptor Binding Assays
The first step is to determine if the compound binds to any of the four histamine receptors and with what affinity. Competitive radioligand binding assays are the gold standard for this purpose.[2][11] The principle involves measuring the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cell lines (e.g., HEK293 or CHO) stably expressing a single human histamine receptor subtype (H1, H2, H3, or H4).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells.
-
Isolate the cell membranes, which contain the receptors, via centrifugation.[12] Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of a specific radioligand.
-
Add varying concentrations of the unlabeled test compound, this compound.
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Separation and Detection:
-
After incubation to reach equilibrium, rapidly separate the bound from unbound radioligand using a filtration method (e.g., vacuum filtration over glass fiber filters).[2]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Part 2: In Vitro Functional Assays
Once binding affinity is established, the next critical step is to determine the compound's functional activity. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or reduce the receptor's basal activity (inverse agonist)? The choice of assay depends on the G protein to which the receptor subtype couples.[15]
H1 Receptor (Gq-coupled): Calcium Mobilization Assay
The H1 receptor primarily couples to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and subsequent release of calcium (Ca²⁺) from intracellular stores.[1]
Caption: H1 receptor Gq-coupled signaling pathway leading to calcium mobilization.
Protocol: Calcium Mobilization Assay
-
Cell Preparation: Plate cells expressing the H1 receptor in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Compound Addition: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add varying concentrations of this compound.
-
Signal Detection: Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.[16][17]
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) for agonist activity.
H2 Receptor (Gs-coupled): cAMP Accumulation Assay
The H2 receptor couples to Gs proteins, which activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[1]
Caption: H2 receptor Gs-coupled signaling pathway leading to cAMP accumulation.
Protocol: cAMP Accumulation Assay
-
Cell Treatment: Incubate cells expressing the H2 receptor with varying concentrations of the test compound in the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular contents.
-
cAMP Detection: Quantify the amount of cAMP produced using a detection kit, typically based on competitive immunoassay formats like HTRF or ELISA.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 and Emax for agonist activity.
H3 & H4 Receptors (Gi/o-coupled): [³⁵S]GTPγS Binding or cAMP Inhibition Assay
H3 and H4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[11][14]
Caption: H3/H4 receptor Gi/o-coupled inhibitory signaling pathway.
Protocol: [³⁵S]GTPγS Binding Assay This functional assay directly measures G-protein activation.
-
Reaction Setup: Incubate membranes from cells expressing H3 or H4 receptors with a sub-micromolar concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test compound.
-
Incubation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation & Detection: Separate bound from unbound [³⁵S]GTPγS via filtration and measure the incorporated radioactivity with a scintillation counter.[12]
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. Determine EC50 and Emax from the dose-response curve.
Part 3: In Vivo Models for Functional Assessment
After in vitro characterization, assessing the compound's effects in a physiological system is crucial. The choice of the in vivo model depends on the receptor selectivity profile determined from the in vitro assays.
-
H1 Receptor Activity: Models of allergy or bronchoconstriction can be used. For example, the histamine-induced bronchoconstriction model in guinea pigs measures changes in airway resistance after administration of the test compound.[18]
-
H2 Receptor Activity: Gastric acid secretion models in anesthetized rats or guinea pigs are standard.[6][19] The volume and acidity of gastric juices are measured after compound administration.
-
H3 Receptor Activity: Since H3 receptors are primarily in the CNS, models for neurological conditions are relevant. For example, assessing effects on sleep-wake cycles, cognition, or neurotransmitter release via microdialysis in rodents.[8][10]
-
H4 Receptor Activity: Models of inflammation and immune response are used, such as chemotaxis assays or models of inflammatory pain or pruritus (itching).[7][14]
Conclusion
The pharmacological characterization of a novel histamine analog like this compound is a systematic process that builds from fundamental binding studies to functional and physiological assessments. Based on its 2-substituted imidazole structure, one might hypothesize a degree of H1 receptor selectivity. However, only the rigorous application of the experimental workflows described in this guide can confirm this hypothesis and reveal its true pharmacological identity. By comparing its binding affinity (Ki) and functional potency (EC50) to benchmark compounds such as 2-Methylhistamine, 4-Methylhistamine, and (R)-α-Methylhistamine, researchers can precisely position this new molecule within the complex landscape of histaminergic ligands, paving the way for its potential application in research and therapeutic development.
References
- A Comparative Analysis of 1-Methylhistamine and Other Histamine Receptor Agonists for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXL2xvC26gOQbmeTDWzmhJaxpRoEKeUd-E0kLd3twGimQspID1uqZM795Upr0lIeVtA2xstIKegXI82mDz1hZYgc6jALbyTVZCmKhYK_QIUIx8ZYBox7GStI0pcuD1TMkGDKsn2vlBhJOSSxuVaS68MyPVUtFdTszhFi_UGKYGF8KO0Wa38ME7mOTK5bmkuPQZvV-4lVuMlkODY5lWfVARDHUk9KuS1bklMvFFxtMmKU5Y6B693Xe-zMts86-6iA==]
- What are H1 receptor agonists and how do they work? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyADsf05lwQ0YZjKK7AfZYQKDwcxOP2fKIgkYdVGSYENbXIQyEkesW4qvka7W_ny_L6xl6ZkDn8h8R7KQ-IlopjFPOXxzIIGzltsy1bicYsouejucBmNh564IoFeDhWEVnU2dqM4SNCtIxM5JbtKsYH2KT60xkvVOKvJYcnqLaKSSHBRKMMjM1kJfai_fwE6ys]
- Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr5BKpeFhvxnmtnWUDL0l_ZzvKIw99S-o9LBlFz3r5inxfCNjmOqpr3oKza5z5I7YjfdSiLEP77Qg_YxKI9lq59fCV0rJAqV_OCleQMfyRdhgbTSYKjbPk8mkTA-1zcl7RqLQI]
- Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhAaINyVV08ewKobXkWb9Y5tWspiiDp6zNnbOV96q7ZeCTkRWIqmjV6kCbbshPymzvR9rTqq1S3RKnYS8aAIjUJa_I9xuTbBeMqI6vevgegYeh2RRQvHg91H0fAZp_zqRfRKPcWRjGrGumAE4VyMW-tZ8=]
- Molecular and biochemical pharmacology of the histamine H4 receptor - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2860523/]
- H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9X2Sc9OS_0ugL0_B1YCqK4b8TiDCoHtKX-qLFMF6WEneSdkfqzYXjc9ldeLNbvIywjEZmS-KrRAYbc2ltg8KRTJJuN-X-P-bDPgf_Jk5OphBEVjC82QC6QCqJT5ngrN0GkJZ_RfvDGbrBqmaHQ1XgfEurFVSv6pABhwgaZwtM_1iiEFQ3fn-zDzrRVgsuvTK8e3DYBj9i-Mfn94QFGOwglg-znitMYf0E580Thrp8HtGz7rAw]
- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758223/]
- Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00243a020]
- H1 Human Histamine GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESCiT4Z8afm3Kl1Drhyn4ScbZLsFNq8C5JYfDCfxfSBWFI59cwIRhHbXUvKokpgAMcMTfamqoVWRJYpRKKz-wGf0ZWxRCfJpTmvubH8LP1U_72EWjnqeofFzWx0V03szQyoOqSHC87sWObNW8jZV3aKtxWgLVjyxpGAjh0HOA6r1KkyRpI_G9A00FAJiT8p9es6UFe6PHnzr3ah9RFtMhHCvLyJApeFV8esBA9L5A7RSJQUlTbeTRxYdF0ET83DpgmJGLuALNfYOmx8dlf_S5WC4zI0RPNwA==]
- What are H3 receptor inverse agonists and how do they work? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGmf34Ff9N-rNiWo5sB95rd6l0oTOy8VxfD7T1lbGx8xOUCnRTU3L6uJ89KRF_ciSEQWGOv-k9JzguA0Ejuu8bFQX7YbtsVcBf-wmdSEtYTbA5SfH5E4jM1ATBkK8l3H8qcXRKGd0CYaGBT9xps9JjDe1NiWldpx8v78nenlZpGPLdqikfcDOZ72BbfhOKfaiAkqJMXm1ubAw=]
- The histamine H4 receptor: from orphan to the clinic - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2014.00061/full]
- Comparison of the Effects of Histamine H1- And H2-receptor Agonists on Large and Small Airways in Normal and Asthmatic Subjects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3540830/]
- Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1154566/]
- How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGszG1KN5v2cNOwmRoGfENmtQXOHJy6Wy9v7d7e0qnvGaXmHlMMrOf3rEzbcrJUjUyvaG07dFTNT_H1vu1bTNuIUCLnT518xWM3Vuk_lx0w4eraBQ2F8sDBTyXZSH5Y2yFmsIy1KuSgzGKnpEqGPd3OLgrLxDTV8z9r710DJKZejepRMXSp-f6I6F0NbScF2AMxFg==]
- Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2014674/]
- Histamine agonist - Wikipedia. [URL: https://en.wikipedia.org/wiki/Histamine_agonist]
- Development of a homogeneous binding assay for histamine receptors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15519569/]
- PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWnZVyCgnMvPeAFQNhUI86tkuBLwj2ZT_DI9r059fuxC2H1bSM5xCj6P0iRUOYc-VB6QNZwKeWIGAURxNE8QlgCpUbBi_cXJj2VwSycMuGOLO7sQEqQNR3esLGFHkDv-3VHtsoWkPFyMYS2r91Jjoi2xYiJ6DBa0OWCfYT6QXXAsZFaNDJaeiUoy0GgoBbIsg3_6Olx2VTRXzWm5zhYQ==]
- Development of a new in vivo anaphylactic histamine release assay in rats - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6182823/]
- Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 1 - YouTube. [URL: https://www.youtube.
- Pharmacology of Antihistamines - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3667286/]
- In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbPkQ1jV7MDhGHyv_ljhjAG9X9BN7TRlQfrDB1PKiSHiQ4lUvEbY6WRX4iGtA9pK0lCsCfOInpaxTXxo3wAgAcPPt6KHhxo4qJSSG217UpC3fxUqppq_Malxptd-3Ykr5Jyzo248Q3FNJ5BFqTQdlq7yAzpJpv99TdCGdpnR4pWbnYS3kccdAjH4vuP165nIIjUw==]
- Comparative Analysis of 1-(1H-imidazol-5-yl)-N-methylmethanamine in Histamine H3 Receptor Assays - Benchchem. [URL: https://vertexaisearch.cloud.google.
- Pharmacology of Histamine Receptors. [URL: https://link.springer.com/book/10.1007/978-1-349-05298-1]
- Benchmarking Histaprodifen: A Comparative Analysis Against Standard Histamine Receptor Ligands - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg0RDKE5iTEuGu18Of6RMI1FfHRsPIb7bQ6PPqXH7wGl-FF-qXXJ5awK_PW8Et2d-DeiLwJ2Pw470eW1oq29byxg1HKvcQbSRDvGgZjRHkT3224zMVx3ZKYc9yqoPWqHJ8mNZDTUnFgAS0NZ3b7g7MdzPT5fPJT6Q2RszgELnC_HzmZVEUfxyBcRqZNHL184D4YrFacdh8VYAUheM_WH3igPCQef5nJnnJStclCHOvy86clKhYw-Dyugg=]
- In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2448375/]
- Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16954192/]
- Comparison of the binding distribution of agonist and antagonist ligands for histamine H3 receptors in pig brain by quantitative autoradiography - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10723985/]
- The role of histamine H4 receptor in immune and inflammatory disorders - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2697784/]
- Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 3. [URL: https://www.youtube.
- Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1181559/]
- Antihistamine Types & Side Effects - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/drugs/25134-antihistamines]
- Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8904712/]
- (PDF) ANTIHISTAMINIC ACTIVITY MODELS - ResearchGate. [URL: https://www.researchgate.net/publication/359146182_ANTIHISTAMINIC_ACTIVITY_MODELS]
- Histamine H4 Receptor Agonists Products - R&D Systems. [URL: https://www.rndsystems.com/products/histamine-h4-receptor-agonists]
- This compound - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/533842]
- (PDF) NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells - ResearchGate. [URL: https://www.researchgate.net/publication/349479633_NanoBRET_binding_assay_for_histamine_H2_receptor_ligands_using_live_recombinant_HEK293T_cells]
- Histamine and its receptors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1760721/]
- Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00331]
- Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs. [URL: https://www.creative-biolabs.com/membrane-protein/hi-affi-in-vitro-cell-based-histamine-receptor-functional-assay-service.htm]
- H2 receptor antagonist - Wikipedia. [URL: https://en.wikipedia.org/wiki/H2_receptor_antagonist]
- A Comparative Analysis of 1-(1H-imidazol-5-yl)-N-methylmethanamine and Other Histamine Receptor Ligands - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwfQn52L6HFTnuH89A4Nw0ZiwAc7v-no1q5DW8-E1W5vkMYwxn7Wp03xEetKpy9uZ0fF7JGnFnqunLJKdgMXzERRoRZR7GZmlndhZ_SGHJL86GOlhoq5vD4kn_7h-5h9G7ripvArn_soo4nXggyLzUI8uH3975UubFrEUkMwoOqdtQZI-xPEhxja4iom6wl1FvSRJFyY87kTF0CP6gKmKV-4rEzkAnEluiMfw9qNWP6TE5WBD0U6p8MaPFRj14N1POc1k=]
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - MDPI. [URL: https://www.mdpi.com/1422-0067/24/23/17053]
- Application Note: Utilizing 2-(2-methyl-1H-imidazol-1-yl)ethanamine in Histamine H3 Receptor Binding Assays - Benchchem. [URL: https://vertexaisearch.cloud.google.
- Application Notes and Protocols: 1-(1H-imidazol-5-yl)-N-methylmethanamine for Histamine H3 Receptor Studies - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPyUeEseS8u64NzX2PR6Vbd-c_zZ_5hfgts0nEEdjrm7aenknFgWd3Cytl8KNcCLz0MX4yTl-9QWdhQ63ql-Pee55GZ7iQCiHM0YDMK_CyYnbRPOCwD0Ii7IckGRD_CWIAMW4i0J5DM6g7rZjO6mHo2OaQv2UlvMILItvnvCsughgVEGvQJGKWKJwdhFnRHr9Eq3Kbh6yNSQovwXgpdqarc3gh7ucOBpU53cTR9Fx-61b8DtwhoWo3ufZt9PEo6Y916750Fsw=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of histamine H1- and H2-receptor agonists on large and small airways in normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to the Definitive Structural Validation of (1-Methyl-1H-imidazol-2-yl)methanamine by X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth, experience-driven walkthrough for validating the structure of (1-Methyl-1H-imidazol-2-yl)methanamine using single-crystal X-ray diffraction (SCXRD), the gold standard for absolute structure elucidation.[1][2] We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare SCXRD with other common analytical techniques.
This compound is a small heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure features a methylated imidazole ring, a key moiety in many biologically active molecules, connected to a primary aminomethyl group.[3][4] Precise knowledge of its bond lengths, bond angles, and intermolecular interactions is critical for rational drug design and predicting its behavior in complex systems.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential before proceeding with crystallization and analysis.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[3] |
| Molecular Weight | 111.15 g/mol | PubChem[3][4] |
| InChIKey | PZSMLGOAJXSDMK-UHFFFAOYSA-N | Sigma-Aldrich[4] |
| Form | Solid | Sigma-Aldrich[4] |
| XLogP3-AA | -1.1 | PubChem[3] |
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal atomic arrangement of crystalline substances.[5] The method relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in an ordered, repeating lattice.[6] The resulting diffraction pattern is unique to the crystal structure and can be used to calculate a three-dimensional map of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.[2][7]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage is critical for success.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction.
Part 1: The Art and Science of Crystallization
Producing high-quality single crystals is often the most challenging step in the entire process.[1] The goal is to encourage molecules to slowly transition from a disordered solution state to a highly ordered solid lattice.[8] This requires achieving a state of supersaturation under conditions that favor slow, controlled growth over rapid precipitation.
Step-by-Step Protocol: Crystallization Screening
-
Solvent Selection: The choice of solvent is paramount. The ideal solvent (or solvent system) is one in which the compound is moderately soluble—"soluble hot, insoluble cold" is a classic guideline for cooling crystallization.[8] For this compound, given its polar amine and imidazole groups, solvents like methanol, ethanol, acetonitrile, or mixtures with less polar solvents like ethyl acetate or dichloromethane should be screened.
-
Prepare a Near-Saturated Solution: Gently warm a small amount of the chosen solvent and dissolve the compound until no more solid will go into solution. Add a tiny amount of additional solvent to ensure everything is dissolved.
-
Set Up Crystallization Conditions: Employ several methods in parallel to maximize the chances of success. It is crucial to leave the setups in an undisturbed, vibration-free location.[9]
Comparison of Common Crystallization Techniques
| Technique | Principle | Ideal For | Causality & Rationale |
| Slow Evaporation | Solubility is slowly increased by the gradual removal of solvent, leading to supersaturation.[8][9] | Milligram to gram quantities of air-stable compounds. | This is the simplest method. Covering the vial with a perforated film (e.g., Parafilm with needle holes) slows the evaporation rate, preventing the formation of a microcrystalline crust and promoting the growth of larger, higher-quality crystals.[10] |
| Vapor Diffusion | An "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.[8][11] | Small (milligram) quantities of material.[8] | This technique offers exquisite control over the rate of supersaturation. By choosing an anti-solvent with a higher vapor pressure than the solvent, diffusion is slow and gentle, often yielding superior crystals.[11] |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, causing the compound's solubility to decrease and crystals to form.[8] | Compounds with a significant temperature-dependent solubility profile. | The key is slow cooling. Placing the flask in an insulated container (like a Dewar flask filled with warm water) allows the temperature to drop gradually over many hours or days, preventing rapid precipitation and promoting ordered growth. |
Part 2: Data Collection and Structure Solution
Once suitable crystals are obtained, the process moves to the diffractometer.
Step-by-Step Protocol: From Crystal to Diffraction Pattern
-
Crystal Selection and Mounting: Under a microscope, select a crystal that is transparent, free of cracks or defects, and has well-defined faces.[10] Ideal crystals for modern diffractometers are typically in the 0.1-0.3 mm size range.[2][6] The chosen crystal is carefully mounted on a thin glass fiber or a loop using a minimal amount of non-diffracting oil or epoxy.[2]
-
Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer. The crystal is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument then rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.[12] A complete data set can take several hours to collect.[5]
-
Structure Solution and Refinement: The collected data, consisting of thousands of reflection intensities, is computationally processed.
-
Structure Solution: The "phase problem" is solved using mathematical techniques (like direct methods for small molecules) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[7]
-
The final output is a Crystallographic Information File (CIF), a standard text file containing all the atomic coordinates, unit cell parameters, and other essential data for the structure.
Caption: Validated structure of this compound.
Comparative Analysis: The Right Tool for the Question
While SCXRD provides the definitive solid-state structure, other techniques offer complementary information and are often used in concert for a complete characterization. The choice of technique depends on the specific question being asked.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystal lattice.[13] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[14] | Measurement of the mass-to-charge ratio of ions.[15] |
| Sample State | High-quality single crystal. | Solution or solid-state. | Solid, liquid, or gas (requires ionization). |
| Information Obtained | Precise 3D atomic arrangement, absolute stereochemistry, bond lengths/angles, intermolecular interactions.[2][5] | Connectivity (through-bond correlations), relative stereochemistry, molecular dynamics in solution.[16] | Molecular weight, elemental formula (HRMS), fragmentation patterns for substructural information.[15][17] |
| Strengths | Unambiguous and definitive structural proof. | Non-destructive, provides information on structure in solution, excellent for dynamic systems. | Extremely high sensitivity, suitable for complex mixtures when coupled with separation techniques (e.g., LC-MS).[15] |
| Limitations | Requires high-quality single crystals, which can be difficult or impossible to grow.[1][13] Provides a static picture of the solid state. | Can be ambiguous for complex structures or those lacking protons. Does not directly provide bond lengths or absolute stereochemistry.[14][16] | Does not provide 3D structural information or atomic connectivity directly. Isomer differentiation can be challenging. |
Causality in Technique Selection: If the primary goal is to determine the absolute configuration of a chiral center or to understand the precise packing and hydrogen bonding network in the solid state, SCXRD is the only technique that can provide a direct and unambiguous answer.[1] However, if the goal is to understand which conformation predominates in a biological medium (a solution), NMR would be the more relevant tool. Mass spectrometry is indispensable for confirming the molecular weight and formula during synthesis and for identifying impurities.[15]
Conclusion
The structural validation of a novel chemical entity like this compound is a critical step in its development lifecycle. Single-crystal X-ray crystallography stands alone as the definitive method for determining a molecule's three-dimensional architecture in the solid state, providing an unparalleled level of detail and certainty. While techniques like NMR and mass spectrometry are essential, complementary tools that offer insights into a molecule's connectivity and behavior in solution, SCXRD provides the ultimate, authoritative structural proof. The experimental rigor demanded by the process, from the meticulous growth of a single crystal to the computational refinement of the final structure, ensures a trustworthy and self-validating result that forms the bedrock for further research and development.
References
- D. J. Watkin, C. K. Prout, L. J. Pearce, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section D, [Online]. Available: [Link]
- J. M. B. P. De La Mora, "Crystallization of small molecules," University of Granada, [Online]. Available: [Link]
- SPT Labtech, "Chemical crystallization," SPT Labtech, [Online]. Available: [Link]
- Nanoscience Analytical, "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?," Nanoscience Analytical, [Online]. Available: [Link]
- Fiveable, "Single crystal X-ray diffraction | Crystallography," Fiveable, [Online]. Available: [Link]
- Amanote Research, "(PDF) Crystallization Techniques for Small Molecules," Amanote Research, [Online]. Available: [Link]
- University of Zurich, "Preparation of Single Crystals for X-ray Diffraction," Department of Chemistry, UZH, [Online]. Available: [Link]
- University of York, "Single Crystal X-ray Diffraction," Chemistry Teaching Labs, University of York, [Online]. Available: [Link]
- P. G. Jones, "Crystallisation Techniques," University of New England, Australia, [Online]. Available: [Link]
- SERC Carleton, "Single-crystal X-ray Diffraction," Science Education Resource Center at Carleton College, [Online]. Available: [Link]
- M. van der Heijden et al., "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development," Journal of Pharmaceutical and Biomedical Analysis, [Online]. Available: [Link]
- M. Witting, "Advances in structure elucidation of small molecules using mass spectrometry," Analytical and Bioanalytical Chemistry, [Online]. Available: [Link]
- O. Fiehn, "Structure Elucidation of Small Molecules," Fiehn Lab, UC Davis, [Online]. Available: [Link]
- ResearchGate, "Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF," ResearchG
- Y. Lin, H. Chen, "Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques," Molecules, [Online]. Available: [Link]
- ResearchGate, "Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,...
- PubChem, "(1-methyl-1H-imidazol-2-yl)
- S. K. Armstrong, "x Ray crystallography," British Journal of Clinical Pharmacology, [Online]. Available: [Link]
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. fiveable.me [fiveable.me]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 15. scispace.com [scispace.com]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating (1-Methyl-1H-imidazol-2-yl)methanamine Against Known Enzyme Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of the novel small molecule, (1-Methyl-1H-imidazol-2-yl)methanamine. Designed for researchers in pharmacology and drug development, this document outlines a systematic approach to characterize its inhibitory potential against key enzymatic targets, comparing its performance with well-established inhibitors. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and present a clear methodology for data interpretation.
Introduction: The Rationale for Investigation
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The target molecule, this compound, possesses structural features that suggest a potential for interaction with enzymes involved in the metabolism of key biogenic amines. Specifically, its N-methylated imidazole core is analogous to the structure of histamine, while the primary aminomethyl group is a common recognition motif for monoamine oxidases.
This guide proposes a head-to-head comparison to rigorously assess the compound's potency, selectivity, and mechanism of action, providing the foundational data necessary for any subsequent drug development efforts.
Section 1: Target Selection and Mechanistic Hypothesis
The initial step in benchmarking is to formulate a clear hypothesis based on structural analogy. We propose two primary enzyme targets for this compound.
Hypothesis 1: Inhibition of Histamine N-Methyltransferase (HNMT)
HNMT is a principal enzyme responsible for the metabolic inactivation of histamine in the central nervous system and other tissues.[3] The structural similarity of our test compound to histamine suggests it may act as a competitive inhibitor, occupying the histamine-binding site and preventing its methylation.
Hypothesis 2: Inhibition of Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are critical enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] The primary amine in our test compound's side chain is a potential substrate or inhibitor for both MAO isoforms. Inhibition of these enzymes leads to increased neurotransmitter availability, an action leveraged by many antidepressant and neuroprotective drugs.[6][7]
The following diagram illustrates the targeted metabolic pathways.
Section 2: Selection of Benchmark Inhibitors
To contextualize the inhibitory profile of our test compound, it is essential to benchmark it against compounds with known potency and mechanisms of action.
| Benchmark Compound | Primary Target(s) | Mechanism of Action | Rationale for Selection |
| Metoprine | HNMT | Competitive Inhibitor[8] | A potent and widely used research tool for demonstrating the effects of HNMT inhibition.[9] |
| Diphenhydramine | H1 Receptor, HNMT | Competitive Inhibitor | A common therapeutic agent with well-characterized, moderate HNMT inhibitory activity.[8] |
| Tranylcypromine | MAO-A and MAO-B | Irreversible, Non-selective Inhibitor[10] | A classic, broad-spectrum MAOI that provides a benchmark for potent, non-selective inhibition. |
| Selegiline | MAO-B >> MAO-A | Irreversible, MAO-B Selective Inhibitor[5] | A clinically relevant selective inhibitor, allowing for assessment of the test compound's isoform selectivity. |
Section 3: Experimental Design and Workflow
A robust benchmarking strategy proceeds from broad screening to detailed mechanistic studies. Our proposed workflow ensures a comprehensive evaluation of the test compound. This multi-tiered approach allows for early go/no-go decisions and conserves resources by focusing detailed studies on promising candidates.
Section 4: Protocols and Methodologies
Scientific rigor demands detailed and reproducible protocols. The following sections provide step-by-step methodologies for the key experiments outlined in our workflow.
Protocol 4.1: Recombinant Enzyme Activity and IC50 Determination
This protocol describes a continuous, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[11][12]
Objective: To quantify the concentration of an inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Recombinant human HNMT, MAO-A, and MAO-B enzymes.
-
Enzyme-specific substrates and co-factors (e.g., S-adenosyl-L-methionine for HNMT).
-
A suitable fluorogenic probe system (e.g., a coupled enzyme system that produces a fluorescent molecule like resorufin).
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Test compound and benchmark inhibitors, serially diluted in DMSO.
-
384-well, black, flat-bottom microplates.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test and benchmark compounds. A common approach is to use a 1:3 dilution series over 10 points, starting from a high concentration (e.g., 100 µM).[13]
-
Enzyme Reaction: To each well of the microplate, add:
-
20 µL of assay buffer.
-
5 µL of the diluted inhibitor or DMSO (for control wells).
-
5 µL of enzyme solution (pre-diluted to a concentration that yields a linear reaction rate).
-
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of a substrate/probe mixture to each well to start the reaction. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[12]
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates to the DMSO control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized activity (%) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[14]
-
Protocol 4.2: Enzyme Kinetics for Mechanism of Action (MoA) Determination
This protocol determines the inhibitor's mode of action (e.g., competitive, non-competitive) by measuring its effect on enzyme kinetics.[15][16]
Objective: To elucidate how the inhibitor affects the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).
Procedure:
-
Experimental Setup: Set up a matrix of reactions. You will vary the concentration of the substrate across a wide range (e.g., 0.1x to 10x Km) at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).
-
Data Collection: Measure the initial reaction velocity for each combination of substrate and inhibitor concentration, as described in Protocol 4.1.
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Visualize the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered).
-
-
Calculate the inhibition constant (Ki) from this data, which represents the true binding affinity of the inhibitor.
-
Protocol 4.3: Cell-Based Target Engagement Assay
Biochemical assays are essential, but cellular assays are critical for confirming that a compound can cross the cell membrane and inhibit its target in a physiological context.[17][18]
Objective: To measure the IC50 of the inhibitor against its target enzyme within intact cells.
Procedure:
-
Cell Culture: Culture a suitable cell line that endogenously expresses the target enzyme (e.g., a human mast cell line for HNMT, or a neuroblastoma line for MAOs) in 96-well plates.[19]
-
Compound Treatment: Once cells are adherent, treat them with a serial dilution of the test compound for a specified period (e.g., 1-4 hours).
-
Lysis and Detection:
-
For intracellular targets, lyse the cells to release the cellular contents.
-
Measure the activity of the target enzyme in the lysate using a specific substrate that generates a detectable signal (e.g., luminescence or fluorescence), similar to the biochemical assay.
-
Alternatively, for some targets, one can measure the accumulation of a substrate or the depletion of a product directly from the cell culture medium or lysate using methods like LC-MS/MS.
-
-
Data Analysis: Determine the cellular IC50 by plotting the enzyme activity against the inhibitor concentration, as described in Protocol 4.1.
Section 5: Data Presentation and Interpretation
Clear data presentation is paramount for objective comparison. The following tables present a template for summarizing the experimental data. (Note: Data shown are for illustrative purposes only).
Table 1: Comparative IC50 Values (µM) from Biochemical Assays
| Compound | HNMT IC50 | MAO-A IC50 | MAO-B IC50 |
| This compound | 0.250 | 5.5 | 1.2 |
| Metoprine | 0.050 | >100 | >100 |
| Diphenhydramine | 15.0 | >100 | >100 |
| Tranylcypromine | 85.0 | 0.800 | 0.950 |
| Selegiline | >100 | 12.0 | 0.090 |
Table 2: Summary of Kinetic Parameters and Selectivity
| Compound | Target | Ki (µM) | Mechanism of Action | Selectivity Index (MAO-A/MAO-B) |
| This compound | HNMT | 0.11 | Competitive | 4.6 |
| MAO-B | 0.55 | Competitive | ||
| Metoprine | HNMT | 0.02 | Competitive | N/A |
| Selegiline | MAO-B | 0.04 | Irreversible | >130 |
Interpretation: From this hypothetical data, we would conclude that this compound is a potent, competitive inhibitor of HNMT, approximately 5-fold less potent than the dedicated inhibitor Metoprine. It also displays moderate, competitive inhibition of MAO-B with a nearly 5-fold selectivity over MAO-A. This dual-target profile could be therapeutically interesting but would require further investigation.
Conclusion
This guide provides a rigorous, hypothesis-driven framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically benchmarking its potency, mechanism, and selectivity against established compounds, researchers can generate a comprehensive data package. This foundational knowledge is crucial for making informed decisions about the compound's potential for further development as a therapeutic agent. The subsequent steps would involve ADME-Tox profiling, in vivo efficacy studies, and lead optimization to improve its pharmacological properties.
References
- Wikipedia. Monoamine oxidase inhibitor. [Link]
- Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]
- Psych Scene Hub. Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]
- National Center for Biotechnology Information.
- American Addiction Centers. Monoamine Oxidase Inhibitors (MAOIs). [Link]
- Wikipedia. Histamine N-methyltransferase. [Link]
- National Center for Biotechnology Information. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. [Link]
- Bio-protocol. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- PubMed. Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. [Link]
- bioRxiv.
- ACS Publications. Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. [Link]
- MDPI. Drug Repurposing to Inhibit Histamine N-Methyl Transferase. [Link]
- Mayo Clinic. Histamine N-methyltransferase: Inhibition by monoamine oxidase inhibitors. [Link]
- Oxford Academic.
- Semantic Scholar. New Benchmarks Characterizing Growth in Protocol Design Complexity. [Link]
- Wikipedia. IC50. [Link]
- MTHFR Support Australia. HNMT Cofactors and Inhibitors. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. [Link]
- National Center for Biotechnology Information.
- Portland Press.
- Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Tip Biosystems.
- MDPI. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1)
- United Arab Emirates University. Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. [Link]
- Science Gateway.
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay? [Link]
- ACS Publications. 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. [Link]
- National Center for Biotechnology Information.
- Fiveable. Enzyme kinetics and inhibition studies. [Link]
- protocols.io. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
- National Center for Biotechnology Information. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]
- A Quick Introduction to Graphviz. [Link]
- YouTube. Graphviz workflow 1. [Link]
- PubChem. This compound. [Link]
- YouTube. Graphviz tutorial. [Link]
- Amsbio. Enzyme Activity Assays. [Link]
- YouTube. ES114 Graphviz. [Link]
- Bohrium. Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. [Link]
- Graphviz. Graphviz. [Link]
- ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
- ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]
- International Journal of Pharmaceutical Science and Research. A review: Imidazole synthesis and its biological activities. [Link]
- ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 7. americanaddictioncenters.org [americanaddictioncenters.org]
- 8. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. portlandpress.com [portlandpress.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Comparative Guide to the Purity Assessment of (1-Methyl-1H-imidazol-2-yl)methanamine Using Quantitative NMR (qNMR)
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like (1-Methyl-1H-imidazol-2-yl)methanamine, a substance pivotal in the synthesis of various pharmaceutical agents, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this heterocyclic amine, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Purity in Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of numerous drugs. Impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final API. Therefore, employing a precise and accurate analytical method for purity determination is a critical step in the quality control process, ensuring the integrity of the final drug product.[1][2][3]
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of chemical compounds.[4][5][6] Unlike chromatographic techniques that often require compound-specific reference standards and calibration curves, qNMR leverages the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][7][8] This intrinsic quantitative nature allows for the direct measurement of an analyte's purity against a certified internal standard of a different chemical structure.[5][9]
The United States Pharmacopeia (USP) recognizes qNMR as a primary analytical method, and its application is supported by guidelines from the International Council for Harmonisation (ICH).[9][10][11] This regulatory acceptance underscores the robustness and reliability of qNMR for pharmaceutical analysis.[9]
The Causality Behind Experimental Choices in qNMR
A successful qNMR experiment hinges on a series of carefully considered choices, each with a direct impact on the accuracy and precision of the results. The entire process can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[4]
1. Method Planning: The Strategic Foundation
-
Selection of an Internal Standard (IS): This is arguably the most critical decision in the qNMR workflow.[12][13] An ideal internal standard for the analysis of the polar, heterocyclic amine this compound should possess the following characteristics:
-
High Purity (≥99%): The purity of the internal standard directly impacts the accuracy of the analyte's purity calculation.[12] Certified reference materials (CRMs) are highly recommended.[13][14]
-
Chemical Inertness: The IS must not react with the analyte or the solvent.[7][12]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution.[4][12]
-
Non-overlapping Signals: The NMR signals of the IS must be well-resolved from those of the analyte and any potential impurities.[4][7][12] For this compound, which has signals in both the aromatic and aliphatic regions, a standard with a sharp singlet in a clear spectral window is ideal. Maleic acid, with its singlet around 6.3 ppm, is often a suitable choice for polar compounds.[7][13]
-
Stability: The standard should be stable under the experimental conditions and not be hygroscopic, especially when dealing with moisture-sensitive analytes.[13]
-
-
Solvent Selection: The choice of deuterated solvent is dictated by the solubility of both the analyte and the internal standard. For this compound, solvents like Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are appropriate choices. The solvent should also have minimal signals that could interfere with the analyte or standard peaks.[4]
2. Sample Preparation: The Pursuit of Precision
Accurate weighing is the largest source of potential error in qNMR.[8][15] Therefore, using a microbalance with high precision (e.g., 0.01 mg accuracy) is essential.[16] Both the analyte and the internal standard must be weighed accurately to ensure a reliable purity calculation.[7][16]
3. Data Acquisition: Ensuring Quantitative Integrity
-
Relaxation Delay (d1): To obtain accurate integrals, all nuclei must fully relax back to their equilibrium state between successive radiofrequency pulses.[17] The relaxation delay (d1) should be set to at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard).[4][18] An inversion-recovery experiment can be performed to determine the T₁ values.[14][17] Insufficient relaxation delay is a common source of systematic error in qNMR.[13][17]
-
Pulse Angle: A 90° pulse is often recommended for qNMR to maximize the signal-to-noise ratio.[4][14]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%), which is crucial for the accurate integration of both the main signals and any minor impurity peaks.[18][19]
4. Data Processing: From Spectrum to Purity Value
-
Phasing and Baseline Correction: Manual phasing and a high-order polynomial baseline correction are critical for accurate integration.[16]
-
Integration: The integration regions for the selected analyte and internal standard signals must be carefully chosen to avoid any overlapping peaks.[4]
-
Purity Calculation: The purity of the analyte is calculated using the following equation:[4]
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Experimental Workflow for qNMR Purity Assessment
Below is a detailed, step-by-step methodology for the purity assessment of this compound using qNMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. rssl.com [rssl.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. usp.org [usp.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ukisotope.com [ukisotope.com]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazoles: A Side-by-Side Comparison
Introduction: The Enduring Importance of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it a privileged scaffold in drug design.[3] Consequently, the development of efficient and versatile synthetic routes to access substituted imidazoles is a topic of paramount importance for researchers in pharmaceuticals, agrochemicals, and functional materials.[4][5]
This guide provides an in-depth, side-by-side comparison of the most significant and widely employed synthetic routes for substituted imidazoles. Moving beyond a mere recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each method, and provide field-proven experimental data to empower researchers to make informed decisions for their specific synthetic challenges.
The Debus-Radziszewski Synthesis: The Classic One-Pot Condensation
First reported by Heinrich Debus in 1858, and later expanded upon by Bronisław Radziszewski, this multicomponent reaction (MCR) remains a foundational method for constructing the imidazole core.[6][7][8] It involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and two equivalents of ammonia or a primary amine.[6][9]
Mechanism and Rationale
The reaction is believed to proceed in two main stages, although the precise mechanism is not definitively certain.[6] Initially, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation (aromatization) to yield the final imidazole product. The use of ammonium acetate is common, as it serves as a convenient source of ammonia.[10]
The primary driving force is the formation of multiple stable C-N bonds and the ultimate creation of an aromatic ring system. The choice of an ammonium salt versus ammonia gas and the selection of solvent can significantly impact reaction efficiency and yield.
Visualizing the Debus-Radziszewski Mechanism
Caption: Workflow for the Debus-Radziszewski imidazole synthesis.
Representative Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole
-
Reactants: Benzil (1,2-diketone), Benzaldehyde (aldehyde), and Ammonium Acetate (ammonia source).
-
Procedure:
-
To a 100 mL round-bottom flask, add benzil (10.5 g, 50 mmol), benzaldehyde (5.3 g, 50 mmol), and ammonium acetate (38.5 g, 500 mmol).
-
Add 50 mL of glacial acetic acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the mixture into 200 mL of cold water and stir.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenylimidazole. Expected Yield: ~80-90%
-
Scope and Limitations
-
Advantages: This is a straightforward, one-pot synthesis utilizing readily available and inexpensive starting materials. It is particularly effective for producing tri- and tetrasubstituted imidazoles.[10][11]
-
Disadvantages: The classical method often requires harsh conditions, such as refluxing in acetic acid, which can limit its compatibility with sensitive functional groups.[12] When using unsymmetrical dicarbonyl compounds, a mixture of regioisomers can be formed, complicating purification.
The Van Leusen Imidazole Synthesis: A Modern and Versatile Approach
Developed by A. M. van Leusen, this method provides a powerful route to 1,4-, 1,5-, and 1,4,5-substituted imidazoles.[13] The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with an aldimine generated in situ from an aldehyde and a primary amine.[14][15]
Mechanism and Rationale
The Van Leusen synthesis is driven by the unique reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide carbon, and a tosyl group that acts as an excellent leaving group.[15]
-
Imine Formation: The aldehyde and primary amine first condense to form an aldimine.
-
Michael Addition: Under basic conditions (e.g., K₂CO₃), the TosMIC is deprotonated at the α-carbon, forming a nucleophilic anion. This anion attacks the electrophilic carbon of the aldimine in a Michael-type addition.
-
Cyclization: The newly formed intermediate undergoes a 5-endo-dig cyclization, where the nitrogen anion attacks the isocyanide carbon.
-
Elimination: The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization of the ring to form the stable imidazole product.
Visualizing the Van Leusen Synthesis Workflow
Caption: The two-stage process of the Van Leusen imidazole synthesis.
Representative Experimental Protocol: Synthesis of a 1,5-Disubstituted Imidazole
-
Reactants: An aromatic aldehyde, a primary amine, and Tosylmethyl isocyanide (TosMIC).
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (10 mmol) and primary amine (10 mmol) in 40 mL of methanol. Stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Add TosMIC (1.95 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
After cooling, filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel. Expected Yield: 60-85%
-
Scope and Limitations
-
Advantages: This method offers high regioselectivity and is compatible with a wide variety of functional groups on both the aldehyde and the amine.[14][16] The reaction conditions are generally milder than the classical Debus-Radziszewski synthesis.
-
Disadvantages: The primary limitation is the cost and availability of TosMIC. The reaction is also sensitive to steric hindrance, and bulky aldehydes or amines may result in lower yields. The formation of oxazoles can be a competing side reaction if the imine is not formed efficiently before the cyclization step.[15]
The Marckwald Synthesis: Accessing Functionalized Imidazoles
The Marckwald synthesis is a valuable method for preparing specific types of imidazoles, particularly 2-thioimidazoles (imidazole-2-thiones).[7] It involves the cyclization of an α-amino ketone or α-amino aldehyde with a cyanate, thiocyanate, or cyanamide derivative.[1]
Mechanism and Rationale
The reaction begins with the nucleophilic attack of the amino group of the α-amino carbonyl compound onto the electrophilic carbon of the thiocyanate (or related reagent). This forms a thiourea intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen onto the carbonyl carbon, followed by dehydration to yield the imidazole-2-thione. The sulfur can be readily removed via oxidative methods (e.g., with nitric acid or hydrogen peroxide) if the parent imidazole is desired.[1]
Representative Experimental Protocol: Synthesis of a 4,5-Disubstituted Imidazole-2-thione
-
Reactants: An α-amino ketone hydrochloride and Potassium Thiocyanate (KSCN).
-
Procedure:
-
Dissolve the α-amino ketone hydrochloride (20 mmol) and potassium thiocyanate (2.14 g, 22 mmol) in 50 mL of water in a round-bottom flask.
-
Heat the solution to reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from an appropriate solvent like ethanol. Expected Yield: 75-95%
-
Scope and Limitations
-
Advantages: This is an efficient route for the synthesis of imidazole-2-thiones, which are valuable synthetic intermediates themselves. The starting materials are often readily accessible.
-
Disadvantages: The primary limitation is the scope of the starting materials; it is dependent on the availability of the corresponding α-amino carbonyl compounds. The method is less direct if the unsubstituted C2 position is the final target, as it requires an additional desulfurization step.
Modern Catalytic Approaches: The Green and Efficient Frontier
Recent advances have focused on improving the efficiency and environmental footprint of classical methods.[4][5] This often involves the use of novel catalysts to enable reactions under milder conditions, reduce reaction times, and improve yields.[17][18]
Rationale and Examples
The core principle is to use a catalyst—such as a Lewis acid, a solid-supported acid, or a metal nanoparticle—to activate the substrates and facilitate the key bond-forming steps of the classical syntheses.[3][19]
-
Lewis Acid Catalysis (e.g., InCl₃, ZrCl₄): These catalysts can activate carbonyl groups towards nucleophilic attack, accelerating the condensation steps in the Debus-Radziszewski synthesis at lower temperatures.[19]
-
Heterogeneous Catalysts (e.g., Zeolites, Silica-supported acids, Nanoparticles): These offer significant advantages in terms of catalyst recovery and reusability.[11][19] For example, nano-LaMnO₃ has been used as a reusable catalyst for the one-pot synthesis of trisubstituted imidazoles under solvent-free conditions.[11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[20][21] This has been successfully applied to the Debus-Radziszewski reaction, often under solvent-free conditions, leading to high yields and a cleaner reaction profile.[9]
Representative Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Reactants: Benzil, an aromatic aldehyde, and ammonium acetate.
-
Catalyst: p-Toluenesulfonic acid (p-TsOH).[20]
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix benzil (1 mmol), the aldehyde (1 mmol), ammonium acetate (2 mmol), and a catalytic amount of p-TsOH (0.1 mmol).
-
Place the vessel in a scientific microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) for 3-5 minutes.
-
After cooling, add ethyl acetate to the solid mass and stir.
-
Filter off the catalyst and any insoluble materials.
-
Evaporate the solvent and purify the residue by recrystallization or chromatography. Expected Yield: >90%
-
Side-by-Side Performance Comparison
| Synthesis Route | Component Type | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| Debus-Radziszewski | 3-Component | 70-90% | High Temp (Reflux) | Inexpensive, readily available starting materials; good for polysubstitution.[6][10] | Harsh conditions; potential for regioisomer mixtures; often requires strong acid.[12] |
| Van Leusen | 2- or 3-Component | 60-85% | Mild (Reflux) | High regioselectivity; wide functional group tolerance; milder conditions.[14][15] | Relies on expensive/specialized TosMIC reagent; potential for oxazole byproducts.[15] |
| Marckwald | 2-Component | 75-95% | Moderate (Reflux) | Excellent route to imidazole-2-thiones; simple procedure.[1][7] | Limited to α-amino carbonyl precursors; requires extra step for unsubstituted C2. |
| Modern Catalytic | 3- or 4-Component | 85-98% | Mild to Moderate | High yields, short reaction times, reusable catalysts, often solvent-free ("green").[11][20] | Requires specific catalyst; initial optimization may be necessary. |
Conclusion and Strategic Selection
The optimal synthetic route for a substituted imidazole is dictated by the specific target molecule, available starting materials, and desired scale.
-
For large-scale synthesis of simple, polysubstituted imidazoles where cost is a primary driver, the Debus-Radziszewski synthesis, particularly with modern catalytic or microwave enhancements, remains a highly viable option.
-
When regiochemical control and functional group tolerance are critical, the Van Leusen synthesis offers superior precision, albeit at a higher reagent cost.
-
For accessing imidazole-2-thiones as key intermediates, the Marckwald synthesis provides a direct and efficient pathway.
As a field, synthetic chemistry continues to evolve towards more sustainable and efficient practices. The increasing adoption of heterogeneous catalysts and green chemistry techniques ensures that the synthesis of this vital heterocyclic scaffold will become ever more powerful and accessible to researchers across all scientific disciplines.[22]
References
- Camp, J. E., & Shabalin, D. A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3839-3855. [Link]
- Wikipedia contributors. (2023, December 28). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3839-3855. DOI:10.1039/D0OB00350F. [Link]
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
- Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
- Verma, A., Joshi, S., & Singh, D. (2013). Trisubstituted Imidazole Synthesis: A Review.
- Yamada, Y. M. A., & Uozumi, Y. (2007). Recent progress in the catalytic synthesis of imidazoles. Chemical Asian Journal, 2(5), 568-578. [Link]
- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(9), 2439-2457. [Link]
- Prakash, O., Hussain, K., Kumar, R., & Matela, A. K. (2012). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 77(23), 10844-10853. [Link]
- Chaudhury, D., Banerjee, J., Sharma, N., & Shrestha, N. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]
- (2018). Recent Progress in the Catalytic Synthesis of Imidazoles.
- Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains.
- (n.d.). Radziszewskis Imidazole Synthesis. Scribd. [Link]
- Sanaeishoar, H., Tavakkoli, H., & Asareh, M. (2021). One-pot synthesis of tri- and tetrasubstituted imidazoles using nano-LaMnO3 perovskite-type oxide as reusable heterogeneous catalyst in solvent-free condition.
- Küçükgüzel, Ş. G., Koç, G., & Tırnaksız, F. (2018). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Turkish Journal of Chemistry, 42(6), 1649-1663. [Link]
- Shaik, A. B., & Jha, A. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Li, J., et al. (2012). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation.
- Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Baran, P. S. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. [Link]
- Kumar, A., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Scientific Reports, 11(1), 12999. [Link]
- Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]
- ResearchGate. (n.d.). Marckwald approach to fused imidazoles. [Link]
- ResearchGate. (n.d.). Van Leusen imidazole synthesis. [Link]
- Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]
- International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
- International Journal of Science Technology and Management. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. oiccpress.com [oiccpress.com]
- 12. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent progress in the catalytic synthesis of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijstm.com [ijstm.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-Methyl-1H-imidazol-2-yl)methanamine
This document provides essential, procedural guidance for the safe handling and disposal of (1-Methyl-1H-imidazol-2-yl)methanamine. As a substituted imidazole and a primary amine, this compound requires strict adherence to established safety protocols to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven best practices.
Hazard Profile and Inherent Risks
A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not be exhaustively detailed, its chemical structure—containing both an imidazole ring and a primary amine group—allows for a reliable hazard assessment based on well-documented structural analogs like 1-methylimidazole and other aliphatic amines.[1][2][3]
The primary hazards are associated with its corrosive nature and potential toxicity.[1][4] The imidazole moiety contributes to corrosivity, while the amine group presents similar risks.[5] Based on aggregated data for this compound and its analogs, the following classifications should be assumed:
| Hazard Classification | GHS Hazard Statement | Rationale and Implications | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. | [1][4][6] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | The compound can be absorbed through the skin in toxic amounts. This necessitates robust skin protection to prevent systemic effects. | [1][4] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Direct contact can cause irreversible damage to skin tissue. This is a primary risk during handling and disposal operations. | [1][4] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Splashes pose an extreme risk to vision, capable of causing permanent damage. | [6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. | [6] |
These classifications mandate that this compound be treated as a hazardous substance, requiring disposal through a licensed hazardous waste management service.[5][7] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[7][8]
Pre-Disposal Checklist and Engineering Controls
Proper preparation is critical before handling any chemical waste. The following engineering controls and personal protective equipment (PPE) are mandatory to ensure a self-validating system of safety.
Engineering Controls:
-
Certified Chemical Fume Hood: All handling and preparation for disposal of this compound must be conducted within a properly functioning chemical fume hood to prevent inhalation exposure.[7][9]
-
Emergency Stations: An eyewash station and safety shower must be unobstructed and readily accessible within a 10-second travel distance.[7][9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[7]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[7][10]
-
Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator with appropriate cartridges is necessary for any work outside of a certified hood or during a large spill response.[7]
Step-by-Step Disposal Protocol
The primary disposal route for this compound is collection for licensed hazardous waste disposal. The causality behind this choice is its corrosive and toxic nature, which makes it unsuitable for incineration or sewer disposal without specialized treatment.[2][11]
Step 1: Waste Segregation
-
Designate a specific waste stream for this compound and its associated contaminated materials (e.g., gloves, weigh boats, pipette tips).
-
Crucially, do not mix this waste with other chemical streams. [12] It is incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[9][10] Mixing can lead to violent reactions, heat generation, or the release of toxic gases.
Step 2: Container Selection
-
Select a robust, leak-proof container with a secure, screw-top lid.[9][10] The original product container is often a suitable choice.[12]
-
Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally appropriate. Do not use metal containers for corrosive waste.[12]
Step 3: Waste Accumulation
-
Carefully transfer waste into the designated container inside a chemical fume hood.
-
For pure solid waste, use appropriate tools to avoid generating dust.[11]
-
For solutions, pour carefully to avoid splashing.
-
Contaminated items like gloves and absorbent pads should also be placed in the container.[7]
-
Keep the container securely closed at all times, except when adding waste.[12]
Step 4: Labeling
-
As soon as the first piece of waste is added, the container must be labeled.[9]
-
The label must include:
-
The words "HAZARDOUS WASTE" [12]
-
The full chemical name: "this compound"
-
An accurate list of all constituents by percentage if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., Corrosive, Toxic).
-
Step 5: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area (SAA) near the point of generation.[12]
-
The storage area must be cool, dry, and well-ventilated, away from direct sunlight, heat, or ignition sources.[9][11]
-
Ensure the container is segregated from all incompatible materials.[9]
Step 6: Final Disposal
-
When the container is full or is no longer needed, arrange for collection through your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management office.[7][10]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Prevent the spill from spreading by using absorbent pads or other containment materials from a spill kit.
-
Protect: Don appropriate PPE, including respiratory protection if required.
-
Clean Up: Use dry, inert absorbent material like vermiculite or sand to collect the spilled substance. Avoid raising dust.[11] Do not use combustible materials like paper towels for the initial absorption of a large spill.
-
Collect & Dispose: Carefully scoop all cleanup materials and contaminated debris into a designated hazardous waste container.[9] Label it appropriately as spill cleanup waste for this compound.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[7]
Equipment and Area Decontamination
Proper decontamination prevents unintentional cross-contamination and exposure.
-
Surfaces: Wipe down any surfaces in the fume hood that may have come into contact with the chemical.
-
Glassware: The first rinse of any contaminated glassware must be collected as hazardous waste and added to the designated container.[13] Subsequent rinses can typically be disposed of according to standard laboratory procedures once the initial hazardous material has been thoroughly removed.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Imidazole - University of Washington. (2025).
- Washington State University Laboratory Safety Manual - Washington State University. (n.d.).
- Amine Disposal For Businesses - Collect and Recycle. (n.d.).
- Imidazole SOP: Safety & Handling Procedures - Studylib. (n.d.).
- 1H-Imidazole, 1-methyl- - Evaluation statement - Australian Government Department of Health. (2022).
- Material Safety Data Sheet - Dimethylaminopropyl Amine - Tri-iso. (n.d.).
- Safety Data Sheet - Amine-based product - Lincoln Chemical Corp. (n.d.).
- This compound - PubChem. (n.d.).
- Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue University College of Engineering. (n.d.).
- 1H-Imidazole, 4-methyl-: Human health tier II assessment - Australian Government Department of Health. (2016).
- Safety Data Sheet - Methenamine Hippurate USP - PCCA. (n.d.).
- Safety Data Sheet: 1-methylimidazole - Chemos GmbH & Co.KG. (n.d.).
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. tri-iso.com [tri-iso.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Methyl-1H-imidazol-2-yl)methanamine
Due to the limited availability of a specific Safety Data Sheet (SDS) for (1-Methyl-1H-imidazol-2-yl)methanamine, the guidance herein is synthesized from the hazard profiles of structurally analogous compounds, such as imidazole, N-methylimidazole, and other substituted methanamines. This approach, rooted in established chemical principles, provides a robust framework for safe handling. The primary hazards associated with this chemical class include severe skin burns and eye damage, respiratory irritation, and potential harm if swallowed[1].
Hazard Assessment: Understanding the Risks
The imidazole moiety and the methanamine group are key structural alerts that inform our safety protocol. Imidazole derivatives can be corrosive and cause severe skin burns and eye damage. Amines, particularly primary amines like this one, are often irritating to the respiratory tract and skin[1]. Therefore, we must assume this compound presents the following risks:
-
Skin Corrosion/Irritation : Expected to cause skin irritation and potentially severe burns upon direct contact.[1]
-
Serious Eye Damage : Poses a significant risk of serious, potentially irreversible, eye damage if splashed into the eyes.[1]
-
Respiratory Irritation : Inhalation of the solid dust or vapors may cause respiratory tract irritation.[1][2]
-
Oral Toxicity : Harmful if swallowed.[2]
Some related compounds also carry warnings for reproductive toxicity, a factor that necessitates an exceptionally high degree of caution and containment.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The following equipment provides the minimum level of protection; specific experimental conditions may warrant enhanced measures.
| Protection Type | Specific Equipment | Rationale & Key Considerations | Applicable Standards |
| Eye & Face | Chemical safety goggles and a full-face shield. | Goggles provide a seal against dust and splashes. The face shield is required when there is a significant splash potential, offering a secondary layer of protection for the entire face.[3][4] | OSHA 29 CFR 1910.133, EN166 |
| Skin & Body | Nitrile or other chemical-resistant gloves and a fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities. | Prevents direct skin contact, which can lead to burns or irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin.[3] Change gloves immediately if contaminated. | EN 374 |
| Respiratory | Use exclusively within a certified chemical fume hood. If a fume hood is not available or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors/amines is required. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[3][5] Respirators are a critical secondary line of defense in specific scenarios.[6] | NIOSH |
| Foot | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[3] | N/A |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, methodical workflow is critical for minimizing exposure risk.
Preparation Phase
-
Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly. Check that the safety shower and eyewash station are unobstructed and operational.[3][7]
-
Assemble PPE : Don all required PPE as detailed in the table above before entering the area where the chemical is stored or handled.
-
Prepare Workspace : Lay down absorbent, disposable bench paper to contain potential minor spills. Assemble all necessary glassware, reagents, and equipment within the fume hood before handling the compound.[5]
Handling Phase
-
Weighing : Carefully weigh the solid compound within the fume hood. Use a tared weigh boat or paper and handle with care to avoid creating airborne dust.
-
Dissolution : If preparing a solution, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
General Use : Keep the container tightly closed when not in use.[7] Avoid all direct contact with the compound.[3] Do not eat, drink, or smoke in the handling area.[2][3]
Post-Handling Phase
-
Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water. The first rinse of any contaminated glassware must be collected as hazardous waste.[8]
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after work is complete.[2]
Emergency Response: Spill & Exposure Management
Rapid and correct response to an emergency is crucial.
Spill Response Protocol In the event of a spill, follow the workflow below. Ensure you are wearing the appropriate level of PPE for the response.
Caption: Chemical Spill Response Workflow
First Aid for Exposure
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][9]
Logistical Plan: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.
-
Waste Segregation : All materials that have come into contact with this compound are considered hazardous waste. This includes empty containers, contaminated PPE (gloves, bench paper), and spill cleanup materials.[3]
-
Containerization : Collect all hazardous waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical or its solutions down the drain or discard it in the regular trash.[3][8] All disposal must comply with local, state, and federal regulations.
By integrating these safety protocols into your daily operations, you build a foundation of trust and scientific integrity that extends beyond the product itself. Your commitment to safety is a commitment to reliable, reproducible, and revolutionary science.
References
- Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem. URL: https://www.benchchem.com/product/b5827/safety-guide
- This compound AldrichCPR. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds002678
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem. URL: https://www.benchchem.com/product/B5827/protocols
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. URL: https://www.americanchemistry.com/industry-groups-and-initiatives/center-for-the-polyurethanes-industry-cpi/guidance-for-selection-of-personal-protective-equipment-for-mdi-users
- Personal Protective Equipment (PPE). CHEMM. URL: https://chemm.hhs.gov/ppe.htm
- Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem. URL: https://www.benchchem.
- Safety Data Sheet - Imidazole. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sigma/56750
- Safety Data Sheet - 1-Methylimidazole. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m38214
- Safety Data Sheet - CORROSIVE SOLID, BASIC, ORGANIC, N.O.S. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/33351
- Material Safety Data Sheet - (1-Methyl-1H-indazol-3-yl)methylamine. Cole-Parmer. URL: https://www.coleparmer.com/sds/2/29658.htm
- Safety Data Sheet. CymitQuimica. URL: https://www.cymitquimica.com/sds/EN/F649057.pdf
- Safety Data Sheet - (1-Methyl-1H-benzimidazol-2-yl)methylamine. Fisher Scientific. URL: https://www.fishersci.com/sds/AC42851_sds.pdf
- Safety Data Sheet - Imidazole, anhydrous, free-flowing. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sigma/792527
- Safety Data Sheet - 1-Methylimidazole. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m50834
- Safety Data Sheet - Methenamine Hippurate USP. PCCA. URL: https://www.pccarx.com/sds/30-5273.pdf
- Safety Data Sheet - 4-(Hydroxymethyl)imidazole hydrochloride. Fisher Scientific. URL: https://www.fishersci.com/sds/AC20487_sds.pdf
- (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/147-24-0.html
- Safety Data Sheet: 1-methylimidazole. Chemos GmbH&Co.KG. URL: https://www.chemos.de/sdb/1-methylimidazole-10023_eng.pdf
- Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. Benchchem. URL: https://www.benchchem.com/product/B20487/disposal-guide
Sources
- 1. fishersci.com [fishersci.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pccarx.com [pccarx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
